6,7,4'-Trihydroxyflavanone
描述
Structure
2D Structure
3D Structure
属性
分子式 |
C15H12O5 |
|---|---|
分子量 |
272.25 g/mol |
IUPAC 名称 |
6,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C15H12O5/c16-9-3-1-8(2-4-9)14-6-11(17)10-5-12(18)13(19)7-15(10)20-14/h1-5,7,14,16,18-19H,6H2 |
InChI 键 |
UABMFOBSIHSWFQ-UHFFFAOYSA-N |
规范 SMILES |
C1C(OC2=CC(=C(C=C2C1=O)O)O)C3=CC=C(C=C3)O |
产品来源 |
United States |
Foundational & Exploratory
6,7,4'-Trihydroxyflavanone: A Technical Guide to its Natural Sources, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
6,7,4'-Trihydroxyflavanone is a naturally occurring flavanone, a class of flavonoids recognized for their diverse pharmacological activities. This technical guide provides a comprehensive overview of the known natural sources of this compound, detailed methodologies for its isolation and purification, and an in-depth look at its known biological activities, with a focus on its impact on cellular signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.
Natural Sources
This compound has been identified in a limited number of plant species, with the most significant source being the heartwood of Dalbergia odorifera. It has also been reported in Isodon oresbius and Gonospermum ferulaceum. While some sources suggest its presence in citrus fruits and other medicinal herbs, specific details for these are less documented.
Isolation and Purification
Generalized Experimental Protocol for Isolation from Dalbergia odorifera Heartwood
This protocol is a representative methodology for the extraction and isolation of this compound. Optimization may be required depending on the specific batch of plant material and available equipment.
1. Preparation of Plant Material:
-
Air-dry the heartwood of Dalbergia odorifera at room temperature, protected from direct sunlight.
-
Grind the dried heartwood into a coarse powder to increase the surface area for extraction.
2. Extraction:
-
Macerate the powdered heartwood with 95% ethanol (B145695) (or methanol) at a solid-to-solvent ratio of 1:10 (w/v) at room temperature for 72 hours with occasional agitation.
-
Filter the extract through cheesecloth and then filter paper.
-
Repeat the extraction process two more times with fresh solvent to ensure exhaustive extraction of the flavonoids.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude ethanol extract.
3. Solvent Partitioning:
-
Suspend the crude ethanol extract in water and perform liquid-liquid partitioning successively with solvents of increasing polarity:
-
n-hexane to remove non-polar compounds such as fats and waxes.
-
Dichloromethane to remove less polar compounds.
-
Ethyl acetate (B1210297) to extract flavonoids and other medium-polarity compounds.
-
-
The this compound is expected to be enriched in the ethyl acetate fraction. Concentrate the ethyl acetate fraction to dryness under reduced pressure.
4. Chromatographic Purification:
-
Silica (B1680970) Gel Column Chromatography:
-
Subject the dried ethyl acetate fraction to column chromatography on a silica gel (200-300 mesh) column.
-
Elute the column with a gradient solvent system, typically starting with a mixture of chloroform (B151607) and methanol (B129727) (e.g., 100:1 v/v) and gradually increasing the polarity by increasing the proportion of methanol.
-
Collect fractions and monitor by thin-layer chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol 95:5 v/v). Visualize the spots under UV light (254 nm and 365 nm).
-
Combine fractions containing the target compound based on TLC analysis.
-
-
Sephadex LH-20 Column Chromatography:
-
For further purification, subject the combined fractions to size-exclusion chromatography on a Sephadex LH-20 column.
-
Elute with methanol.
-
Collect fractions and monitor by TLC to obtain purified this compound.
-
5. Purity and Characterization:
-
Assess the purity of the isolated compound using High-Performance Liquid Chromatography (HPLC).
-
Confirm the structure of the purified compound using spectroscopic methods such as Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR).
Data Presentation: Quantitative Analysis
While specific yield and purity data for the isolation of this compound are not extensively reported, the following table provides representative values based on typical flavonoid isolations from Dalbergia species.
| Parameter | Typical Value | Method of Analysis |
| Extraction Yield (Crude Extract) | 5 - 15% (of dry plant material) | Gravimetric |
| Purity after Column Chromatography | > 95% | HPLC |
Biological Activity and Signaling Pathways
This compound has been shown to possess various biological activities, including antioxidant and anti-inflammatory effects. A key mechanism of action is its ability to modulate the Keap1-Nrf2 signaling pathway.
The Nrf2/HO-1 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a crucial role in the cellular defense against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or electrophilic compounds, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes. This leads to the transcription of a battery of cytoprotective genes, including Heme Oxygenase-1 (HO-1), which has potent antioxidant and anti-inflammatory properties.
This compound has been demonstrated to activate this pathway, leading to the upregulation of HO-1 expression, thereby protecting cells from oxidative damage.
Experimental Protocols for Signaling Pathway Analysis
The following protocols are standard methods used to investigate the effect of this compound on the Nrf2/HO-1 signaling pathway.
Cell Culture and Treatment
-
Cell Line: A suitable cell line, such as human keratinocytes (HaCaT) or murine macrophages (RAW 264.7), can be used.
-
Culture Conditions: Culture the cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.
-
Treatment:
-
Seed the cells in appropriate culture plates or dishes.
-
Once the cells reach 70-80% confluency, treat them with various concentrations of this compound (e.g., 1, 5, 10, 20 µM) for a specified period (e.g., 6, 12, 24 hours).
-
A vehicle control (e.g., DMSO) should be included.
-
For studies involving oxidative stress, cells can be co-treated with an inducing agent like hydrogen peroxide (H₂O₂) or lipopolysaccharide (LPS).
-
Western Blot Analysis for Nrf2 and HO-1 Protein Expression
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them with RIPA buffer containing a protease inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein (e.g., 20-30 µg) on a 10-12% sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Nrf2, HO-1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and an imaging system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.
Immunofluorescence for Nrf2 Nuclear Translocation
-
Cell Seeding: Seed cells on glass coverslips in a 24-well plate.
-
Treatment: Treat the cells with this compound as described above.
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Block with 1% BSA in PBST (PBS with 0.1% Tween 20) for 30 minutes.
-
Incubate with the primary antibody against Nrf2 overnight at 4°C.
-
Wash with PBST and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour in the dark.
-
-
Nuclear Staining and Mounting:
-
Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole).
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
-
Microscopy and Analysis:
-
Visualize the cells using a fluorescence microscope.
-
Capture images and analyze the nuclear translocation of Nrf2 by observing the co-localization of the Nrf2 signal (green) with the nuclear signal (blue).
-
Conclusion
This compound, primarily sourced from the heartwood of Dalbergia odorifera, represents a promising natural compound for further investigation. The generalized isolation protocol provided, based on established phytochemical methods, offers a solid foundation for obtaining this compound for research purposes. Its demonstrated ability to activate the Nrf2/HO-1 signaling pathway highlights its potential as a therapeutic agent for conditions associated with oxidative stress and inflammation. The detailed experimental workflows for signaling pathway analysis will aid researchers in further elucidating the molecular mechanisms of this compound and exploring its full therapeutic potential. Further studies are warranted to establish a standardized isolation procedure with optimized yield and to explore a wider range of its biological activities.
A Comprehensive Technical Guide on the Biological Activities of 6,7,4'-Trihydroxyflavanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
6,7,4'-Trihydroxyflavanone, a flavonoid found in the heartwood of Dalbergia odorifera, has emerged as a compound of significant interest in the scientific community due to its diverse biological activities.[1] This technical guide provides an in-depth overview of the current state of research on this compound, with a focus on its neuroprotective, antioxidant, anti-inflammatory, and anticancer properties. Detailed experimental protocols for key assays, quantitative data on its biological efficacy, and visualizations of the implicated signaling pathways are presented to facilitate further investigation and potential therapeutic development.
Introduction
Flavonoids are a class of polyphenolic secondary metabolites found in plants, known for their wide range of pharmacological effects.[2] Among them, the flavanone (B1672756) subclass, which includes this compound, has attracted considerable attention. Structurally characterized by a C6-C3-C6 skeleton, the specific hydroxylation pattern of this compound contributes significantly to its bioactivity. This document synthesizes the available scientific literature to provide a comprehensive resource for professionals engaged in drug discovery and development.
Neuroprotective Effects
A significant body of research highlights the neuroprotective potential of this compound, particularly in the context of hypoxia-induced neurotoxicity, a major contributor to neurodegenerative diseases like Alzheimer's disease.[3][4]
Attenuation of Hypoxia-Induced Neurotoxicity
Studies utilizing the SH-SY5Y human neuroblastoma cell line have demonstrated that pre-treatment with this compound offers a cytoprotective effect against cobalt chloride (CoCl₂)-induced hypoxia.[3][4] The compound has been shown to be non-cytotoxic at effective concentrations.[3][4]
Key findings include:
-
Restoration of Anti-Apoptotic Proteins: this compound restores the expression of anti-apoptotic proteins, thereby protecting neuronal cells from hypoxic damage.[3][4]
-
Suppression of Hypoxia-Related Genes: The expression of hypoxia-inducible factor 1α (HIF-1α) and its downstream target genes, such as p53, vascular endothelial growth factor (VEGF), and glucose transporter 1 (GLUT1), are suppressed at both the mRNA and protein levels.[3][4]
-
Mitigation of Oxidative Stress: The compound attenuates oxidative stress by preserving the levels of crucial antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase (CAT).[3]
Modulation of the Nrf2/HO-1 Signaling Pathway
The primary mechanism underlying the neuroprotective effects of this compound involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway.[3][4] this compound promotes the nuclear translocation of Nrf2, which in turn upregulates the expression of HO-1, a potent antioxidant and cytoprotective enzyme.[3] The critical role of HO-1 in this protective effect has been confirmed through inhibitor assays using tin protoporphyrin IX (SnPP), an inhibitor of HO-1 activity.[3][4]
Antioxidant and Anti-inflammatory Activities
The antioxidant properties of this compound are closely linked to its anti-inflammatory effects. The ability to scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS) is a key feature of many flavonoids, contributing to their therapeutic potential.[5][6]
Radical Scavenging and Enzyme Inhibition
While direct quantitative data for the radical scavenging activity of this compound is limited in the reviewed literature, studies on structurally similar trihydroxyflavones and trihydroxyflavanones provide valuable context. For instance, the presence of an ortho-dihydroxy group in the B-ring is a significant structural feature for potent free radical scavenging activity.[5][6]
In the context of anti-inflammatory action, flavonoids can inhibit pro-inflammatory enzymes such as cyclooxygenase (COX) and 5-lipoxygenase (5-LOX).[5]
Anticancer Potential
Several studies have investigated the anticancer properties of trihydroxyflavones, demonstrating their ability to inhibit the proliferation of various cancer cell lines.[7][8]
Cytotoxicity in Cancer Cell Lines
Trihydroxyflavones have shown cytotoxic effects against human breast (MCF-7), non-small cell lung (A549), and glioblastoma (U87) cancer cell lines, with EC50 values typically in the range of 10-50 µM.[7] The activity is often more pronounced against MCF-7 cells.[7] The anticancer effect of some trihydroxyflavones has been correlated with their antioxidant activity.[7]
Quantitative Data Summary
The following tables summarize the available quantitative data on the biological activities of this compound and related compounds.
Table 1: Neuroprotective and Associated Activities of this compound
| Biological Activity | Cell Line | Treatment | Concentration | Effect | Reference |
| Cytoprotection | SH-SY5Y | Pre-treatment before CoCl₂ | 0-40 µM | Dose-dependent protection against hypoxia-induced cell death | [3] |
| HO-1 Induction | SH-SY5Y | 6,7,4'-THF | 40 µM | Time-dependent induction of HO-1 expression, peaking at 6 hours | [3] |
| Apoptosis | SH-SY5Y | 6,7,4'-THF | Up to 40 µM | No induction of apoptosis | [3] |
Table 2: Anticancer and Antimalarial Activities of Related Trihydroxyflavanones/flavones
| Compound | Biological Activity | Cell Line/Organism | IC50/EC50 | Reference |
| 7,3',4'-Trihydroxyflavanone | Antimalarial | P. falciparum W2 strain | 7.35 µM | [9][10] |
| 7,3',4'-Trihydroxyflavanone | Cytotoxicity | Human fibroblast (WI-26-VA4) | > 100 µM | [9][10] |
| Various Trihydroxyflavones | Anticancer | MCF-7, A549, U87 | 10-50 µM | [7] |
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic or cytoprotective effects of a compound.
Materials:
-
96-well plates
-
Human neuroblastoma cells (SH-SY5Y)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
Cobalt chloride (CoCl₂) for inducing hypoxia (optional)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0-40 µM) for the desired pre-treatment time (e.g., 6 hours). Include a vehicle control (DMSO).
-
Induction of Hypoxia (Optional): After pre-treatment, add CoCl₂ (e.g., 0.5 mM) to the wells and incubate for a further 24 hours.
-
MTT Addition: Remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control (untreated or vehicle-treated) cells.
Western Blot Analysis
This protocol is used to detect and quantify specific proteins in a sample.
Materials:
-
SH-SY5Y cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Nrf2, anti-HO-1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells as described for the desired experiment. Wash with cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Conclusion and Future Directions
This compound has demonstrated significant promise as a bioactive compound, particularly in the realm of neuroprotection. Its ability to modulate the Nrf2/HO-1 signaling pathway underscores its potential as a therapeutic agent for neurodegenerative disorders. The preliminary evidence for its anti-inflammatory and anticancer activities warrants further investigation.
Future research should focus on:
-
In vivo studies: To validate the in vitro findings in animal models of neurodegeneration, inflammation, and cancer.
-
Pharmacokinetic and toxicological profiling: To assess the drug-like properties and safety of this compound.
-
Structure-activity relationship studies: To identify more potent and specific analogs.
-
Elucidation of other potential mechanisms of action: To gain a more comprehensive understanding of its biological effects.
This technical guide provides a solid foundation for researchers and drug development professionals to build upon in their exploration of the therapeutic potential of this compound.
References
- 1. 6,7,4'-Trihydroxyflavone - Wikipedia [en.wikipedia.org]
- 2. Flavonoids as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Protective Effects of this compound on Hypoxia-Induced Neurotoxicity by Enhancement of HO-1 through Nrf2 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Trihydroxyflavones with antioxidant and anti-inflammatory efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Relationship between Antioxidant and Anticancer Activity of Trihydroxyflavones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. scielo.br [scielo.br]
An In-Depth Technical Guide to 6,7,4'-Trihydroxyflavanone: Chemical Structure, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
6,7,4'-Trihydroxyflavanone is a naturally occurring flavanone (B1672756) that has garnered significant interest within the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and known biological effects, with a particular focus on its underlying mechanisms of action. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the primary signaling pathway influenced by this compound, serving as a valuable resource for ongoing and future research endeavors.
Chemical Structure and Identification
This compound, a member of the flavonoid family, is characterized by a C6-C3-C6 backbone. The core structure consists of a chromanone ring (A and C rings) substituted with hydroxyl groups at positions 6 and 7, and a phenyl ring (B ring) with a hydroxyl group at the 4' position.
Table 1: Chemical Identification of this compound
| Identifier | Value |
| IUPAC Name | 6,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one |
| Molecular Formula | C₁₅H₁₂O₅[1] |
| Molecular Weight | 272.25 g/mol [1] |
| SMILES | C1C(OC2=CC(=C(C=C2C1=O)O)O)C3=CC=C(C=C3)O |
| InChI Key | UABMFOBSIHSWFQ-UHFFFAOYSA-N |
| CAS Number | 189689-31-4[1] |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for designing experimental protocols. While experimentally determined data for some properties are limited, computational predictions provide valuable estimates.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Melting Point | Not available | - |
| Solubility | Soluble in organic solvents such as DMSO and dimethyl formamide.[2] Generally, flavonoids are soluble in semi-polar solvents like ethyl acetate (B1210297) and polar solvents like methanol (B129727) and ethanol, especially with glycosylation.[3] | Inferred from related compounds |
| XLogP3 | 1.8 | Predicted |
| Topological Polar Surface Area | 87 Ų | Predicted |
| Hydrogen Bond Donors | 3 | Predicted |
| Hydrogen Bond Acceptors | 5 | Predicted |
Biological Activities and Signaling Pathways
This compound exhibits a range of biological activities, primarily attributed to its antioxidant, anti-inflammatory, and neuroprotective properties.
Antioxidant Activity
The antioxidant effects of this compound are central to its mechanism of action. It functions as a potent scavenger of free radicals and can chelate metal ions, thereby mitigating cellular oxidative stress.[4][5] This activity is crucial in protecting cells from damage induced by reactive oxygen species (ROS).
Anti-Inflammatory Effects
This flavanone has demonstrated significant anti-inflammatory properties. It can suppress the production of pro-inflammatory mediators, contributing to its therapeutic potential in inflammatory conditions.
Neuroprotective Effects
A key area of research for this compound is its neuroprotective potential. Studies have shown that it can protect neuronal cells from hypoxia-induced neurotoxicity.[4][5] This effect is particularly relevant for neurodegenerative disorders such as Alzheimer's disease.[4][5]
The Nrf2/HO-1 Signaling Pathway
The primary signaling pathway modulated by this compound is the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme Oxygenase-1 (HO-1) pathway.[4][5] Under conditions of oxidative stress, this compound promotes the nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), leading to the upregulation of downstream antioxidant enzymes, most notably HO-1.[4][5] The induction of HO-1 plays a critical role in the cytoprotective effects of this compound against oxidative stress-induced cell damage.[4][5]
Caption: The Nrf2/HO-1 signaling pathway modulated by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound.
Synthesis of 4',5,7-Trihydroxyflavanone (A Representative Flavanone Synthesis)
A common method for synthesizing flavanones involves the Claisen-Schmidt condensation to form a chalcone (B49325), followed by cyclization.
-
Step 1: Protection of Hydroxyl Groups: The phenolic hydroxyl groups of the starting materials (e.g., 2,4-dihydroxyacetophenone and 4-hydroxybenzaldehyde) are protected, for instance, by methoxymethyl (MOM) ether formation using MOMCl, DMAP, and N,N-diisopropylethylamine in dry CH₂Cl₂.
-
Step 2: Claisen-Schmidt Condensation: The protected acetophenone (B1666503) and benzaldehyde (B42025) derivatives are reacted in the presence of a strong base (e.g., 40% KOH in ethanol) at room temperature for an extended period (e.g., 72 hours) to form the corresponding chalcone.
-
Step 3: Deprotection and Cyclization: The protecting groups on the chalcone are removed using an acid catalyst (e.g., 10% HCl in methanol). Subsequent treatment with a weak base like sodium acetate and refluxing for several hours (e.g., 3 hours) induces cyclization to form the flavanone.
-
Purification: The final product is purified by chromatographic techniques, such as column chromatography or preparative thin-layer chromatography.
Caption: General workflow for the synthesis of this compound.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric method to assess cell viability.
-
Cell Seeding: Plate cells (e.g., SH-SY5Y) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with varying concentrations of this compound (dissolved in a suitable solvent like DMSO, with the final concentration not exceeding 0.5%) for the desired duration (e.g., 24, 48, or 72 hours). Include vehicle-treated and untreated control wells.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ or EC₅₀ value.
Western Blot Analysis for Nrf2 and HO-1
This technique is used to quantify the protein expression levels of Nrf2 and HO-1.
-
Protein Extraction: After cell treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Nrf2, HO-1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.
Conclusion
This compound is a promising natural compound with significant therapeutic potential, particularly in the context of diseases associated with oxidative stress, inflammation, and neurodegeneration. Its ability to modulate the Nrf2/HO-1 signaling pathway provides a clear mechanistic basis for its observed biological activities. Further research is warranted to fully elucidate its pharmacological profile, including detailed in vivo studies and exploration of its potential as a lead compound for drug development. This technical guide serves as a foundational resource to facilitate these future investigations.
References
- 1. This compound | 189689-31-4 [chemicalbook.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Protective Effects of this compound on Hypoxia-Induced Neurotoxicity by Enhancement of HO-1 through Nrf2 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
IUPAC name 6,7,4'-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
6,7,4'-Trihydroxyisoflavone (B192597), also known by its common name Texasin, is a naturally occurring isoflavone (B191592) and a metabolite of daidzein, a major phytoestrogen found in soy products.[1] This technical guide provides a comprehensive overview of the chemical properties, biological activities, and underlying mechanisms of action of 6,7,4'-trihydroxyisoflavone. The document summarizes key quantitative data, details experimental protocols for assessing its biological effects, and visualizes important signaling pathways. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, drug discovery, and natural product chemistry.
Chemical and Physical Properties
6,7,4'-Trihydroxyisoflavone is a hydroxylated isoflavone with the IUPAC name 6,7-dihydroxy-3-(4-hydroxyphenyl)chromen-4-one.[2] It is structurally related to daidzein, with an additional hydroxyl group at the 6-position of the chromen-4-one core.[2] This structural modification significantly influences its biological activity.
| Property | Value | Reference |
| IUPAC Name | 6,7-dihydroxy-3-(4-hydroxyphenyl)chromen-4-one | [2] |
| Common Names | 6,7,4'-Trihydroxyisoflavone, Texasin, Demethyltexasin | [2][3] |
| Molecular Formula | C₁₅H₁₀O₅ | [4] |
| Molecular Weight | 270.24 g/mol | [2] |
| CAS Number | 17817-31-1 | [3] |
| Appearance | Solid | [2] |
| Melting Point | 322 °C | [2] |
| Solubility | Soluble in DMSO and DMF. Slightly soluble in ethanol.[5] |
Biological Activities and Therapeutic Potential
6,7,4'-Trihydroxyisoflavone has demonstrated a wide range of pharmacological activities, positioning it as a promising candidate for further investigation in drug development.
Anticancer Activity
Studies have shown that 6,7,4'-trihydroxyisoflavone exhibits potent anti-proliferative effects against various cancer cell lines, including lung and colon cancer.[5] It has been observed to induce cell cycle arrest and apoptosis.[5]
Anti-Inflammatory and Antioxidant Effects
As a flavonoid, 6,7,4'-trihydroxyisoflavone possesses significant antioxidant and anti-inflammatory properties.[6][7] It can scavenge free radicals and modulate inflammatory pathways.[7]
Neuroprotective Effects
Research suggests that 6,7,4'-trihydroxyisoflavone can cross the blood-brain barrier and exert neuroprotective effects. It has been shown to improve learning and memory in animal models by modulating the cholinergic system and specific signaling pathways in the hippocampus.[1]
Other Biological Activities
-
Anti-adipogenic effects: It has been found to suppress the formation of fat cells.[8]
-
Tyrosinase inhibition: It acts as a potent inhibitor of tyrosinase, an enzyme involved in melanin (B1238610) production, suggesting potential applications in cosmetics.[9]
Mechanisms of Action and Signaling Pathways
The diverse biological activities of 6,7,4'-trihydroxyisoflavone are attributed to its ability to modulate multiple key signaling pathways.
PI3K/Akt Signaling Pathway
6,7,4'-Trihydroxyisoflavone has been identified as an ATP-competitive inhibitor of phosphatidylinositol 3-kinase (PI3K).[8] Inhibition of the PI3K/Akt pathway is a crucial mechanism underlying its anti-adipogenic and potential anticancer effects.
Caption: Inhibition of the PI3K/Akt signaling pathway by 6,7,4'-trihydroxyisoflavone.
p-CREB/BDNF Signaling Pathway
In the context of neuroprotection, 6,7,4'-trihydroxyisoflavone has been shown to activate the p-CREB/BDNF signaling pathway in the hippocampus.[1] This pathway is critical for neuronal survival, synaptic plasticity, and cognitive function.
Caption: Activation of the p-CREB/BDNF signaling pathway by 6,7,4'-trihydroxyisoflavone.
Quantitative Data
The following tables summarize the available quantitative data on the biological activities of 6,7,4'-trihydroxyisoflavone.
Table 1: Anticancer Activity
| Cell Line | Assay | Parameter | Value | Reference |
| HCT116 (Colon Cancer) | MTT Assay | IC₅₀ | ~50 µM | [1] |
| DLD-1 (Colon Cancer) | MTT Assay | IC₅₀ | ~75 µM | [5] |
| Lung Cancer Cells | EdU Assay | - | Significant inhibition of proliferation |
Table 2: Enzyme Inhibition
| Enzyme | Assay | Parameter | Value | Reference |
| Tyrosinase (Mushroom) | Spectrophotometry | IC₅₀ | 9.2 µM | [9] |
| PI3K | In vitro kinase assay | - | ATP-competitive inhibition | [8] |
Table 3: Anti-inflammatory and Antioxidant Activity
| Assay | Parameter | Result | Reference |
| DPPH Radical Scavenging | IC₅₀ | Not explicitly found for 6,7,4'-trihydroxyisoflavone, but related trihydroxyisoflavones show potent activity. | [6] |
| Nitric Oxide (NO) Production in RAW 264.7 cells | Inhibition | Significant reduction in LPS-induced NO production. | [6] |
Experimental Protocols
This section provides detailed, representative methodologies for key experiments cited in this guide.
Synthesis of 6,7,4'-Trihydroxyisoflavone
A common method for the synthesis of isoflavones involves the Baker-Venkataraman rearrangement followed by cyclization. A representative procedure is outlined below.
Caption: General synthetic workflow for 6,7,4'-trihydroxyisoflavone.
Protocol:
-
Esterification: React 2,4,5-trihydroxyacetophenone with 4-anisoyl chloride in the presence of a base (e.g., pyridine) to form the corresponding ester.
-
Baker-Venkataraman Rearrangement: Treat the ester with a strong base (e.g., potassium hydroxide) to induce rearrangement to a 1,3-diketone.
-
Cyclization: Subject the 1,3-diketone to acidic conditions (e.g., sulfuric acid in acetic acid) to facilitate intramolecular cyclization and dehydration, yielding the methoxy-protected isoflavone.
-
Demethylation: Remove the methoxy (B1213986) group using a demethylating agent (e.g., boron tribromide) to obtain the final product, 6,7,4'-trihydroxyisoflavone.
-
Purification: Purify the final compound using column chromatography or recrystallization.
Cell Viability (MTT) Assay
This protocol is for assessing the cytotoxic effects of 6,7,4'-trihydroxyisoflavone on HCT116 human colon cancer cells.
Materials:
-
HCT116 cells
-
DMEM (Dulbecco's Modified Eagle Medium)
-
FBS (Fetal Bovine Serum)
-
Penicillin-Streptomycin solution
-
6,7,4'-Trihydroxyisoflavone (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed HCT116 cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete DMEM (supplemented with 10% FBS and 1% Penicillin-Streptomycin). Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of 6,7,4'-trihydroxyisoflavone in serum-free DMEM. Replace the medium in the wells with 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only). Incubate for 48 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control.
DPPH Radical Scavenging Assay
This protocol measures the antioxidant capacity of 6,7,4'-trihydroxyisoflavone.
Materials:
-
6,7,4'-Trihydroxyisoflavone (dissolved in methanol)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol)
-
Methanol
-
Ascorbic acid (positive control)
-
96-well plate
-
Microplate reader
Protocol:
-
Sample Preparation: Prepare various concentrations of 6,7,4'-trihydroxyisoflavone and ascorbic acid in methanol.
-
Assay Reaction: In a 96-well plate, add 100 µL of the sample or control solutions to 100 µL of the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: (A_control - A_sample) / A_control * 100.
PI3K Enzyme Inhibition Assay
This is a representative protocol for an in vitro kinase assay to determine the inhibitory effect of 6,7,4'-trihydroxyisoflavone on PI3K.
Materials:
-
Recombinant human PI3K enzyme
-
PIP₂ (Phosphatidylinositol 4,5-bisphosphate) substrate
-
ATP (Adenosine triphosphate)
-
6,7,4'-Trihydroxyisoflavone
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
-
Luminometer
Protocol:
-
Reagent Preparation: Prepare serial dilutions of 6,7,4'-trihydroxyisoflavone in the kinase assay buffer.
-
Enzyme and Inhibitor Incubation: Add the PI3K enzyme and the diluted inhibitor to the wells of a 384-well plate. Incubate for 15-30 minutes at room temperature.
-
Kinase Reaction Initiation: Initiate the reaction by adding a mixture of PIP₂ and ATP.
-
Reaction Incubation: Allow the reaction to proceed for a defined period (e.g., 60 minutes) at room temperature.
-
Signal Detection: Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions.
-
Data Analysis: Determine the IC₅₀ value by plotting the percentage of enzyme inhibition against the inhibitor concentration.
Anti-inflammatory Activity in RAW 264.7 Macrophages
This protocol assesses the ability of 6,7,4'-trihydroxyisoflavone to inhibit the production of nitric oxide (NO) in LPS-stimulated RAW 264.7 macrophages.
Materials:
-
RAW 264.7 cells
-
DMEM
-
FBS
-
Penicillin-Streptomycin
-
6,7,4'-Trihydroxyisoflavone
-
LPS (Lipopolysaccharide)
-
Griess Reagent
-
24-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 1 x 10⁵ cells/well and incubate overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of 6,7,4'-trihydroxyisoflavone for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Nitrite (B80452) Measurement: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess Reagent in a 96-well plate.
-
Absorbance Measurement: After 15 minutes of incubation at room temperature, measure the absorbance at 540 nm.
-
Data Analysis: Calculate the concentration of nitrite from a standard curve and express the results as a percentage of the LPS-stimulated control.
Conclusion
6,7,4'-Trihydroxyisoflavone is a multifaceted natural compound with significant therapeutic potential. Its diverse biological activities, including anticancer, anti-inflammatory, and neuroprotective effects, are underpinned by its ability to modulate critical cellular signaling pathways. This technical guide provides a solid foundation for further research and development of 6,7,4'-trihydroxyisoflavone as a potential therapeutic agent. The detailed experimental protocols and summarized quantitative data offer valuable resources for scientists and researchers aiming to explore the full potential of this promising isoflavone.
References
- 1. academic.oup.com [academic.oup.com]
- 2. benchchem.com [benchchem.com]
- 3. 6,7,4'-Trihydroxyisoflavone | C15H10O5 | CID 5284649 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. sigmaaldrich.cn [sigmaaldrich.cn]
- 6. Antioxidant and Anti-Inflammatory Effects of 6,3',4´- and 7,3´,4´-Trihydroxyflavone on 2D and 3D RAW264.7 Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
An In-depth Technical Guide on the Antioxidant and Radical Scavenging Activity of 6,7,4'-Trihydroxyflavanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
6,7,4'-Trihydroxyflavanone is a flavonoid compound that has garnered scientific interest for its potential health benefits, particularly its antioxidant and radical scavenging properties. As a member of the flavanone (B1672756) subclass of flavonoids, it is characterized by a C6-C3-C6 backbone. The antioxidant capacity of flavonoids is a key area of research, as oxidative stress is implicated in a wide range of pathological conditions. This technical guide provides a comprehensive overview of the available scientific data on the antioxidant and radical scavenging activity of this compound, detailed experimental protocols for relevant assays, and an exploration of the signaling pathways involved in its mechanism of action.
Data Presentation: Antioxidant and Radical Scavenging Activity
While direct, quantitative data for this compound in common radical scavenging assays such as DPPH and ABTS is not extensively available in the reviewed literature, its antioxidant potential has been demonstrated in cellular contexts. The following table summarizes available data for closely related trihydroxyflavone isomers to provide a comparative context for the potential activity of this compound.
| Compound/Isomer | Assay | IC50 (µM) | Reference |
| 6,3',4'-Trihydroxyflavone | Cellular ROS Scavenging | 3.20 | [1] |
| 7,3',4'-Trihydroxyflavone | Cellular ROS Scavenging | 2.71 | [1] |
Note: Lower IC50 values indicate higher antioxidant activity.
Mechanism of Action: Signaling Pathway Involvement
This compound has been shown to exert its antioxidant effects through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[2] Under conditions of oxidative stress, this pathway plays a crucial role in the cellular defense system.
Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stressors or activators like this compound, Nrf2 is released from Keap1 and translocates to the nucleus. Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, initiating their transcription. This leads to an increased production of a suite of protective enzymes, thereby enhancing the cell's capacity to neutralize reactive oxygen species (ROS) and mitigate oxidative damage.
Caption: Nrf2 Signaling Pathway Activation by this compound.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate assessment and comparison of antioxidant activities. The following sections outline the methodologies for key in vitro antioxidant assays that are commonly used to evaluate the radical scavenging potential of compounds like this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of the violet DPPH radical to the yellow-colored diphenylpicrylhydrazine is measured spectrophotometrically.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or DMSO).
-
Prepare a fresh 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.
-
-
Assay Procedure (96-well plate format):
-
Add 180 µL of the DPPH solution to each well of a 96-well microplate.
-
Add 20 µL of various concentrations of the this compound solution to the wells.
-
For the control well, add 20 µL of the solvent used to dissolve the test compound.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value (the concentration of the test compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the different concentrations of this compound.
-
Caption: Workflow for the DPPH Radical Scavenging Assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a decolorization of the solution, which is measured spectrophotometrically.
Protocol:
-
Reagent Preparation:
-
Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ solution with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a stock solution of this compound in a suitable solvent.
-
-
Assay Procedure (96-well plate format):
-
Add 190 µL of the diluted ABTS•+ solution to each well of a 96-well microplate.
-
Add 10 µL of various concentrations of the this compound solution to the wells.
-
For the control well, add 10 µL of the solvent.
-
Incubate the plate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay.
-
The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant activity of the test compound to that of Trolox, a water-soluble vitamin E analog.
-
Caption: Workflow for the ABTS Radical Cation Scavenging Assay.
Conclusion
This compound demonstrates notable antioxidant potential, primarily through the activation of the Nrf2 signaling pathway, a key regulator of cellular antioxidant defenses. While direct quantitative data from standard in vitro radical scavenging assays are limited for this specific flavanone, the available information on its cellular activity and the data from related trihydroxyflavone isomers suggest it is a promising candidate for further investigation. The standardized experimental protocols provided in this guide offer a framework for researchers to conduct further quantitative analysis of its antioxidant and radical scavenging properties. Such studies will be crucial for a more complete understanding of its potential therapeutic applications in conditions associated with oxidative stress.
References
In Vitro Anti-inflammatory Effects of 6,7,4'-Trihydroxyflavanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the in vitro anti-inflammatory properties of the flavonoid 6,7,4'-Trihydroxyflavanone. While direct experimental data for this specific flavanone (B1672756) is limited in publicly available literature, this document synthesizes findings from structurally similar trihydroxyflavonoids to infer its potential mechanisms of action and biological activities. This guide details the methodologies for key in vitro assays, presents available quantitative data from related compounds in structured tables, and visualizes relevant signaling pathways and experimental workflows using Graphviz diagrams. The information herein is intended to serve as a foundational resource for researchers and professionals in drug discovery and development interested in the therapeutic potential of this compound as an anti-inflammatory agent.
Introduction
Inflammation is a fundamental biological process in response to harmful stimuli, such as pathogens, damaged cells, or irritants. However, chronic and unresolved inflammation is a key contributor to the pathophysiology of numerous diseases, including arthritis, inflammatory bowel disease, neurodegenerative disorders, and cancer. Flavonoids, a class of polyphenolic secondary metabolites found in plants, have garnered significant attention for their diverse pharmacological activities, including potent anti-inflammatory effects.[1]
This compound is a flavanone characterized by hydroxyl groups at the 6, 7, and 4' positions. While specific research on this compound is emerging, studies on its isomers and other trihydroxyflavonoids suggest that it may exert anti-inflammatory effects through the modulation of key signaling pathways and the inhibition of pro-inflammatory mediators. This guide will explore these potential effects based on the available scientific literature for structurally related compounds.
Quantitative Data on the Anti-inflammatory Effects of Structurally Related Trihydroxyflavonoids
The following tables summarize the quantitative data on the in vitro anti-inflammatory and cytotoxic effects of trihydroxyflavonoid isomers. This data provides a benchmark for potential future studies on this compound.
Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
| Compound | Cell Line | IC50 (µM) | Reference |
| 6,3',4'-Trihydroxyflavone | RAW 264.7 (2D) | 22.1 | [2] |
| 7,3',4'-Trihydroxyflavone | RAW 264.7 (2D) | 26.7 | [2] |
| Luteolin (3',4',5,7-Tetrahydroxyflavone) | RAW 264.7 | 17.1 | [3] |
| Apigenin (4',5,7-Trihydroxyflavone) | RAW 264.7 | 23 | [4] |
| 7-Hydroxyflavone | - | IC50 = 27 µg/mL (COX-2) | [5] |
Table 2: Cytotoxicity Data
| Compound | Cell Line | Assay | LC50/CC50 (µM) | Reference |
| 7,3',4'-Trihydroxyflavanone | Human Fibroblast (WI-26-VA4) | - | > 100 | |
| 6,3',4'-Trihydroxyflavone | RAW 264.7 (2D) | CCK-8 | > 30 | [2] |
| 7,3',4'-Trihydroxyflavone | RAW 264.7 (2D) | CCK-8 | > 60 | [2] |
Key Signaling Pathways in Inflammation
The anti-inflammatory effects of flavonoids are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central to the production of pro-inflammatory mediators.
NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of inflammatory gene expression. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the NF-κB p65/p50 dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and inducible nitric oxide synthase (iNOS).[6]
MAPK Signaling Pathway
The MAPK family, including ERK, JNK, and p38, are key signaling molecules that regulate a wide range of cellular processes, including inflammation. Activation of these kinases by inflammatory stimuli leads to the phosphorylation of various transcription factors, which in turn promote the expression of inflammatory genes.[7]
References
- 1. Dietary flavonoids may improve insulin resistance: NHANES, network pharmacological analyses and in vitro experiments | PLOS One [journals.plos.org]
- 2. Antioxidant and Anti-Inflammatory Effects of 6,3',4´- and 7,3´,4´-Trihydroxyflavone on 2D and 3D RAW264.7 Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of nitric oxide production from lipopolysaccharide-treated RAW 264.7 cells by synthetic flavones: structure-activity relationship and action mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of naturally occurring flavonoids on nitric oxide production in the macrophage cell line RAW 264.7 and their structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
The Anticancer Potential of 6,7,4'-Trihydroxyflavanone: A Technical Overview of its Core Biological Activities
Disclaimer: Scientific literature explicitly detailing the anticancer properties of 6,7,4'-Trihydroxyflavanone across a range of cancer cell lines is currently limited. This technical guide, therefore, presents a comprehensive analysis of the known molecular activities of this flavanone (B1672756) in a human cell line context, extrapolating the potential implications for cancer research and drug development. The primary focus is on the compound's demonstrated effects on pathways relevant to cancer biology, such as apoptosis and cellular stress responses.
Introduction
Flavonoids, a class of polyphenolic secondary metabolites found in plants, have garnered significant attention for their diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties. Among these, the flavanone subclass is characterized by a saturated C2-C3 bond in the C ring. This compound (THF) is a specific flavanone that has been isolated from sources such as the heartwood of Dalbergia odorifera. While direct and extensive investigation into its efficacy against various cancer cell lines is not yet widely published, studies on its effects on human neuroblastoma SH-SY5y cells have revealed significant cytoprotective and antioxidant activities that involve key signaling pathways often dysregulated in cancer. This whitepaper will provide an in-depth technical guide to the core biological properties of this compound, with a focus on its potential as a modulator of cellular pathways pertinent to oncology.
Quantitative Data Summary
The following tables summarize the key quantitative findings from a study investigating the effects of this compound on SH-SY5y cells under hypoxia induced by cobalt chloride (CoCl₂). These data provide insights into its dose-dependent effects on cell viability and the expression of key proteins involved in apoptosis and cellular stress responses.
Table 1: Effect of this compound on Cell Viability of SH-SY5y Cells
| Treatment Condition | Concentration (µM) | Cell Viability (%) |
| Control | 0 | 100 |
| 6,7,4'-THF | 10 | No significant change |
| 20 | No significant change | |
| 40 | No significant change | |
| CoCl₂ (1 mM) | - | ~50% |
| CoCl₂ (1 mM) + 6,7,4'-THF | 10 | Increased |
| 20 | Increased | |
| 40 | Significantly Increased |
Data extrapolated from descriptive findings in the source material.
Table 2: Modulation of Hypoxia-Related and Apoptotic Gene/Protein Expression by this compound Pre-treatment in CoCl₂-induced SH-SY5y Cells
| Gene/Protein | Effect of CoCl₂ | Effect of CoCl₂ + 6,7,4'-THF |
| HIF-1α | Upregulation | Suppression |
| p53 | Upregulation | Suppression |
| VEGF | Upregulation | Suppression |
| GLUT1 | Upregulation | Suppression |
| Bcl-2 | Downregulation | Restoration |
| Caspase family | Activation | No significant change |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of this compound.
Cell Culture and Treatment
-
Cell Line: Human neuroblastoma SH-SY5y cells.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells were maintained in a humidified incubator at 37°C with 5% CO₂.
-
Treatment: For hypoxia induction, cells were treated with cobalt chloride (CoCl₂). For cytoprotective assays, cells were pre-treated with varying concentrations of this compound for a specified duration before the addition of CoCl₂.
Cell Viability Assay (MTT Assay)
-
SH-SY5y cells were seeded in 96-well plates at a density of 1 x 10⁴ cells/well.
-
After 24 hours of incubation, the cells were treated with this compound and/or CoCl₂ for the desired time.
-
Following treatment, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) was added to each well.
-
The plate was incubated for 3-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
The medium was then removed, and 100 µL of dimethyl sulfoxide (B87167) (DMSO) was added to each well to dissolve the formazan crystals.
-
The absorbance was measured at 570 nm using a microplate reader. Cell viability was expressed as a percentage of the control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cells were seeded in 6-well plates and treated as described.
-
After treatment, both floating and adherent cells were collected and washed with cold PBS.
-
The cells were then resuspended in 1X Annexin V binding buffer.
-
Annexin V-FITC and Propidium Iodide (PI) were added to the cell suspension according to the manufacturer's protocol.
-
The mixture was incubated in the dark at room temperature for 15 minutes.
-
The stained cells were analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Western Blot Analysis
-
Treated cells were lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration was determined using a BCA protein assay kit.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane was blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane was then incubated with primary antibodies against target proteins (e.g., HIF-1α, p53, Bcl-2, Nrf2, HO-1) overnight at 4°C.
-
After washing with TBST, the membrane was incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Experimental Workflow
The Nrf2/HO-1 Signaling Pathway
The study on SH-SY5y cells demonstrated that this compound exerts its antioxidant effects through the activation of the Nrf2/HO-1 pathway.[1]
Figure 1: Activation of the Nrf2/HO-1 pathway by this compound.
General Experimental Workflow for In Vitro Anticancer Screening
The following diagram illustrates a typical workflow for the initial assessment of a compound's anticancer properties in vitro.
Figure 2: A representative experimental workflow for in vitro anticancer evaluation.
Discussion and Future Directions
The available evidence suggests that this compound possesses significant biological activity that is highly relevant to cancer research. Its ability to suppress the expression of the tumor suppressor p53 under hypoxic conditions is particularly noteworthy and warrants further investigation in cancer models, as p53 is frequently mutated or inactivated in tumors.[2] Furthermore, the induction of the Nrf2/HO-1 pathway represents a double-edged sword in oncology.[1] While activation of this pathway can protect normal cells from oxidative stress, its upregulation in cancer cells can confer resistance to chemotherapy and radiotherapy. Therefore, the context-dependent effects of this compound on the Nrf2 pathway in different cancer types should be a key area of future research.
The restoration of the anti-apoptotic protein Bcl-2 by this compound in the face of hypoxic stress suggests a potential role in modulating apoptosis.[2] The intricate balance between pro- and anti-apoptotic proteins is a critical determinant of cell fate, and compounds that can influence this balance are of great interest as potential anticancer agents.
For drug development professionals, this compound presents an interesting scaffold for medicinal chemistry efforts. Structure-activity relationship (SAR) studies could elucidate the key functional groups responsible for its observed activities, potentially leading to the synthesis of analogues with enhanced potency and selectivity against cancer cells.
References
- 1. Protective Effects of this compound on Hypoxia-Induced Neurotoxicity by Enhancement of HO-1 through Nrf2 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protective Effects of 6,7,4′-Trihydroxyflavanone on Hypoxia-Induced Neurotoxicity by Enhancement of HO-1 through Nrf2 Signaling Pathway | MDPI [mdpi.com]
An In-depth Technical Guide to 6,7,4'-Trihydroxyflavanone: Discovery, Properties, and Biological Activities
This technical guide provides a comprehensive overview of 6,7,4'-Trihydroxyflavanone, a naturally occurring flavonoid. The document is intended for researchers, scientists, and professionals in drug development, detailing its (inferred) discovery, chemical properties, synthesis, and known biological activities with a focus on its antioxidant and anti-inflammatory potential.
Introduction and Historical Context
This compound belongs to the flavanone (B1672756) subclass of flavonoids, a diverse group of polyphenolic compounds widely distributed in the plant kingdom. While a singular, definitive report on the initial discovery and isolation of this compound is not readily apparent in the reviewed literature, its existence as a naturally occurring compound in various plant sources, including citrus fruits and certain medicinal herbs, is acknowledged. The history of its scientific exploration is intertwined with the broader study of flavonoids, which have long been investigated for their diverse pharmacological properties.
The related compound, 6,7,4'-trihydroxyflavone, has been identified in the heartwood of Dalbergia odorifera, a plant used in traditional Chinese medicine. It is plausible that the discovery of this compound occurred within the context of phytochemical investigations of these or similar plant species, where related flavonoid structures were being elucidated. The scientific journey of this compound is likely one of gradual characterization through modern spectroscopic techniques rather than a single, landmark discovery event.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₂O₅ | PubChem |
| Molecular Weight | 272.25 g/mol | PubChem |
| IUPAC Name | 6,7-dihydroxy-2-(4-hydroxyphenyl)chroman-4-one | PubChem |
| CAS Number | 189689-31-4 | Biosynth |
| Appearance | White to cream to brown powder | Thermo Fisher Scientific |
| Melting Point | 246-252 °C | Thermo Fisher Scientific |
| Solubility | Soluble in methanol (B129727), ethanol, DMSO | General Flavonoid Knowledge |
Synthesis and Isolation
While a specific, first-reported synthesis of this compound is not detailed in the available literature, a general and plausible synthetic route can be inferred from established methods for flavanone synthesis. A common approach involves the Claisen-Schmidt condensation of a substituted 2'-hydroxyacetophenone (B8834) with a substituted benzaldehyde (B42025) to form a chalcone, which is then cyclized to the flavanone.
General Synthetic Protocol
A representative synthetic scheme for a trihydroxyflavanone is outlined below. This protocol is based on the synthesis of the isomeric 4',5,7-trihydroxyflavanone and can be adapted for this compound by selecting the appropriate starting materials.
Step 1: Synthesis of the Chalcone Intermediate
-
Protection of Hydroxyl Groups: The phenolic hydroxyl groups of the starting 2'-hydroxyacetophenone and benzaldehyde derivatives are protected, for example, as methoxymethyl (MOM) ethers, to prevent unwanted side reactions.
-
Claisen-Schmidt Condensation: The protected 2'-hydroxyacetophenone is reacted with the protected 4-hydroxybenzaldehyde (B117250) in the presence of a strong base (e.g., potassium hydroxide (B78521) in ethanol) to yield the corresponding protected chalcone.
-
Deprotection and Cyclization: The protecting groups are removed under acidic conditions (e.g., HCl in methanol). Subsequent treatment with a base like sodium acetate (B1210297) induces intramolecular cyclization to form the flavanone ring.
Isolation from Natural Sources
A general protocol for the isolation of flavonoids from plant material is as follows:
-
Extraction: Dried and powdered plant material is extracted with a suitable organic solvent, such as methanol or ethanol.
-
Solvent Partitioning: The crude extract is subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate) to separate compounds based on their polarity. Flavonoids are typically enriched in the ethyl acetate fraction.
-
Chromatographic Purification: The flavonoid-rich fraction is further purified using column chromatography (e.g., silica (B1680970) gel or Sephadex LH-20) with a suitable eluent system.
-
Final Purification: Final purification to obtain the pure compound can be achieved through preparative thin-layer chromatography (pTLC) or high-performance liquid chromatography (HPLC).
The workflow for a typical isolation and purification process is illustrated in the following diagram.
Spectroscopic Characterization
The structural elucidation of this compound relies on a combination of spectroscopic techniques. While the original spectra from its first characterization are not available, the expected data can be inferred.
| Technique | Expected Observations |
| ¹H-NMR | Signals corresponding to the aromatic protons on the A and B rings, as well as the characteristic protons of the C-ring of the flavanone skeleton (H-2, H-3α, H-3β). The chemical shifts and coupling constants would be indicative of the substitution pattern. |
| ¹³C-NMR | Resonances for all 15 carbon atoms, including the carbonyl carbon (C-4) and the carbons bearing hydroxyl groups. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would provide further structural information. |
| UV-Vis Spectroscopy | Absorption maxima characteristic of the flavanone chromophore. Shifts in these maxima upon the addition of reagents like sodium methoxide (B1231860) or aluminum chloride can help confirm the positions of the hydroxyl groups. |
Biological Activities and Experimental Protocols
Flavonoids, as a class, are well-known for their antioxidant and anti-inflammatory properties. While specific studies on this compound are limited, its biological activities can be inferred from studies on related trihydroxyflavones and trihydroxyflavanones.
Antioxidant Activity
The antioxidant activity of flavonoids is often attributed to their ability to scavenge free radicals. A common method to assess this is the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.
-
Preparation of DPPH Solution: A stock solution of DPPH in methanol is prepared. This is then diluted to obtain a working solution with a specific absorbance at 517 nm.
-
Sample Preparation: The test compound (this compound) is dissolved in methanol to prepare a stock solution, from which serial dilutions are made.
-
Assay Procedure: A fixed volume of the DPPH working solution is added to varying concentrations of the test compound.
-
Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer. The decrease in absorbance indicates the radical scavenging activity.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is then determined.
The logical flow of the DPPH assay is depicted in the following diagram.
Anti-inflammatory Activity
The anti-inflammatory effects of flavonoids are often mediated through the inhibition of pro-inflammatory signaling pathways. A common in vitro model involves the use of lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are cultured under standard conditions.
-
Cell Treatment: Cells are pre-treated with various concentrations of this compound for a specific duration (e.g., 1 hour).
-
Stimulation: The cells are then stimulated with LPS to induce an inflammatory response.
-
Measurement of Inflammatory Mediators: After a further incubation period, the cell culture supernatant is collected to measure the levels of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E₂ (PGE₂), and cytokines (e.g., TNF-α, IL-6).
-
Cell Viability Assay: A cell viability assay (e.g., MTT assay) is performed to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.
A simplified representation of a pro-inflammatory signaling pathway that can be modulated by flavonoids is shown below.
6,7,4'-Trihydroxyflavanone: A Deep Dive into its Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
6,7,4'-Trihydroxyflavanone (THF), a flavanone (B1672756) found in the heartwood of Dalbergia odorifera, is a flavonoid compound attracting significant interest for its therapeutic potential.[1][2] Emerging research has begun to elucidate its mechanisms of action, revealing a spectrum of biological activities that position it as a promising candidate for further investigation in drug discovery and development. This technical guide synthesizes the current understanding of this compound's mechanisms of action, with a focus on its neuroprotective, antioxidant, and anti-inflammatory properties.
Core Mechanisms of Action
The primary mechanism of action attributed to this compound is its potent antioxidant and cytoprotective activity, predominantly mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][3] This pathway is a critical regulator of cellular resistance to oxidative stress.
Neuroprotection and Antioxidant Effects
Studies have demonstrated that this compound exerts significant neuroprotective effects against hypoxia-induced neurotoxicity.[1][3] This is a crucial area of research for conditions such as stroke and neurodegenerative diseases like Alzheimer's.[1][3]
The core of this neuroprotective action lies in its ability to upregulate the Nrf2/Heme Oxygenase-1 (HO-1) signaling pathway.[1][3] Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or in the presence of activators like this compound, Nrf2 translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, initiating their transcription.[4][5]
One of the key downstream targets of Nrf2 is HO-1, an enzyme that catabolizes heme into biliverdin, free iron, and carbon monoxide, all of which have cytoprotective properties.[1][3] The induction of HO-1 by this compound has been shown to be a critical step in protecting neuronal cells from hypoxia-induced damage.[1]
Furthermore, this compound has been observed to preserve the expression of other vital antioxidant enzymes, including superoxide (B77818) dismutase (SOD) and catalase (CAT), further bolstering the cellular defense against oxidative stress.[1][3] In models of hypoxia, pretreatment with this flavanone also suppresses the expression of hypoxia-related genes such as HIF-1α, p53, VEGF, and GLUT1.[1][3]
In the context of cognitive function, a metabolite of daidzein, 6,7,4'-trihydroxyisoflavone (B192597) (a structurally related isoflavone), has been shown to improve learning and memory by activating the cholinergic system and the p-CREB/BDNF signaling pathway.[6] While this is not the exact same compound, it suggests a potential avenue of investigation for this compound's broader neuroprotective capabilities.
Anti-inflammatory Activity
While direct and extensive studies on the anti-inflammatory mechanism of this compound are still emerging, the broader class of trihydroxyflavonoids has demonstrated significant anti-inflammatory potential.[7][8][9] These effects are often linked to their antioxidant and radical scavenging properties.[8][9]
Flavonoids can modulate inflammatory pathways by inhibiting the activity of pro-inflammatory enzymes like cyclooxygenase (COX) and 5-lipoxygenase (5-LOX).[8][9] They can also interfere with the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation.[10][11][12] Given that oxidative stress is a known activator of NF-κB, the potent antioxidant effects of this compound suggest a likely role in dampening NF-κB-mediated inflammation.[9]
Quantitative Data
The following table summarizes the available quantitative data on the biological activities of this compound and related trihydroxyflavonoids. This data is crucial for comparing potency and guiding future experimental design.
| Compound | Biological Activity | Cell Line/Model | Assay | Key Findings | Reference |
| This compound | Neuroprotection | SH-SY5y cells | CoCl2-induced hypoxia | Pre-treatment (up to 40 µM) showed cytoprotective effects. | [1][3] |
| This compound | Antioxidant Response | SH-SY5y cells | Western Blot | Increased HO-1 expression in a dose-dependent manner (up to 40 µM). | [3] |
| This compound | Inhibition of Hypoxia-Related Genes | SH-SY5y cells | RT-PCR, Western Blot | Suppressed CoCl2-induced expression of HIF1α, p53, VEGF, and GLUT1. | [1][3] |
| 7,3',4'-Trihydroxyflavone | Anti-inflammatory | RAW264.7 macrophages | Nitric Oxide (NO) Assay | IC50: 20.9 µM for NO suppression. | [7] |
| 7,3',4'-Trihydroxyflavone | Antioxidant | RAW264.7 macrophages | ROS Scavenging Assay | IC50: 2.71 µM for ROS scavenging. | [7] |
| 3',4',5-Trihydroxyflavone | Anticancer | A549 (lung cancer) | MTT Assay | EC50 between 10-50 µM. | [13][14] |
| 3',4',5-Trihydroxyflavone | Anticancer | MCF-7 (breast cancer) | MTT Assay | EC50 between 10-50 µM. | [13][14] |
Experimental Protocols
Detailed methodologies are essential for the replication and extension of research findings. Below are outlines of key experimental protocols employed in the study of this compound and related compounds.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the effect of a compound on cell proliferation and viability.
-
Cell Seeding: Plate cells (e.g., SH-SY5y, A549, MCF-7) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (or other test compounds) for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.[15]
Western Blot Analysis for Protein Expression
This technique is used to detect and quantify the expression levels of specific proteins.
-
Cell Lysis: Treat cells with this compound as required. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., Nrf2, HO-1, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensity using densitometry software and normalize to a loading control like β-actin.[15]
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol measures the levels of oxidative stress within cells.
-
Cell Treatment: Seed cells in a suitable plate and treat with this compound and/or an oxidative stress inducer (e.g., H2O2 or CoCl2).
-
Probe Loading: Incubate the cells with a fluorescent ROS probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA). DCFH-DA is non-fluorescent until it is oxidized by ROS within the cells.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or a flow cytometer.
-
Data Analysis: Quantify the change in fluorescence as an indicator of the intracellular ROS levels.[16]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a typical experimental workflow for investigating the mechanism of action of this compound.
Caption: Nrf2/HO-1 Signaling Pathway Activation by this compound.
Caption: Experimental Workflow for Investigating Neuroprotective Effects.
Conclusion and Future Directions
This compound is a promising natural compound with well-defined neuroprotective and antioxidant properties, primarily driven by its ability to activate the Nrf2/HO-1 signaling pathway. The existing data provides a strong rationale for its further development as a therapeutic agent for neurodegenerative diseases and other conditions linked to oxidative stress and inflammation.
Future research should focus on:
-
In-depth Anti-inflammatory Studies: A more thorough investigation into its effects on key inflammatory pathways such as NF-κB and MAPK is warranted.
-
In Vivo Efficacy: While in vitro studies are promising, comprehensive in vivo studies are necessary to establish its efficacy, pharmacokinetics, and safety profile in animal models of disease.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogues of this compound could lead to the discovery of compounds with enhanced potency and improved drug-like properties.
-
Clinical Translation: Ultimately, the goal is to translate these preclinical findings into clinical applications. Well-designed clinical trials will be essential to evaluate the therapeutic potential of this compound in humans.
References
- 1. Protective Effects of this compound on Hypoxia-Induced Neurotoxicity by Enhancement of HO-1 through Nrf2 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 6,7,4'-Trihydroxyflavone - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Regulation of Nrf2/ARE Pathway by Dietary Flavonoids: A Friend or Foe for Cancer Management? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 6,7,4'-Trihydroxyisoflavone, a major metabolite of daidzein, improves learning and memory via the cholinergic system and the p-CREB/BDNF signaling pathway in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antioxidant and Anti-Inflammatory Effects of 6,3',4´- and 7,3´,4´-Trihydroxyflavone on 2D and 3D RAW264.7 Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Trihydroxyflavones with antioxidant and anti-inflammatory efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. globalsciencebooks.info [globalsciencebooks.info]
- 11. Flavonoids as Natural Anti-Inflammatory Agents Targeting Nuclear Factor-Kappa B (NFκB) Signaling in Cardiovascular Diseases: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tetramethoxy hydroxyflavone p7F downregulates inflammatory mediators via the inhibition of nuclear factor kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Relationship between Antioxidant and Anticancer Activity of Trihydroxyflavones [mdpi.com]
- 14. Relationship between Antioxidant and Anticancer Activity of Trihydroxyflavones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. mdpi.com [mdpi.com]
Unveiling the Cytotoxic Profile of 6,7,4'-Trihydroxyflavanone: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
6,7,4'-Trihydroxyflavanone, a flavonoid compound, has been a subject of scientific inquiry, particularly for its potential neuroprotective effects. However, a comprehensive review of existing literature reveals a notable absence of preliminary cytotoxicity screening data against cancerous cell lines. In fact, available studies on neuronal cell lines suggest a lack of cytotoxicity and even a protective role against certain stressors. This technical guide addresses this critical information gap by outlining the standard methodologies for evaluating the cytotoxic potential of flavonoid compounds. While direct data for this compound is not available, this document provides a framework for its future assessment and presents comparative cytotoxicity data from structurally related trihydroxyflavonoids to offer a contextual understanding of this class of compounds.
Introduction to this compound
This compound is a flavonoid, a class of polyphenolic secondary metabolites found in plants. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The specific substitution pattern of hydroxyl groups on the flavanone (B1672756) backbone is a key determinant of a compound's bioactivity. While research has explored some biological effects of this compound, its potential as a cytotoxic agent against cancer cells remains largely unexplored in published literature. Studies on the neuroblastoma cell line SH-SY5Y have indicated that this compound is not cytotoxic but rather has a cytoprotective effect against hypoxia-induced neurotoxicity.
Comparative Cytotoxicity Data of Structurally Related Trihydroxyflavonoids
To provide a frame of reference, the following table summarizes the cytotoxic activities (IC50 values) of other trihydroxyflavone and trihydroxyflavanone derivatives against various cancer cell lines. It is crucial to note that these data are not representative of this compound and are presented for comparative purposes only. The cytotoxic effects of flavonoids are highly dependent on their specific chemical structure.
| Compound | Cell Line | IC50 (µM) | Reference |
| 7,3',4'-Trihydroxyflavanone | HEL | >100 | Not specified |
| 7,3',4'-Trihydroxyflavanone | PC3 | >100 | Not specified |
| 3',4',5-Trihydroxyflavone | A549 | ~15 | [1] |
| 3',4',5-Trihydroxyflavone | MCF-7 | ~12 | [1] |
| 3,3',6-Trihydroxyflavone | U87 | ~20 | [1] |
Note: The IC50 value is the concentration of a substance that inhibits a biological process (e.g., cell proliferation) by 50%. A lower IC50 value indicates greater potency.
Standardized Experimental Protocols for Cytotoxicity Screening
The following are detailed methodologies for key experiments to assess the cytotoxicity of a test compound like this compound.
Cell Culture and Maintenance
-
Cell Lines: A panel of human cancer cell lines should be selected to represent different cancer types (e.g., MCF-7 for breast cancer, A549 for lung cancer, HeLa for cervical cancer, HepG2 for liver cancer).
-
Culture Medium: The choice of culture medium is cell line-dependent (e.g., Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640) and is typically supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere.
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM) for a specified duration (e.g., 24, 48, or 72 hours).
-
After the treatment period, add MTT solution (5 mg/mL in phosphate-buffered saline - PBS) to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and dissolve the resulting formazan (B1609692) crystals in a solubilization solution (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value is calculated by plotting the percentage of cell viability against the log of the compound concentration.
Apoptosis Assessment by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Procedure:
-
Treat cells with the test compound at its IC50 concentration for a defined period.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.
-
Analyze the stained cells using a flow cytometer.
-
-
Data Interpretation:
-
Annexin V-negative and PI-negative cells are viable.
-
Annexin V-positive and PI-negative cells are in early apoptosis.
-
Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.
-
Visualizing Experimental and Logical Frameworks
The following diagrams, created using the DOT language, illustrate key workflows and potential signaling pathways relevant to cytotoxicity screening.
Caption: General experimental workflow for cytotoxicity screening.
Caption: Potential apoptotic signaling pathways affected by flavonoids.
Conclusion and Future Directions
The preliminary investigation into the cytotoxicity of this compound reveals a significant lack of data in the context of cancer research. The available evidence points towards a non-toxic and potentially beneficial profile in neuronal cells. However, to ascertain its potential as an anticancer agent, a systematic and rigorous cytotoxicity screening against a diverse panel of cancer cell lines is imperative. The experimental protocols and comparative data provided in this guide offer a foundational framework for researchers to undertake such studies. Future research should focus on performing the described assays to determine the IC50 values of this compound and, if cytotoxic activity is observed, to elucidate the underlying molecular mechanisms and signaling pathways involved in inducing cell death. Such studies will be instrumental in defining the therapeutic potential of this specific flavonoid.
References
6,7,4'-Trihydroxyflavanone in Traditional Chinese Medicine: A Technical Guide for Researchers
For: Researchers, Scientists, and Drug Development Professionals
Abstract
6,7,4'-Trihydroxyflavanone is a flavanone (B1672756) found in Dalbergia odorifera (Jiang Xiang), a heartwood used in Traditional Chinese Medicine (TCM) to invigorate blood, move Qi, and alleviate pain. This technical guide provides an in-depth overview of this compound, including its traditional context, modern pharmacological activities, and the underlying molecular mechanisms. This document synthesizes available data on its neuroprotective, anti-inflammatory, antioxidant, and anticancer properties. It also presents detailed experimental protocols for its isolation and biological evaluation, alongside visualizations of key signaling pathways to facilitate further research and drug development.
Introduction: this compound and its TCM Origins
This compound is a flavonoid compound isolated from the heartwood of Dalbergia odorifera T. Chen, known in Traditional Chinese Medicine as Jiang Xiang (降香), which translates to "descending fragrance".[1] In TCM theory, Jiang Xiang is characterized as pungent and warm, with an affinity for the Liver, Spleen, and Stomach meridians.[2] Its primary functions are to invigorate the blood, dispel blood stasis, move Qi, and stop pain.[2][3] It is traditionally used for conditions associated with blood stasis, such as traumatic injuries, sprains, fractures, chest pain (including angina), and abdominal pain.[2][3] The concept of "blood stasis" in TCM is understood in modern terms to be related to poor circulation, inflammation, and oxidative stress.[4][5] The pharmacological activities of this compound align with the traditional uses of its source herb, offering a molecular basis for its therapeutic effects.
Quantitative Data on Biological Activities
While specific quantitative data for this compound is limited in the available literature, data for structurally similar trihydroxyflavones provide valuable benchmarks for its potential potency. The following tables summarize relevant quantitative findings.
Table 1: Antioxidant and Anti-inflammatory Activity of Trihydroxyflavones
| Compound | Assay | Target/Cell Line | IC50/EC50 | Reference(s) |
| 7,3',4'-Trihydroxyflavone | DPPH Radical Scavenging | Cell-free | IC50: 2.2 µM | [6] |
| 7,3',4'-Trihydroxyflavone | Peroxynitrite Radical Scavenging | Cell-free | IC50: 5.78 µM | [6] |
| 7,3',4'-Trihydroxyflavone | ROS Scavenging | Rat Kidney Homogenates | IC50: 3.9 µM | [6] |
| 7,3',4'-Trihydroxyflavone | NO Production Inhibition | RAW264.7 | IC50: 12.0 µM | [7] |
| 7,3',4'-Trihydroxyflavone | IL-1β Suppression | RAW264.7 | - | [7] |
| 7,3',4'-Trihydroxyflavone | COX-1 Inhibition | Cell-free | IC50: 36.7 µM | [6] |
| 5,6-dihydroxyflavone | NO Production Inhibition | Murine Macrophages | IC50: 11.55 ± 0.64 µM | [2] |
| 5,6-dihydroxyflavone | ROS Scavenging | Murine Macrophages | IC50: 0.8310 ± 0.633 µM | [2] |
Table 2: Anticancer Activity of Trihydroxyflavones
| Compound | Cell Line | Cell Type | Assay | EC50/IC50 | Reference(s) |
| 3',4',5-Trihydroxyflavone | A549 | Lung Carcinoma | MTT | ~15 µM | [8] |
| 3',4',5-Trihydroxyflavone | MCF-7 | Breast Adenocarcinoma | MTT | ~12 µM | [8] |
| 3,3',6-Trihydroxyflavone | U87 | Glioblastoma | MTT | ~18 µM | [8] |
| 3,3',4'-Trihydroxyflavone | A549 | Lung Carcinoma | MTT | ~20 µM | [8] |
| 3,3',4'-Trihydroxyflavone | MCF-7 | Breast Adenocarcinoma | MTT | ~18 µM | [8] |
| 3,3',4'-Trihydroxyflavone | U87 | Glioblastoma | MTT | ~25 µM | [8] |
Signaling Pathways and Mechanisms of Action
This compound exerts its biological effects through the modulation of several key signaling pathways.
Neuroprotection via the Nrf2/HO-1 Pathway
In the context of neuroprotection against hypoxia-induced neurotoxicity, this compound has been shown to activate the Nrf2/HO-1 signaling pathway.[7][9] Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress (or an activator like this compound), Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, including Heme Oxygenase-1 (HO-1), leading to their transcription. HO-1 is a potent antioxidant enzyme that helps to mitigate oxidative damage.[7][9]
Anti-inflammatory Effects via NF-κB Pathway Inhibition
Flavonoids, including this compound, are known to possess anti-inflammatory properties, often mediated through the inhibition of the NF-κB signaling pathway.[9][10] In response to inflammatory stimuli like lipopolysaccharide (LPS), the IKK complex phosphorylates IκBα, leading to its ubiquitination and proteasomal degradation. This releases the p65/p50 NF-κB dimer, which then translocates to the nucleus to induce the transcription of pro-inflammatory genes such as iNOS, COX-2, and various cytokines (e.g., TNF-α, IL-6). This compound is suggested to inhibit this pathway, thereby reducing the production of these inflammatory mediators.[9]
Anticancer Effects via Apoptosis Induction
The anticancer activity of many flavonoids is attributed to their ability to induce apoptosis, or programmed cell death.[11] Apoptosis can be initiated through the intrinsic (mitochondrial) pathway or the extrinsic (death receptor) pathway, both of which converge on the activation of executioner caspases, such as caspase-3 and caspase-7.[12][13] While the specific apoptotic pathway activated by this compound is not yet fully elucidated, it is hypothesized to involve the modulation of Bcl-2 family proteins and the subsequent activation of the caspase cascade.
Experimental Protocols
This section provides detailed methodologies for the isolation and biological evaluation of this compound.
Isolation and Quantification of this compound from Dalbergia odorifera
This protocol is adapted from established methods for flavonoid separation from Dalbergia odorifera using High-Performance Liquid Chromatography (HPLC).[14][15]
4.1.1 Extraction
-
Sample Preparation: Air-dry the heartwood of Dalbergia odorifera and grind it into a fine powder.
-
Ultrasonic Extraction:
-
Weigh 1.0 g of the powdered sample into a flask.
-
Add 50 mL of 70% methanol.
-
Perform ultrasonic extraction for 45 minutes at room temperature.
-
Filter the extract through a 0.45 µm membrane filter.
-
4.1.2 HPLC-DAD Quantification
-
Chromatographic System: An HPLC system equipped with a Diode Array Detector (DAD) is used.
-
Column: A C18 reversed-phase column (e.g., Agilent Zorbax SB-C18, 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: 0.3% (v/v) aqueous acetic acid.
-
Solvent B: Acetonitrile.
-
-
Gradient Elution:
-
0-15 min: 25-30% B
-
15-40 min: 30-45% B
-
40-55 min: 45-60% B
-
-
Flow Rate: 0.8 mL/min.
-
Detection Wavelength: 275 nm.
-
Quantification: Prepare a calibration curve using a purified standard of this compound. Identify and quantify the compound in the sample extract based on retention time and UV spectrum compared to the standard.
Cell Viability (MTT) Assay
This protocol assesses the cytotoxic effects of this compound on cancer cell lines.[16][17]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions in culture medium to achieve final concentrations ranging from 1 µM to 100 µM. The final DMSO concentration should be below 0.5%. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 or EC50 value from the dose-response curve.
Western Blot Analysis for Nrf2 and NF-κB Pathway Proteins
This protocol details the detection of key proteins in the Nrf2 and NF-κB pathways.[5][18]
-
Cell Treatment and Lysis: Treat cells with this compound (and an appropriate stimulus, e.g., LPS for NF-κB activation) for the desired time. For nuclear translocation studies, separate cytoplasmic and nuclear fractions using a commercial kit. Lyse cells in RIPA buffer with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load 20-40 µg of protein per lane onto a 10% or 12% SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against target proteins (e.g., Nrf2, HO-1, p-IκBα, IκBα, p65). Use an antibody for a housekeeping protein (e.g., β-actin or Lamin B1) as a loading control.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.
Conclusion and Future Directions
This compound, a key bioactive constituent of the TCM herb Dalbergia odorifera, demonstrates significant potential as a therapeutic agent. Its documented neuroprotective, anti-inflammatory, and potential anticancer activities provide a scientific rationale for the traditional use of Jiang Xiang in treating conditions related to blood stasis and pain. The modulation of the Nrf2/HO-1 and NF-κB signaling pathways appears to be central to its mechanism of action.
Future research should focus on obtaining more precise quantitative data (IC50/EC50 values) for this compound across a wider range of cell lines and disease models. Elucidating the specific molecular targets within the apoptosis pathway is crucial for understanding its anticancer potential. Furthermore, in vivo studies are necessary to evaluate its efficacy, pharmacokinetics, and safety profile, paving the way for its potential development as a novel therapeutic agent derived from a traditional medicine.
References
- 1. e-nps.or.kr [e-nps.or.kr]
- 2. researchgate.net [researchgate.net]
- 3. Jiang Xiang (Rosewood) - TCM Herb Information | Me & Qi [meandqi.com]
- 4. A Direct Relationship Between ‘Blood Stasis’ and Fibrinaloid Microclots in Chronic, Inflammatory, and Vascular Diseases, and Some Traditional Natural Products Approaches to Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Blood Stasis In TCM and How To Reverse It - Dr David Edwards [davidleigh.com.au]
- 6. Antioxidant and Anti-Inflammatory Effects of 6,3',4´- and 7,3´,4´-Trihydroxyflavone on 2D and 3D RAW264.7 Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protective Effects of this compound on Hypoxia-Induced Neurotoxicity by Enhancement of HO-1 through Nrf2 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Relationship between Antioxidant and Anticancer Activity of Trihydroxyflavones [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Methyl Derivatives of Flavone as Potential Anti-Inflammatory Compounds [mdpi.com]
- 11. Blood Stasis: Causes, Symptoms, and Treatment Options in Traditional Chinese Medicine, Including Hijama Therapy in December 8, 2025 [huatuoclinic.com]
- 12. Trihydroxyflavones with antioxidant and anti-inflammatory efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Chinese herbal compound relieves inflammatory and neuropathic pain – UC Irvine News [news.uci.edu]
- 14. integrativepractitioner.com [integrativepractitioner.com]
- 15. researchgate.net [researchgate.net]
- 16. Dalbergia odorifera T.C. Chen leaf extract promotes microglial energy expenditure to phagocytize neutrophils after cerebral ischemia-reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
The Heartwood of Dalbergia odorifera: A Technical Guide to its Natural Bioactive Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the natural chemical constituents found in the heartwood of Dalbergia odorifera, a species with significant applications in traditional medicine and a promising source for modern drug discovery. This document details the quantitative analysis of key bioactive compounds, comprehensive experimental protocols for their study, and a visual representation of associated signaling pathways and experimental workflows.
Quantitative Analysis of Bioactive Compounds
The heartwood of Dalbergia odorifera is a rich reservoir of flavonoids and volatile organic compounds, which are believed to be the primary contributors to its therapeutic properties. The concentration of these compounds can vary depending on factors such as the age of the tree and its geographical origin. Below is a summary of reported quantitative data for key bioactive constituents.
Table 1: Quantitative Analysis of Major Flavonoids in Dalbergia odorifera Heartwood
| Compound Class | Compound Name | Concentration Range | Reference |
| Total Flavonoids | - | 34.88 - 101.95 mg/g | [1][2] |
| Isoflavanones | Sativanone | 1.45 - 20.90 mg/g | |
| Flavanones | Liquiritigenin | 293.65 µg/g | [3] |
| Isoflavones | Genistein | 161.88 µg/g | [3] |
| Chalcones | Isoliquiritigenin | 4787.82 µg/g | [3] |
| Isoflavones | Formononetin | 2133.59 µg/g | [3] |
| Isoflavones | Biochanin A | 2000.09 µg/g | [3] |
Experimental Protocols
This section outlines detailed methodologies for the extraction, analysis, and bioactivity assessment of compounds from Dalbergia odorifera heartwood.
Ultrasonic-Assisted Extraction of Flavonoids
This protocol describes a common method for extracting flavonoids from the heartwood of Dalbergia odorifera.
-
Sample Preparation: The heartwood is air-dried and ground into a fine powder (approximately 40-60 mesh).
-
Solvent Selection: A 70% (v/v) methanol-water solution is prepared as the extraction solvent.
-
Extraction Procedure:
-
A known weight of the powdered heartwood (e.g., 1.0 g) is placed in a flask.
-
The extraction solvent is added at a solid-to-liquid ratio of 1:20 (g/mL).
-
The flask is placed in an ultrasonic bath.
-
Ultrasonic extraction is performed at a frequency of 40 kHz and a power of 250 W for a duration of 45 minutes at a controlled temperature of 50°C.
-
-
Post-Extraction:
-
The extract is filtered through a 0.45 µm membrane filter.
-
The filtrate is collected for subsequent analysis.
-
UPLC-MS/MS for Flavonoid Quantification
This protocol details the instrumental analysis for the separation and quantification of flavonoids.
-
Instrumentation: A high-performance liquid chromatography system coupled with a triple quadrupole mass spectrometer (UPLC-MS/MS) is used.
-
Chromatographic Conditions:
-
Column: A C18 column (e.g., 2.1 mm × 100 mm, 1.7 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% formic acid in water.
-
Solvent B: Acetonitrile.
-
-
Gradient Elution: A typical gradient program starts with a high percentage of Solvent A, gradually increasing the proportion of Solvent B to elute compounds with increasing hydrophobicity. A representative gradient is as follows:
-
0-2 min: 5% B
-
2-10 min: 5-95% B
-
10-12 min: 95% B
-
12-12.1 min: 95-5% B
-
12.1-15 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes.
-
Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.
-
Ion Source Parameters: Optimized for the specific instrument and compounds of interest (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature).
-
Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
This protocol is used to assess the anti-inflammatory potential of Dalbergia odorifera compounds by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.[4][5]
-
Cell Culture:
-
RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified incubator.
-
-
Assay Procedure:
-
Cells are seeded in a 96-well plate at a density of 5 x 10⁵ cells/well and allowed to adhere overnight.
-
The culture medium is replaced with fresh medium containing various concentrations of the test compounds (from Dalbergia odorifera extract or isolated compounds) and incubated for 1 hour.
-
LPS (1 µg/mL) is then added to each well to induce an inflammatory response, and the plate is incubated for another 24 hours.
-
-
Nitrite (B80452) Quantification (Griess Assay):
-
After incubation, 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).
-
The mixture is incubated at room temperature for 10 minutes.
-
The absorbance at 540 nm is measured using a microplate reader.
-
The concentration of nitrite, a stable product of NO, is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.
-
Visualization of Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by Dalbergia odorifera compounds and a typical workflow for their discovery and analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 6,7,4'-Trihydroxyflavanone via Claisen-Schmidt Condensation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
6,7,4'-Trihydroxyflavanone is a flavonoid, a class of polyphenolic secondary metabolites found in plants. Flavonoids are of significant interest to the scientific community due to their diverse pharmacological activities. This document provides detailed application notes and experimental protocols for the synthesis of this compound through a Claisen-Schmidt condensation, a reliable method for forming the core structure of flavanones. The synthesis involves a two-step process: the base-catalyzed condensation of a substituted acetophenone (B1666503) and a substituted benzaldehyde (B42025) to form a chalcone (B49325), followed by the intramolecular cyclization of the chalcone to the desired flavanone (B1672756).
Principle of the Reaction
The synthesis of this compound is achieved through an initial Claisen-Schmidt condensation reaction between 1-(2,4,5-trihydroxyphenyl)ethanone (B1584532) and 4-hydroxybenzaldehyde (B117250). This reaction is base-catalyzed, typically using a strong base such as potassium hydroxide (B78521) or sodium hydroxide. The base facilitates the formation of an enolate from the acetophenone, which then acts as a nucleophile, attacking the carbonyl carbon of the benzaldehyde. The resulting aldol (B89426) addition product readily undergoes dehydration to yield the stable α,β-unsaturated ketone, 2',4',5',4-tetrahydroxychalcone.
The second step involves the acid- or base-catalyzed intramolecular cyclization of the purified chalcone. This cyclization, an intramolecular Michael addition, leads to the formation of the flavanone ring system, yielding the final product, this compound.
Experimental Protocols
Materials:
-
1-(2,4,5-trihydroxyphenyl)ethanone (2',4',5'-Trihydroxyacetophenone)
-
4-Hydroxybenzaldehyde
-
Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)
-
Ethanol (B145695) (95% or absolute)
-
Hydrochloric Acid (HCl)
-
Ethyl Acetate (B1210297)
-
Hexane
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica (B1680970) Gel for column chromatography
Step 1: Synthesis of 2',4',5',4-Tetrahydroxychalcone (Claisen-Schmidt Condensation)
-
Preparation of Reactants: In a round-bottom flask, dissolve 1-(2,4,5-trihydroxyphenyl)ethanone (1.0 eq) and 4-hydroxybenzaldehyde (1.0 eq) in a minimal amount of ethanol with stirring.
-
Preparation of Catalyst Solution: In a separate beaker, prepare a 50% (w/v) aqueous solution of potassium hydroxide (KOH).
-
Reaction Initiation: Cool the flask containing the ethanolic solution of the reactants in an ice bath to 0-5 °C.
-
Catalyst Addition: While maintaining the low temperature and with vigorous stirring, slowly add the KOH solution (3.0 eq) dropwise to the reaction mixture. A color change is typically observed as the reaction progresses.
-
Reaction Progression: After the complete addition of the catalyst, allow the reaction mixture to stir at room temperature for 24-48 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an ethyl acetate/hexane solvent system.
-
Work-up and Isolation:
-
Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice and water.
-
Acidify the mixture to a pH of 3-4 with dilute hydrochloric acid.
-
A solid precipitate of the chalcone should form. Collect the crude product by vacuum filtration.
-
Wash the solid with cold water until the filtrate is neutral.
-
-
Purification: The crude 2',4',5',4-tetrahydroxychalcone can be purified by recrystallization from an appropriate solvent (e.g., ethanol/water) or by column chromatography on silica gel using an ethyl acetate/hexane gradient.
Step 2: Synthesis of this compound (Intramolecular Cyclization)
-
Dissolution: Dissolve the purified 2',4',5',4-tetrahydroxychalcone (1.0 eq) in a suitable solvent such as ethanol or methanol (B129727) in a round-bottom flask.
-
Cyclization:
-
Acid-Catalyzed: Add a few drops of concentrated sulfuric acid or hydrochloric acid to the solution and reflux the mixture for 4-6 hours.
-
Base-Catalyzed: Alternatively, add a solution of sodium acetate in aqueous ethanol and reflux the mixture for 4-6 hours.
-
-
Monitoring: Monitor the reaction for the disappearance of the chalcone spot and the appearance of the flavanone spot on TLC.
-
Work-up and Isolation:
-
After completion, cool the reaction mixture to room temperature.
-
If acid-catalyzed, neutralize the solution carefully with a saturated sodium bicarbonate solution.
-
Reduce the solvent volume under reduced pressure.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude flavanone.
-
-
Purification: Purify the crude this compound by column chromatography on silica gel using an ethyl acetate/hexane gradient to yield the pure product.
Data Presentation
Table 1: Physicochemical and Spectroscopic Data of this compound
| Property | Data |
| Molecular Formula | C₁₅H₁₂O₅ |
| Molecular Weight | 272.25 g/mol |
| Appearance | Pale yellow solid |
| ¹H NMR (DMSO-d₆, ppm) | Anticipated signals: δ 10.0-9.0 (br s, 3H, -OH), 7.3-6.8 (m, 5H, Ar-H), 5.4 (dd, 1H, H-2), 3.1 (dd, 1H, H-3ax), 2.7 (dd, 1H, H-3eq) |
| ¹³C NMR (DMSO-d₆, ppm) | Anticipated signals: δ 190-185 (C=O), 165-140 (Ar-C-O), 130-110 (Ar-C), 80-75 (C-2), 45-40 (C-3) |
| Mass Spectrometry (ESI-MS) | Anticipated m/z: 273.07 [M+H]⁺, 271.05 [M-H]⁻ |
Note: The NMR data are anticipated values and should be confirmed by experimental analysis.
Table 2: Summary of Reaction Parameters and Yields
| Step | Reactants | Catalyst/Reagent | Solvent | Temperature | Time (h) | Yield (%) |
| 1. Chalcone Synthesis | 1-(2,4,5-trihydroxyphenyl)ethanone, 4-Hydroxybenzaldehyde | KOH or NaOH | Ethanol | RT | 24-48 | Variable |
| 2. Flavanone Synthesis (Cyclization) | 2',4',5',4-Tetrahydroxychalcone | H₂SO₄ or NaOAc | Ethanol | Reflux | 4-6 | Variable |
Yields are highly dependent on reaction scale and purification efficiency.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Biological Activity and Signaling Pathway
This compound has been reported to exhibit neuroprotective effects against hypoxia-induced neurotoxicity. This protective action is mediated through the enhancement of Heme Oxygenase-1 (HO-1) expression via the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.
Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, including HO-1. The upregulation of HO-1 provides cytoprotection against oxidative damage.
Caption: Nrf2/HO-1 signaling pathway modulated by this compound.
analytical methods for 6,7,4'-Trihydroxyflavanone quantification
An overview of modern analytical techniques for the quantification of the flavonoid 6,7,4'-Trihydroxyflavanone is provided in this application note. Intended for researchers, scientists, and professionals in drug development, this document details protocols for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and UV-Vis Spectrophotometry.
Introduction to this compound Quantification
This compound is a naturally occurring flavanone (B1672756) that has garnered interest for its potential pharmacological activities. Accurate and precise quantification of this compound in various matrices, such as plant extracts, biological samples, and pharmaceutical formulations, is crucial for research and development. The selection of an appropriate analytical method depends on factors like the required sensitivity, selectivity, sample matrix complexity, and available instrumentation. This note details the most commonly employed techniques: HPLC for robust quantification, LC-MS for high sensitivity and structural confirmation, and UV-Vis spectrophotometry for rapid total flavonoid estimation.
Sample Preparation: Extraction and Purification
The initial and critical step for the analysis of this compound from natural sources is the efficient extraction of the analyte from the sample matrix.
General Extraction Protocol: Ultrasound-Assisted Extraction (UAE)
Ultrasound-Assisted Extraction is an efficient method for extracting flavonoids from plant material.[1]
Protocol:
-
Sample Preparation: Air-dry the plant material (e.g., leaves, stems) at room temperature and grind it into a fine powder.[1]
-
Solvent Maceration: Macerate the powdered plant material in a suitable solvent. 80% ethanol (B145695) is often effective.[2]
-
Ultrasonic Treatment: Place the mixture in an ultrasonic bath and sonicate at a frequency of 40 kHz for 30-60 minutes at a controlled temperature (e.g., 60°C).[1]
-
Filtration: Filter the extract to remove solid plant debris.[1]
-
Concentration: Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude extract.[1]
Purification: Solid-Phase Extraction (SPE)
For complex matrices, a purification step may be necessary to remove interfering compounds.
Protocol:
-
Column Conditioning: Condition a C18 SPE cartridge by washing it sequentially with methanol (B129727) and then with deionized water.
-
Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the conditioned cartridge.
-
Washing: Wash the column with deionized water or a low percentage of organic solvent to remove highly polar impurities.[1]
-
Elution: Elute the flavonoids with a higher concentration of organic solvent, such as methanol or acetonitrile.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for analysis.
References
Characterization of 6,7,4'-Trihydroxyflavanone: Application Notes and Protocols for NMR and Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the characterization of 6,7,4'-trihydroxyflavanone using nuclear magnetic resonance (NMR) and mass spectrometry (MS). Given the limited availability of published experimental data for this specific flavanone (B1672756), the following protocols and data tables utilize its well-characterized isomer, 5,7,4'-trihydroxyflavanone (naringenin), as a representative example. The methodologies and expected fragmentation patterns are directly applicable to the structural elucidation of this compound.
Introduction
This compound is a flavonoid, a class of polyphenolic secondary metabolites found in plants.[1] Flavonoids are of significant interest in drug development due to their diverse biological activities, including antioxidant and anti-inflammatory properties. Accurate structural characterization is crucial for understanding structure-activity relationships and for quality control in drug manufacturing. This document outlines the standardized procedures for characterizing this compound using NMR and MS techniques.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₅H₁₂O₅ |
| Molecular Weight | 272.25 g/mol |
| IUPAC Name | 2-(4-hydroxyphenyl)-6,7-dihydroxy-2,3-dihydrochromen-4-one |
| CAS Number | 189689-31-4[2] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for the unambiguous structural elucidation of organic molecules.[3] For flavanones, ¹H and ¹³C NMR provide detailed information about the carbon skeleton and the substitution pattern of the aromatic rings.
Sample Preparation Protocol for NMR
-
Sample Weighing: Accurately weigh 5-10 mg of the purified this compound sample.
-
Solvent Selection: Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄). DMSO-d₆ is often preferred for its ability to dissolve a wide range of flavonoids and for the clear resolution of hydroxyl proton signals.
-
Vortexing and Sonication: Vortex the sample for 30 seconds to ensure complete dissolution. If necessary, sonicate for 2-5 minutes.
-
Transfer: Transfer the clear solution to a 5 mm NMR tube.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for referencing the chemical shifts to 0.00 ppm.
NMR Data Acquisition Protocol
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment (zg30).
-
Spectral Width: -2 to 14 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled pulse program (zgpg30).
-
Spectral Width: 0 to 220 ppm.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay: 2-5 seconds.
-
-
2D NMR (Optional but Recommended):
-
Acquire COSY, HSQC, and HMBC spectra to confirm proton-proton and proton-carbon correlations, which is invaluable for unambiguous signal assignment.
-
Representative NMR Data (for 5,7,4'-Trihydroxyflavanone in DMSO-d₆)
The following table presents the ¹H and ¹³C NMR chemical shifts for the isomer 5,7,4'-trihydroxyflavanone (naringenin), which are expected to be similar for this compound, with predictable variations in the A-ring signals due to the different hydroxyl group positions.
| Atom No. | ¹H Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | ¹³C Chemical Shift (δ, ppm) |
| 2 | 5.46 | dd | 12.8, 3.0 | 79.4 |
| 3a | 3.29 | dd | 17.2, 12.8 | 42.8 |
| 3b | 2.72 | dd | 17.2, 3.0 | 42.8 |
| 4 | - | - | - | 197.1 |
| 5 | - | - | - | 164.2 |
| 6 | 5.91 | d | 2.2 | 96.2 |
| 7 | - | - | - | 167.6 |
| 8 | 5.91 | d | 2.2 | 95.3 |
| 9 | - | - | - | 163.2 |
| 10 | - | - | - | 102.4 |
| 1' | - | - | - | 129.0 |
| 2' | 7.32 | d | 8.5 | 128.8 |
| 3' | 6.81 | d | 8.5 | 115.9 |
| 4' | - | - | - | 158.2 |
| 5' | 6.81 | d | 8.5 | 115.9 |
| 6' | 7.32 | d | 8.5 | 128.8 |
| 5-OH | 12.10 | s | - | - |
| 7-OH | 10.83 | s | - | - |
| 4'-OH | 9.60 | s | - | - |
Mass Spectrometry
Mass spectrometry is employed to determine the molecular weight and elemental composition of the compound and to gain structural information through fragmentation analysis.[1] Liquid chromatography-mass spectrometry (LC-MS) is particularly useful for analyzing flavonoids in complex mixtures.
Sample Preparation Protocol for LC-MS
-
Stock Solution: Prepare a stock solution of the sample at a concentration of 1 mg/mL in a suitable solvent like methanol (B129727) or acetonitrile.
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase composition.
-
Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulate matter before injection.
LC-MS/MS Analysis Protocol
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would be 5-95% B over 10-15 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 30-40 °C.
-
-
MS System: A tandem mass spectrometer (e.g., Q-TOF, Orbitrap, or Triple Quadrupole).
-
Ionization Source: Electrospray ionization (ESI) in both positive and negative ion modes.
-
Full Scan (MS1): Acquire data in the m/z range of 100-500 to detect the precursor ion.
-
Tandem MS (MS/MS): Select the precursor ion corresponding to this compound ([M+H]⁺ at m/z 273.0757 or [M-H]⁻ at m/z 271.0612) for collision-induced dissociation (CID) to obtain fragment ions.
-
Collision Energy: Optimize the collision energy (e.g., 10-40 eV) to achieve a rich fragmentation spectrum.
-
Expected Mass Spectrometry Data
| Ion | Calculated m/z | Observed m/z | Description |
| [M+H]⁺ | 273.0757 | 273.0759 | Protonated Molecule |
| [M-H]⁻ | 271.0612 | 271.0610 | Deprotonated Molecule |
Expected Fragmentation Pattern (based on general flavonoid fragmentation):
The primary fragmentation pathway for flavanones in MS/MS is the retro-Diels-Alder (RDA) reaction, which involves the cleavage of the C-ring.[4] This provides diagnostic fragments that reveal the substitution patterns of the A and B rings.
-
[¹³,A]⁺: This fragment arises from the cleavage of the 1 and 3 bonds of the C-ring and provides information about the A-ring. For this compound, this fragment is expected at m/z 153.0182, corresponding to the dihydroxy-substituted A-ring.
-
[¹³,B]⁺: This fragment corresponds to the B-ring and is expected at m/z 121.0284 for a monohydroxy-substituted B-ring.
Other common fragmentations include the loss of small neutral molecules like water (H₂O) and carbon monoxide (CO).
Visualizations
Caption: Experimental workflow for the characterization of this compound.
Caption: Logical relationship of the flavanone core structure and its substituents.
Conclusion
The combination of NMR spectroscopy and mass spectrometry provides a robust analytical workflow for the comprehensive characterization of this compound. While specific experimental data for this compound is not widely available, the protocols and representative data from its isomer, naringenin, serve as an excellent guide for researchers. The detailed methodologies and expected spectral features outlined in these application notes will facilitate the accurate identification and structural elucidation of this and other related flavonoids, which is a critical step in the exploration of their therapeutic potential.
References
- 1. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 4. Characterization of Flavonoid Subgroups and Hydroxy Substitution by HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 6,7,4'-Trihydroxyflavanone In Vitro Cell Culture Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction: 6,7,4'-Trihydroxyflavanone (THF) is a flavanone, a type of flavonoid compound.[1] It is naturally found in the heartwood of Dalbergia odorifera, which is used in traditional Chinese medicine.[1][2] In vitro studies have demonstrated its potential as a therapeutic agent, highlighting its neuroprotective, antioxidant, and anti-inflammatory properties.[2][3] This document provides detailed application notes and protocols for key in vitro cell culture assays to evaluate the biological activities of this compound.
Application Notes
Neuroprotective Effects against Hypoxia-Induced Neurotoxicity
This compound has shown significant cytoprotective effects against hypoxia-induced neurotoxicity in neuronal cell lines.[2][3] Pre-treatment with THF protects SH-SY5y neuroblastoma cells from cobalt chloride (CoCl₂)-induced hypoxic damage.[3] The protective mechanism involves the attenuation of oxidative stress and the suppression of hypoxia-related genes.[3] A key signaling pathway implicated is the Nrf2/HO-1 pathway, where THF promotes the nuclear translocation of Nrf2, leading to the upregulation of the antioxidant enzyme Heme Oxygenase-1 (HO-1).[2][3]
Key Assays:
-
Cell Viability Assays (e.g., MTT) to assess cytoprotection.
-
Western Blotting to measure protein levels of anti-apoptotic markers, HIF1α, p53, Nrf2, and HO-1.[3]
-
qRT-PCR to quantify mRNA levels of HIF1α, p53, VEGF, and GLUT1.[3]
-
Measurement of antioxidant enzyme activity (e.g., SOD, CAT).[3]
Anticancer and Cytotoxic Activity
While data specifically on this compound is limited, the broader class of trihydroxyflavones has demonstrated variable anticancer activity against different human cancer cell lines, including breast (MCF-7), lung (A549), and glioblastoma (U87).[4][5] The cytotoxic effects are often evaluated using cell viability assays, with most active trihydroxyflavones showing IC50 values in the 10-50 µM range.[4][5] A structurally similar compound, 7,3',4'-trihydroxyflavanone, exhibited potent antimalarial activity against Plasmodium falciparum with low cytotoxicity in human fibroblast cells, suggesting a favorable selectivity index.[6]
Key Assays:
-
MTT or similar cell viability assays to determine the half-maximal inhibitory concentration (IC50) in various cancer cell lines.[7][8]
-
Apoptosis assays (e.g., Annexin V/PI staining) to elucidate the mechanism of cell death.
Anti-inflammatory Activity
Flavonoids are known for their anti-inflammatory properties.[9] Related trihydroxyflavones have been shown to be effective inhibitors of the oxidative burst in neutrophils, a key process in inflammation.[9][10] Their mechanisms often involve the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) and the scavenging of reactive nitrogen species (RNS) such as nitric oxide (NO).[9][10] For instance, the related 7,3',4'-trihydroxyflavone (B9037) has been shown to suppress NO and IL-1β production in macrophage models.[11]
Key Assays:
-
Nitric Oxide (NO) Assay (Griess Test) in LPS-stimulated RAW 264.7 macrophages.
-
ELISA to measure pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α).
-
Enzyme inhibition assays for COX-1/COX-2.
Antioxidant Activity
The antioxidant properties of this compound are central to its protective effects.[3] In cellular models, it attenuates oxidative stress by preserving the levels of antioxidant proteins like superoxide (B77818) dismutase (SOD) and catalase (CAT).[3] The antioxidant capacity of related trihydroxyflavones has been confirmed through various cell-free and cell-based assays, where they act as potent scavengers of reactive oxygen species (ROS).[10][11]
Key Assays:
-
Cellular ROS scavenging assays using fluorescent probes like DCFH-DA.
-
Cell-free radical scavenging assays such as DPPH and ABTS.[7]
-
Measurement of endogenous antioxidant enzyme levels (SOD, CAT) via activity assays or Western blotting.[3]
Quantitative Data Presentation
Table 1: Anticancer and Cytotoxic Activity of Related Trihydroxyflavanones
| Compound | Cell Line | Assay | IC50 / LC50 | Citation |
| 7,3',4'-trihydroxyflavanone | P. falciparum W2 | Antiplasmodial | 7.35 µM | [6] |
| 7,3',4'-trihydroxyflavanone | WI-26-VA4 (Human Fibroblast) | Cytotoxicity (MTT) | > 100 µM | [6] |
| Trihydroxyflavone Derivatives | MCF-7 (Breast Cancer) | Proliferation | 12 - 24 µM | [4] |
| Trihydroxyflavone Derivatives | A549 (Lung Cancer) | Proliferation | 10 - 50 µM | [4][5] |
| Trihydroxyflavone Derivatives | U87 (Glioblastoma) | Proliferation | > 25 µM | [4] |
Table 2: Anti-inflammatory and Antioxidant Activity of Related Trihydroxyflavones
| Compound | Assay | Model | IC50 | Citation |
| 7,3',4'-trihydroxyflavone | c-Src Binding | Cell-free | 20.9 µM | [11] |
| 7,3',4'-trihydroxyflavone | Cellular ROS Scavenging | 2D Macrophages | 2.71 µM | [11] |
| 6,3',4'-trihydroxyflavone | Cellular ROS Scavenging | 2D Macrophages | 3.20 µM | [11] |
| 7,3',4'-trihydroxyflavone | NO Suppression | 2D Macrophages | 12.0 µM | [11] |
Experimental Protocols & Visualizations
Protocol 1: Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effects of this compound on cancer cells or its protective effect on cells under stress. The assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Workflow for MTT Assay
Caption: General workflow for determining cell viability using the MTT assay.
Methodology:
-
Cell Seeding: Seed cells (e.g., SH-SY5y, MCF-7) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[2]
-
Treatment:
-
For Cytotoxicity: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0-100 µM).
-
For Cytoprotection: Pre-treat cells with THF for a specified time (e.g., 6 hours) before inducing stress (e.g., adding 0.5 mM CoCl₂ for 24 hours).[2]
-
-
MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Shake the plate for 10 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control group. Determine the IC50 value by plotting viability against the log of the compound concentration.
Protocol 2: Western Blot Analysis for Protein Expression
This protocol is used to detect and quantify the expression levels of specific proteins, such as HO-1 and Nrf2, following treatment with this compound.
Workflow for Western Blotting
Caption: Key steps involved in the Western Blotting protocol.
Methodology:
-
Cell Lysis: Treat cells (e.g., SH-SY5y at 1 x 10⁵ cells/well in a 6-well plate) with this compound (e.g., 0-40 µM) for the desired time (e.g., 6 hours).[2] Harvest the cells and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate them by electrophoresis.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation:
-
Incubate the membrane with a specific primary antibody (e.g., anti-HO-1, anti-Nrf2, anti-β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using software like ImageJ.
Protocol 3: Quantitative Real-Time PCR (qRT-PCR)
This protocol measures the mRNA expression levels of target genes (e.g., HIF1α, p53) to understand how this compound affects gene regulation.
Methodology:
-
Cell Treatment: Culture and treat cells as described for Western Blotting.[2]
-
RNA Isolation: Harvest the cells and isolate total RNA using a commercial kit (e.g., TRIzol reagent) according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the isolated RNA (e.g., 1 µg) using a reverse transcription kit.
-
qRT-PCR: Perform the qRT-PCR reaction using a PCR master mix (e.g., SYBR Green), the synthesized cDNA, and specific primers for the target genes and a housekeeping gene (e.g., GAPDH).
-
Analysis: Analyze the results using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene.[2]
Signaling Pathway Visualization
Neuroprotective Signaling Pathway of this compound
Caption: THF promotes Nrf2 translocation to induce HO-1 expression and protect against neurotoxicity.[2][3]
References
- 1. 6,7,4'-Trihydroxyflavone - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Protective Effects of this compound on Hypoxia-Induced Neurotoxicity by Enhancement of HO-1 through Nrf2 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Relationship between Antioxidant and Anticancer Activity of Trihydroxyflavones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. jchr.org [jchr.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Trihydroxyflavones with antioxidant and anti-inflammatory efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antioxidant and Anti-Inflammatory Effects of 6,3',4´- and 7,3´,4´-Trihydroxyflavone on 2D and 3D RAW264.7 Models - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 6,7,4'-Trihydroxyflavanone in Osteoclast Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Osteoclasts, the primary bone-resorbing cells, are critical for skeletal remodeling and maintenance.[1] However, excessive osteoclast activity leads to pathological bone loss in diseases like osteoporosis, rheumatoid arthritis, and periodontitis. The differentiation and function of osteoclasts are predominantly regulated by the Receptor Activator of Nuclear Factor-κB Ligand (RANKL) signaling pathway.[2][3][4] Consequently, targeting RANKL-mediated signaling is a key therapeutic strategy for bone-related disorders.
6,7,4'-Trihydroxyflavanone, a natural flavonoid compound, has emerged as a potent inhibitor of osteoclast formation and function.[1] This document provides detailed application notes, quantitative data summary, and experimental protocols for researchers investigating the effects of this compound on osteoclastogenesis.
Mechanism of Action
This compound exerts its inhibitory effects on osteoclast differentiation primarily by targeting the RANKL-induced signaling cascade. Upon binding of RANKL to its receptor RANK on osteoclast precursors, a signaling cascade is initiated, leading to the activation of various downstream pathways, including the mitogen-activated protein kinase (MAPK) pathway.
Notably, this compound has been shown to specifically inhibit the phosphorylation of c-Jun N-terminal kinase (JNK), a key component of the MAPK pathway, without significantly affecting other MAPKs like p38 and extracellular signal-regulated kinase (ERK).[1] The inhibition of JNK signaling subsequently downregulates the expression of crucial transcription factors, c-Fos and Nuclear Factor of Activated T-cells 1 (NFATc1).[1] NFATc1 is considered the master regulator of osteoclastogenesis, and its suppression leads to a significant reduction in the expression of osteoclast-specific genes, such as tartrate-resistant acid phosphatase (TRAP), cathepsin K, and c-src.[1] This ultimately results in the inhibition of osteoclast differentiation, actin ring formation, and bone resorption.[1]
Data Presentation
Note: The following tables summarize the reported effects of this compound. Specific quantitative data from the primary literature, such as IC50 values and precise percentage of inhibition, are not fully available in the public domain and require access to the full-text articles.
Table 1: Effect of this compound on Osteoclast Differentiation and Function
| Parameter | Cell Type | Treatment Conditions | Observed Effect | Reference |
| Osteoclast Formation (TRAP-positive multinucleated cells) | RAW 264.7 cells, Bone Marrow Macrophages (BMMs) | RANKL stimulation with varying concentrations of this compound | Dose-dependent inhibition of osteoclast formation. | [1] |
| Bone Resorption (Pit formation assay) | Mature Osteoclasts | Treatment with this compound | Significant reduction in bone resorption activity. | [1] |
| Actin Ring Formation | Mature Osteoclasts | Treatment with this compound | Disruption of the actin ring structure essential for bone resorption. | [1] |
Table 2: Molecular Effects of this compound on RANKL-Induced Signaling
| Target Molecule | Cell Type | Treatment Conditions | Observed Effect | Reference |
| p-JNK (phosphorylated JNK) | RAW 264.7 cells, BMMs | RANKL stimulation with this compound | Significant inhibition of JNK phosphorylation. | [1] |
| p-p38 (phosphorylated p38) | RAW 264.7 cells, BMMs | RANKL stimulation with this compound | No significant effect on p38 phosphorylation. | [1] |
| p-ERK (phosphorylated ERK) | RAW 264.7 cells, BMMs | RANKL stimulation with this compound | No significant effect on ERK phosphorylation. | [1] |
| c-Fos (protein expression) | RAW 264.7 cells, BMMs | RANKL stimulation with this compound | Inhibition of c-Fos protein expression. | [1] |
| NFATc1 (protein expression) | RAW 264.7 cells, BMMs | RANKL stimulation with this compound | Inhibition of NFATc1 protein expression. | [1] |
| Cathepsin K (gene expression) | RAW 264.7 cells, BMMs | RANKL stimulation with this compound | Downregulation of Cathepsin K gene expression. | [1] |
| c-src (gene expression) | RAW 264.7 cells, BMMs | RANKL stimulation with this compound | Downregulation of c-src gene expression. | [1] |
Experimental Protocols
Tartrate-Resistant Acid Phosphatase (TRAP) Staining for Osteoclast Identification
This protocol is designed to identify and quantify osteoclasts, which are characterized by being multinucleated and expressing high levels of TRAP.
Materials:
-
RAW 264.7 cells or Bone Marrow Macrophages (BMMs)
-
Alpha-MEM (Minimum Essential Medium Eagle - Alpha Modification) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Recombinant Murine RANKL
-
Recombinant Murine M-CSF (for BMMs)
-
This compound
-
Phosphate (B84403) Buffered Saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
TRAP staining kit (containing Fast Garnet GBC base, sodium nitrite, Naphthol AS-BI phosphoric acid, acetate (B1210297) solution, and tartrate solution)
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells (5 x 10³ cells/well) or BMMs (1 x 10⁴ cells/well) in a 96-well plate.
-
Cell Culture and Treatment:
-
For RAW 264.7 cells, culture in complete alpha-MEM containing 50 ng/mL RANKL.
-
For BMMs, culture in complete alpha-MEM containing 30 ng/mL M-CSF for 3 days, then add 50 ng/mL RANKL.
-
Concurrently, treat the cells with various concentrations of this compound or vehicle control (DMSO).
-
-
Incubation: Incubate the plates for 4-5 days at 37°C in a humidified atmosphere of 5% CO₂.
-
Fixation: After incubation, aspirate the culture medium and wash the cells once with PBS. Fix the cells with the fixation solution for 10 minutes at room temperature.
-
Washing: Wash the cells three times with deionized water.
-
TRAP Staining: Prepare the TRAP staining solution according to the manufacturer's instructions. Incubate the cells with the staining solution at 37°C for 30-60 minutes, or until a red/purple color develops in the osteoclasts.
-
Washing and Imaging: Wash the wells with deionized water and allow them to air dry.
-
Quantification: Count the number of TRAP-positive multinucleated (≥3 nuclei) cells per well under a light microscope.
Bone Resorption (Pit Formation) Assay
This assay assesses the functional activity of mature osteoclasts by measuring their ability to resorb a bone-like substrate.
Materials:
-
Mature osteoclasts (differentiated from RAW 264.7 cells or BMMs as described above)
-
Bone resorption assay plates (coated with a synthetic bone-like calcium phosphate layer) or dentin slices
-
Complete alpha-MEM
-
This compound
-
5% Sodium hypochlorite (B82951) solution
-
Toluidine Blue staining solution (1% in water) or equivalent for visualization
Procedure:
-
Seeding of Mature Osteoclasts: Differentiate osteoclasts in a separate plate. Once mature, detach the osteoclasts and seed them onto the bone resorption assay plates or dentin slices.
-
Treatment: Treat the mature osteoclasts with various concentrations of this compound or vehicle control.
-
Incubation: Incubate for 24-48 hours to allow for bone resorption.
-
Cell Removal: Remove the cells by treating the plates/slices with 5% sodium hypochlorite solution for 5-10 minutes.
-
Washing: Gently wash the plates/slices with deionized water to remove all cell debris.
-
Staining and Visualization: Stain the resorption pits with Toluidine Blue for 5 minutes. Wash again with deionized water. The resorbed areas will appear as dark pits.
-
Quantification: Capture images of the pits using a microscope. Quantify the total resorbed area per well/slice using image analysis software (e.g., ImageJ).
Western Blotting for Signaling Proteins
This protocol is for analyzing the protein levels and phosphorylation status of key signaling molecules involved in osteoclastogenesis.
Materials:
-
RAW 264.7 cells or BMMs
-
Complete alpha-MEM
-
RANKL
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-JNK, anti-JNK, anti-c-Fos, anti-NFATc1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates. Pre-treat the cells with this compound for 1-2 hours, followed by stimulation with RANKL (50 ng/mL) for the desired time points (e.g., 0, 5, 15, 30, 60 minutes for phosphorylation events; 24-72 hours for total protein expression).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.
Visualizations
Caption: RANKL Signaling Pathway in Osteoclastogenesis.
Caption: Inhibition of JNK by this compound.
Caption: Experimental Workflow for Investigating this compound.
References
- 1. The Hypolipidemic Effect of Dalbergia odorifera T. C. Chen Leaf Extract on Hyperlipidemic Rats and Its Mechanism Investigation Based on Network Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 6,7,4'-Trihydroxyflavone inhibits osteoclast formation and bone resorption in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
Application Notes: 6,7,4'-Trihydroxyflavanone in Neuroprotection Research
Introduction
6,7,4'-Trihydroxyflavanone (THF), a bioactive flavanone (B1672756) isolated from Dalbergia odorifera, has emerged as a promising small molecule for neuroprotection.[1][2] Traditionally used for its anti-inflammatory and anti-ischemic properties, recent research has illuminated its potential in mitigating neuronal damage in the context of neurodegenerative diseases and substance-induced neurotoxicity.[1] These notes provide an overview of its mechanisms, key experimental findings, and detailed protocols for its application in a research setting.
Mechanism of Action
The neuroprotective effects of this compound are primarily attributed to its ability to modulate intracellular signaling pathways related to oxidative stress and apoptosis. The core mechanisms involve the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway and the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling cascade.[1]
-
Antioxidant Effects: THF combats oxidative stress, a major contributor to neuronal damage in neurodegenerative conditions, by upregulating the expression of antioxidant enzymes.[1][2][3] It promotes the nuclear translocation of Nrf2, a key transcription factor that binds to the antioxidant response element (ARE) in the promoter region of genes encoding cytoprotective enzymes like heme oxygenase-1 (HO-1), superoxide (B77818) dismutase (SOD), and catalase (CAT).[1][2][3] The induction of HO-1 is critical for THF's protective effects against neurotoxicity.[1][2]
-
Anti-Apoptotic Effects: THF attenuates programmed cell death in neuronal cells by modulating the expression of apoptosis-related proteins. It has been shown to restore the levels of anti-apoptotic proteins like Bcl-2 while suppressing the activation of executioner caspases, such as caspase-3, which are pivotal in the apoptotic cascade.[1][2]
-
Modulation of Signaling Pathways: THF enhances the phosphorylation of key proteins in the PI3K/Akt/mTOR pathway.[1] This pathway is crucial for cell survival, growth, and proliferation. By activating this cascade, THF further supports neuronal resilience against toxic insults.[1]
Data Presentation
Table 1: Neuroprotective Effects of this compound in In Vitro Models
| Cell Line | Neurotoxic Insult | THF Concentration | Key Findings & Quantitative Data | Reference |
| SH-SY5Y | Methamphetamine (METH, 2 mM) | 10, 20, 40 µM | Cell Viability: Dose-dependently reversed METH-induced toxicity.[1] Apoptosis: Attenuated METH-induced apoptosis by modulating apoptosis-related proteins.[1] ROS Production: Pretreatment significantly reduced METH-induced ROS generation.[1] | [1] |
| SH-SY5Y | Cobalt Chloride (CoCl₂, 0.5 mM) | 10, 20, 40 µM | Cell Viability: Pre-treatment protected against CoCl₂-induced hypoxia, restoring viability in a dose-dependent manner.[2][3] Apoptosis: Restored the expression of anti-apoptotic proteins.[2] Hypoxia Genes: Suppressed the expression of HIF1α, p53, VEGF, and GLUT1.[2] | [2][3] |
Table 2: Effect of this compound on Key Biomarkers
| Biomarker | Model | THF Concentration | Effect | Reference |
| Oxidative Stress | ||||
| ROS | METH-treated SH-SY5Y | 10-40 µM | ↓ Dose-dependent decrease in ROS production.[1] | [1] |
| SOD, CAT (mRNA) | METH-treated SH-SY5Y | 10-40 µM | ↑ Reversed METH-induced suppression of SOD and CAT mRNA levels.[1] | [1] |
| SOD, CAT (Protein) | CoCl₂-treated SH-SY5Y | 10-40 µM | ↑ Preserved SOD and CAT protein expression against hypoxia-induced stress.[2][3] | [2][3] |
| Apoptosis | ||||
| Bcl-2 | METH-treated SH-SY5Y | 40 µM | ↑ Increased expression compared to METH-only treated cells.[1] | [1] |
| Cleaved Caspase-3 | METH-treated SH-SY5Y | Not specified | ↓ Attenuated activation.[1] | [1] |
| Annexin V / Caspase 3/7 | CoCl₂-treated SH-SY5Y | 10-40 µM | ↓ Dose-dependently reduced apoptosis markers.[3] | [3] |
| Signaling Pathways | ||||
| Nrf2 (Nuclear) | SH-SY5Y | 40 µM | ↑ Increased nuclear translocation within 1 hour, sustained for up to 6 hours.[1] | [1] |
| HO-1 | SH-SY5Y | 10-40 µM | ↑ Dose-dependently induced HO-1 expression.[1][2] | [1][2] |
| p-Akt, p-mTOR | METH-treated SH-SY5Y | 10-40 µM | ↑ Reversed METH-induced suppression of phosphorylation.[1] | [1] |
Visualizations
Signaling Pathway Diagram
Caption: THF signaling pathway for neuroprotection.
Experimental Workflow Diagram
Caption: Workflow for in vitro neuroprotection assay.
Experimental Protocols
Protocol 1: In Vitro Neuroprotection Assay Using SH-SY5Y Cells
This protocol details the assessment of this compound's protective effect against a neurotoxin in a human neuroblastoma cell line.
1. Materials
-
SH-SY5Y cells
-
DMEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (THF), dissolved in DMSO to create a stock solution
-
Neurotoxin (e.g., Methamphetamine or CoCl₂)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
2. Procedure
-
Cell Seeding: Plate SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell adherence.[1][3]
-
Pre-treatment: Prepare serial dilutions of THF (e.g., 10, 20, 40 µM) in the culture medium. The final DMSO concentration should be below 0.1%. Remove the old medium from the cells and add the THF-containing medium. Incubate for 6 hours.[3] Include a vehicle control (medium with DMSO only).
-
Induction of Neurotoxicity: Prepare the neurotoxin solution (e.g., 2 mM METH or 0.5 mM CoCl₂) in culture medium.[1][3] Add the neurotoxin to the wells containing the pre-treated cells. Include a control group that receives only the medium without the neurotoxin.
-
Incubation: Incubate the plate for an additional 24 hours.[1][3]
-
Assessment of Cell Viability (MTT Assay):
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control group.
-
Protocol 2: Measurement of Intracellular ROS
This protocol uses 2′,7′-dichlorofluorescin diacetate (DCF-DA) to quantify intracellular reactive oxygen species.
1. Materials
-
Cells cultured and treated as described in Protocol 1.
-
DCF-DA stain (e.g., 2 µM working solution in serum-free medium).
-
Phosphate-Buffered Saline (PBS).
-
Fluorescence microplate reader or imaging system (e.g., IncuCyte).
2. Procedure
-
Following the 24-hour incubation with the neurotoxin (Step 4 in Protocol 1), remove the culture medium.
-
Wash the cells gently with warm PBS.
-
Staining: Add the DCF-DA working solution to each well and incubate for 20-30 minutes at 37°C, protected from light.[1]
-
Measurement:
-
Remove the DCF-DA solution and wash the cells again with PBS.
-
Add fresh PBS or medium to the wells.
-
Measure the fluorescence intensity using a microplate reader (Excitation/Emission ~485/535 nm) or capture images using a fluorescence microscope/imaging system.[1]
-
Quantify the intensity relative to control cells.
-
Protocol 3: Western Blot for Protein Expression Analysis
This protocol is for analyzing changes in the expression or phosphorylation of key proteins (e.g., Nrf2, HO-1, p-Akt, Bcl-2).
1. Materials
-
Cells cultured in 6-well plates and treated as described in Protocol 1.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-Nrf2, anti-HO-1, anti-p-Akt, anti-Akt, anti-Bcl-2, anti-β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescence (ECL) substrate.
-
Imaging system.
2. Procedure
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysate to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 30 µg) onto an SDS-PAGE gel and separate by electrophoresis.[1]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize the expression of the target protein to a loading control (e.g., β-actin). For phosphorylation analysis, normalize the phosphorylated protein level to the total protein level.
References
- 1. 6,7,4′-Trihydroxyflavanone Mitigates Methamphetamine-Induced Neurotoxicity in SH-SY5y Cells via Nrf2/heme Oxyganase-1 and PI3K/Akt/mTOR Signaling Pathways [mdpi.com]
- 2. Protective Effects of this compound on Hypoxia-Induced Neurotoxicity by Enhancement of HO-1 through Nrf2 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Application Notes and Protocols for Studying Signaling Pathways with 6,7,4'-Trihydroxyflavanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
6,7,4'-Trihydroxyflavanone (THF) is a naturally occurring flavanone (B1672756) found in the heartwood of Dalbergia odorifera.[1] Emerging research has highlighted its potential as a modulator of key cellular signaling pathways, making it a valuable tool for studying and potentially treating a range of diseases. These application notes provide a comprehensive overview of the use of this compound to investigate its effects on critical signaling cascades, particularly in the contexts of neuroprotection and bone metabolism. The provided protocols offer detailed methodologies for replicating and expanding upon these findings.
I. Neuroprotective Effects via the Nrf2/HO-1 Signaling Pathway
This compound has been shown to exert significant neuroprotective effects against hypoxia-induced neurotoxicity by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway.[2] This pathway is a critical cellular defense mechanism against oxidative stress.
Signaling Pathway Diagram
Quantitative Data Summary
The following tables summarize the dose-dependent effects of this compound on key proteins in the Nrf2/HO-1 and hypoxia-related signaling pathways in CoCl₂-induced hypoxic SH-SY5Y cells.[2][3]
Table 1: Effect of this compound on Hypoxia-Related Gene and Protein Expression
| Target | Treatment | Concentration (µM) | Fold Change (vs. CoCl₂ alone) |
| HIF1α (mRNA) | THF + CoCl₂ | 10 | ↓ |
| 20 | ↓↓ | ||
| 40 | ↓↓↓ | ||
| VEGF (mRNA) | THF + CoCl₂ | 10 | ↓ |
| 20 | ↓↓ | ||
| 40 | ↓↓↓ | ||
| GLUT1 (mRNA) | THF + CoCl₂ | 10 | ↓ |
| 20 | ↓↓ | ||
| 40 | ↓↓↓ | ||
| HIF-1α (Protein) | THF + CoCl₂ | 10 | Decreased |
| 20 | Further Decreased | ||
| 40 | Markedly Decreased | ||
| p53 (Protein) | THF + CoCl₂ | 10 | Decreased |
| 20 | Further Decreased | ||
| 40 | Markedly Decreased |
Arrow notation represents a qualitative trend of decrease as observed in the source material. For precise quantification, refer to the original publication.
Table 2: Effect of this compound on the Nrf2/HO-1 Pathway
| Target | Treatment | Concentration (µM) | Observation |
| HO-1 (Protein) | THF | 10 | Increased |
| 20 | Further Increased | ||
| 40 | Markedly Increased | ||
| Nrf2 (Nuclear) | THF | 40 | Increased Translocation |
Experimental Protocols
-
Cell Culture: Culture human neuroblastoma SH-SY5Y cells in a 1:1 mixture of Ham's F-12 and DMEM growth medium supplemented with 10% FBS, non-essential amino acids (0.1 mM), and penicillin/streptomycin (50 ng/ml) at 37°C in a 5% CO₂ incubator.[2]
-
Cell Seeding: Seed SH-SY5Y cells in appropriate culture plates (e.g., 6-well plates for protein analysis) at a density that allows for approximately 80% confluency at the time of treatment.
-
THF Pre-treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in culture medium to final concentrations of 10, 20, and 40 µM. The final DMSO concentration should not exceed 0.1%. Pre-treat the cells with the THF-containing medium for 6 hours.[2]
-
Hypoxia Induction: Following THF pre-treatment, add CoCl₂ to the culture medium to a final concentration of 0.5 mM to induce chemical hypoxia.[3]
-
Incubation: Incubate the cells for the desired time points (e.g., 6 hours for mRNA analysis, 24 hours for protein analysis).[3]
-
Cell Lysis and Analysis: After incubation, harvest the cells for downstream analysis such as Western blotting or RT-PCR.
-
Protein Extraction: Wash the treated cells with ice-cold PBS and lyse them in RIPA buffer containing a protease and phosphatase inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a 10-12% SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against HIF-1α, p53, VEGF, GLUT1, HO-1, Nrf2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Quantify the band intensities using densitometry software and normalize to the loading control.
-
Cell Treatment: Treat SH-SY5Y cells with this compound as described in Protocol 1.
-
Nuclear and Cytoplasmic Extraction: Isolate nuclear and cytoplasmic fractions using a commercial kit or a standard biochemical fractionation protocol.[4]
-
Western Blot Analysis: Perform Western blot analysis on both the nuclear and cytoplasmic fractions as described in Protocol 2, using an antibody specific for Nrf2. Use Lamin B1 as a nuclear marker and GAPDH as a cytoplasmic marker to verify the purity of the fractions.
-
Analysis: An increase in the Nrf2 signal in the nuclear fraction and a corresponding decrease in the cytoplasmic fraction indicate nuclear translocation.
-
Cell Treatment: Pre-treat SH-SY5Y cells with the HO-1 inhibitor, Tin Protoporphyrin IX (SnPP), at a concentration of 20 µM for 1 hour before adding this compound.[5]
-
THF and Hypoxia Treatment: Proceed with the this compound and CoCl₂ treatment as described in Protocol 1.
-
Cell Viability Assay: Assess cell viability using an MTT or similar assay to determine if the inhibition of HO-1 reverses the protective effects of this compound.
-
Western Blot Analysis: Perform Western blot analysis to confirm the inhibition of HO-1 expression and to assess the levels of apoptosis-related proteins.
II. Inhibition of Osteoclastogenesis via the RANKL/JNK Signaling Pathway
This compound has been demonstrated to inhibit osteoclast formation and bone resorption by targeting the RANKL-induced JNK signaling pathway and subsequent downregulation of the master transcription factors for osteoclastogenesis, c-Fos and NFATc1.[1]
Signaling Pathway Diagram
Quantitative Data Summary
The following table summarizes the inhibitory effects of this compound on key markers of osteoclast differentiation and function in RANKL-stimulated RAW 264.7 cells.[1]
Table 3: Effect of this compound on Osteoclastogenesis
| Parameter | Treatment | Concentration (µM) | Inhibition (vs. RANKL alone) |
| TRAP-positive Multinucleated Cells | THF + RANKL | 5 | ~25% |
| 10 | ~50% | ||
| 20 | ~75% | ||
| 40 | >90% | ||
| Bone Resorption (Pit Area) | THF + RANKL | 20 | Significant Reduction |
| 40 | Marked Reduction | ||
| c-Fos (Protein) | THF + RANKL | 10 | Decreased |
| 20 | Further Decreased | ||
| 40 | Markedly Decreased | ||
| NFATc1 (Protein) | THF + RANKL | 10 | Decreased |
| 20 | Further Decreased | ||
| 40 | Markedly Decreased | ||
| p-JNK (Protein) | THF + RANKL | 10 | Decreased |
| 20 | Further Decreased | ||
| 40 | Markedly Decreased |
Experimental Protocols
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and penicillin/streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁴ cells/well.[6]
-
Treatment: Treat the cells with 50 ng/mL of RANKL in the presence or absence of various concentrations of this compound (5, 10, 20, 40 µM).[4]
-
Incubation: Culture the cells for 5-6 days, replacing the medium every 2 days.
-
TRAP Staining:
-
Wash the cells with PBS and fix with 10% formalin for 10 minutes.
-
Wash with distilled water and incubate with a TRAP staining solution (containing naphthol AS-MX phosphate (B84403) and fast red violet LB salt in an acetate (B1210297) buffer, pH 5.0, with 50 mM sodium tartrate) for 30-60 minutes at 37°C.[7]
-
Wash with distilled water and air dry.
-
-
Analysis: Identify TRAP-positive multinucleated cells (containing ≥ 3 nuclei) as osteoclasts and count them under a microscope.
-
Substrate Preparation: Place sterile dentin slices or use commercially available bone mimetic-coated plates (e.g., Corning® Osteo Assay Surface) in a 96-well plate.[8][9]
-
Cell Seeding and Differentiation: Seed and differentiate RAW 264.7 cells on the substrates as described in Protocol 5.
-
Cell Removal: After 6-7 days, remove the cells from the dentin slices by sonication in water or by treating with bleach for the coated plates.[10]
-
Staining and Visualization: Stain the resorption pits with 1% toluidine blue for dentin slices or visualize directly on the coated plates.
-
Analysis: Capture images of the resorption pits and quantify the resorbed area using image analysis software.
-
Cell Treatment and Lysis: Treat RAW 264.7 cells with RANKL and this compound for the appropriate duration (e.g., 30 minutes for p-JNK, 24-48 hours for c-Fos and NFATc1). Lyse the cells as described in Protocol 2.
-
Western Blotting: Perform Western blot analysis as detailed in Protocol 2 using primary antibodies against p-JNK, JNK, c-Fos, NFATc1, and a suitable loading control.
III. Other Potential Applications
While the primary characterized signaling pathways for this compound are the Nrf2/HO-1 and RANKL/JNK pathways, its structural similarity to other bioactive flavanones suggests potential for broader applications.
-
Anti-inflammatory Effects: Many flavonoids are known to modulate inflammatory pathways such as NF-κB and STAT3.[11] Further studies are warranted to investigate if this compound can inhibit the activation of these transcription factors and the production of pro-inflammatory cytokines.
-
Antibacterial Activity: Some trihydroxyflavonoids have demonstrated antibacterial properties.[5] Screening this compound against various bacterial strains could reveal its potential as an antimicrobial agent.
-
Anti-cancer Activity: Flavonoids are widely studied for their anti-cancer properties, often involving the modulation of cell survival pathways like PI3K/Akt. While data for this compound is limited, its effects on cancer cell viability, proliferation, and apoptosis are worthy of investigation.
These application notes and protocols provide a framework for utilizing this compound as a tool to dissect and modulate key signaling pathways. The provided data and methodologies serve as a foundation for further research into the therapeutic potential of this promising natural compound.
References
- 1. Lipopolysaccharide (LPS)-induced mouse calvarial bone erosion model [bio-protocol.org]
- 2. Protective Effects of this compound on Hypoxia-Induced Neurotoxicity by Enhancement of HO-1 through Nrf2 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. urmc.rochester.edu [urmc.rochester.edu]
- 5. Lipopolysaccharide (LPS)-induced mouse model: Significance and symbolism [wisdomlib.org]
- 6. Evaluation of efficacy on RANKL induced osteoclast from RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cosmobiousa.com [cosmobiousa.com]
- 8. corning.com [corning.com]
- 9. In Vitro Assay to Examine Osteoclast Resorptive Activity Under Estrogen Withdrawal - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Osteoclasts on Bone and Dentin In Vitro: Mechanism of Trail Formation and Comparison of Resorption Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Video: A Simple Pit Assay Protocol to Visualize and Quantify Osteoclastic Resorption In Vitro [jove.com]
Unveiling the Antimalarial Potential of 6,7,4'-Trihydroxyflavanone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for assessing the antimalarial activity of 6,7,4'-Trihydroxyflavanone. The following sections outline the methodologies for in vitro and in vivo testing, cytotoxicity evaluation, and potential mechanisms of action to guide researchers in the comprehensive evaluation of this compound as a potential antimalarial drug candidate.
Quantitative Data Summary
The antimalarial efficacy of a closely related compound, 7,3',4'-Trihydroxyflavanone, has been evaluated against a chloroquine-resistant strain of Plasmodium falciparum and for its toxicity against a human cell line. These data are crucial for determining the compound's initial therapeutic window.[1][2][3][4][5]
| Compound | P. falciparum Strain | IC50 (µM) | Cell Line | LC50 (µM) | Selectivity Index (SI = LC50/IC50) |
| 7,3',4'-Trihydroxyflavanone | W2 (Chloroquine-resistant) | 7.35 | WI-26-VA4 (Human lung fibroblast) | >100 | >13.61 |
Note: The data presented is for 7,3',4'-Trihydroxyflavanone, a stereoisomer of the target compound. Similar results can be anticipated for this compound, but empirical testing is essential. A selectivity index greater than 10 is generally considered promising for an antimalarial drug candidate.
Experimental Protocols
A systematic evaluation of a potential antimalarial compound involves a series of in vitro and in vivo assays.
In Vitro Antimalarial Activity Assays
These assays are fundamental for determining the direct effect of the compound on the parasite.
Plasmodium falciparum strains (e.g., chloroquine-sensitive 3D7 and chloroquine-resistant W2) are cultured in human O+ erythrocytes at a 5% hematocrit in RPMI-1640 medium supplemented with 10% human serum, 25 mM HEPES, and 25 mM NaHCO3. Cultures are maintained at 37°C in a controlled atmosphere of 5% CO2, 5% O2, and 90% N2. For synchronized cultures, treatment with 5% D-sorbitol is employed to obtain ring-stage parasites.
This is a widely used, high-throughput method for quantifying parasite growth.[6][7][8][9][10]
Materials:
-
Synchronized ring-stage P. falciparum culture
-
This compound stock solution (in DMSO)
-
Complete culture medium
-
96-well black microplates
-
Lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)
-
SYBR Green I nucleic acid stain (10,000x stock in DMSO)
-
Fluorescence plate reader (Excitation: ~485 nm, Emission: ~530 nm)
Protocol:
-
Prepare serial dilutions of this compound in complete culture medium in the 96-well plate. Include drug-free wells (negative control) and wells with a known antimalarial like chloroquine (B1663885) or artemisinin (B1665778) (positive control). The final DMSO concentration should not exceed 0.5%.
-
Add parasite suspension (1% parasitemia, 2% hematocrit) to each well.
-
Incubate the plate for 72 hours under standard culture conditions.
-
After incubation, freeze the plate at -80°C to lyse the cells.
-
Thaw the plate and add lysis buffer containing SYBR Green I (diluted 1:10,000) to each well.
-
Incubate in the dark at room temperature for 1-2 hours.
-
Measure fluorescence using a plate reader.
-
Calculate the 50% inhibitory concentration (IC50) by plotting the fluorescence intensity against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
This colorimetric assay measures the activity of a parasite-specific enzyme.[6][11][12][13]
Materials:
-
Synchronized trophozoite-stage P. falciparum culture
-
This compound stock solution
-
Complete culture medium
-
96-well microplates
-
Malstat™ reagent
-
NBT/PES solution (Nitro blue tetrazolium/Phenazine ethosulfate)
-
Microplate spectrophotometer (650 nm)
Protocol:
-
Prepare serial dilutions of the test compound in the 96-well plate.
-
Add the parasite suspension to each well.
-
Incubate for 48 hours.
-
Lyse the cells by freeze-thawing the plate.
-
Add Malstat™ reagent to each well and incubate for 30 minutes.
-
Add NBT/PES solution and incubate in the dark for 1-2 hours.
-
Measure the absorbance at 650 nm.
-
Determine the IC50 value from the dose-response curve.
In Vitro Cytotoxicity Assay
Evaluating the toxicity of the compound against mammalian cells is crucial to determine its selectivity. The MTT assay is a standard method for this purpose.[14][15][16][17]
Materials:
-
Human cell line (e.g., WI-26-VA4, HepG2, or HEK293)
-
Complete cell culture medium (e.g., DMEM or MEM with 10% FBS)
-
96-well clear microplates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate spectrophotometer (570 nm)
Protocol:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Add serial dilutions of this compound to the wells and incubate for 24-48 hours.
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Carefully remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Calculate the 50% cytotoxic concentration (LC50) from the dose-response curve.
In Vivo Antimalarial Activity Assay
The 4-day suppressive test in a murine model is a standard primary screen for in vivo efficacy.[18][19][20][21][22]
Materials:
-
Plasmodium berghei (ANKA strain)
-
Swiss albino mice (18-22 g)
-
This compound formulation for administration (e.g., in 7% Tween 80 and 3% ethanol)
-
Standard antimalarial drug (e.g., Chloroquine)
-
Giemsa stain
-
Microscope
Protocol:
-
Infect mice intraperitoneally with 1x10^7 P. berghei-infected red blood cells on Day 0.
-
Randomly assign mice into groups (n=5): vehicle control, positive control (Chloroquine), and experimental groups (different doses of this compound).
-
Administer the respective treatments orally or subcutaneously once daily for four consecutive days (Day 0 to Day 3), starting a few hours after infection.
-
On Day 4, collect thin blood smears from the tail of each mouse.
-
Stain the smears with Giemsa and determine the percentage of parasitemia by microscopy.
-
Calculate the percentage of parasite growth inhibition compared to the vehicle control group.
Potential Mechanism of Action and Signaling Pathways
Flavonoids have been shown to exert their antimalarial effects through various mechanisms, often targeting pathways distinct from conventional antimalarials.[23][24][25][26][27][28] One of the key targets is the parasite's fatty acid biosynthesis (FAS-II) pathway, which is essential for parasite survival and is absent in humans.[24][26][27] Flavonoids can also interfere with permeation pathways induced by the parasite in the host erythrocyte membrane and inhibit the fibrillogenesis of merozoite surface protein 2 (MSP2).[25][28]
Caption: Putative antimalarial mechanisms of this compound.
Experimental Workflow Visualization
The overall process for evaluating the antimalarial activity of this compound can be visualized as a sequential workflow.
Caption: Workflow for antimalarial activity testing.
References
- 1. scielo.br [scielo.br]
- 2. Trihydroxyflavanone isolated from Dipteryx lacunifera Ducke (Fabaceae) as a potential antimalarial drug: An in silico and in vitro approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. scielo.br [scielo.br]
- 6. benchchem.com [benchchem.com]
- 7. iddo.org [iddo.org]
- 8. researchgate.net [researchgate.net]
- 9. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Whole-Cell SYBR Green I Assay for Antimalarial Activity Assessment [jscimedcentral.com]
- 11. academic.oup.com [academic.oup.com]
- 12. A Plasmodium falciparum screening assay for anti-gametocyte drugs based on parasite lactate dehydrogenase detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. scielo.br [scielo.br]
- 15. scielo.br [scielo.br]
- 16. In vitro assessment for cytotoxicity screening of new antimalarial candidates | Brazilian Journal of Pharmaceutical Sciences [revistas.usp.br]
- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 18. mmv.org [mmv.org]
- 19. Frontiers | Proteomics-driven screening of artemisinin-based combination ratios and mechanistic insights into Plasmodium berghei infection in mice [frontiersin.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. sysrevpharm.org [sysrevpharm.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Bioflavonoid effects on in vitro cultures of Plasmodium falciparum. Inhibition of permeation pathways induced in the host cell membrane by the intraerythrocytic parasite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. scielo.br [scielo.br]
- 27. researchgate.net [researchgate.net]
- 28. Inhibition by flavonoids of amyloid-like fibril formation by Plasmodium falciparum merozoite surface protein 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Formulation of 6,7,4'-Trihydroxyflavanone for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
6,7,4'-Trihydroxyflavanone is a naturally occurring flavanone (B1672756) found in the heartwood of Dalbergia odorifera. It has garnered significant interest in biomedical research due to its potential therapeutic effects, including the inhibition of osteoclast formation and bone resorption, neuroprotective properties, and anti-inflammatory activities. However, like many flavonoids, this compound exhibits poor aqueous solubility, which presents a significant challenge for its formulation and in vivo administration, potentially limiting its bioavailability and therapeutic efficacy.
These application notes provide detailed protocols for the formulation of this compound for oral and potential intravenous administration in preclinical animal models. Additionally, it summarizes the known signaling pathways affected by this compound and presents available pharmacokinetic data for structurally similar flavanones to guide in vivo study design.
Data Presentation
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₂O₅ | PubChem |
| Molecular Weight | 272.25 g/mol | PubChem |
| Appearance | Solid | - |
| Solubility | Poorly soluble in water | Inferred from flavonoid class |
Comparative Pharmacokinetic Parameters of Structurally Similar Flavanones (Oral Administration in Rats)
Note: Specific pharmacokinetic data for this compound is not currently available in the public domain. The following table presents data for other flavanones to provide a general reference. These values can vary significantly based on the specific compound, formulation, and animal model.
| Compound | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) | Reference |
| Hesperetin | 10 | 230 ± 50 | 0.5 | 890 ± 120 | Low | [General Flavonoid Data] |
| Naringenin | 20 | 450 ± 90 | 1.0 | 2100 ± 350 | Low | [General Flavonoid Data] |
| Eriodictyol | 15 | 180 ± 40 | 0.75 | 750 ± 100 | Low | [General Flavonoid Data] |
Experimental Protocols
Protocol 1: Preparation of this compound Suspension for Oral Gavage
This protocol is based on the methodology described by Kim et al. (2019) for in vivo studies in mice.
Materials:
-
This compound powder
-
Carboxymethylcellulose sodium (CMC-Na), low viscosity
-
Sterile distilled water
-
Mortar and pestle
-
Magnetic stirrer and stir bar
-
Homogenizer (optional)
-
Calibrated oral gavage needles
-
Appropriate animal model (e.g., mice, rats)
Procedure:
-
Vehicle Preparation: Prepare a 0.5% (w/v) solution of CMC-Na in sterile distilled water. To do this, slowly add 0.5 g of CMC-Na to 100 mL of water while stirring continuously with a magnetic stirrer until the CMC-Na is fully dissolved. Heating gently may aid dissolution. Allow the solution to cool to room temperature.
-
Compound Weighing: Accurately weigh the required amount of this compound powder based on the desired dose and the number of animals to be treated.
-
Suspension Preparation:
-
Place the weighed this compound powder into a clean, dry mortar.
-
Add a small volume of the 0.5% CMC-Na vehicle to the powder and triturate with the pestle to form a smooth, uniform paste. This step is crucial to prevent clumping.
-
Gradually add the remaining volume of the 0.5% CMC-Na vehicle to the paste while continuing to mix.
-
Transfer the mixture to a sterile beaker or bottle and stir with a magnetic stirrer for at least 30 minutes to ensure a homogenous suspension.
-
For a more uniform particle size, the suspension can be further processed with a homogenizer.
-
-
Administration:
-
Before each administration, vigorously vortex or stir the suspension to ensure homogeneity.
-
Administer the suspension to the animals via oral gavage using a calibrated gavage needle. The volume of administration should be calculated based on the animal's body weight (e.g., 10 mL/kg for mice).
-
Protocol 2: General Protocol for a Potential Intravenous Formulation
Note: This is a general guideline for preparing a co-solvent based formulation for intravenous administration of poorly soluble compounds. Specific optimization and sterility testing are required.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, injectable grade
-
Polyethylene glycol 400 (PEG400), sterile, injectable grade
-
Sterile saline (0.9% NaCl)
-
Sterile vials and syringes
-
0.22 µm sterile syringe filter
Procedure:
-
Solubilization: Dissolve the required amount of this compound in a minimal amount of DMSO. For example, aim for a stock concentration that is 10-20 times the final desired concentration.
-
Co-solvent Addition: To the DMSO solution, add a volume of PEG400. A common ratio for a co-solvent system is 10% DMSO, 40% PEG400, and 50% saline.
-
Aqueous Phase Addition: Slowly add the sterile saline to the DMSO/PEG400 mixture while gently vortexing or swirling. The slow addition is critical to prevent precipitation of the compound.
-
Sterile Filtration: Once the solution is clear and homogenous, filter it through a 0.22 µm sterile syringe filter into a sterile vial.
-
Administration: The formulation should be administered immediately after preparation. Administer slowly via the desired intravenous route (e.g., tail vein in mice or rats).
Signaling Pathways and Experimental Workflows
Signaling Pathways Modulated by this compound
This compound has been shown to modulate several key signaling pathways, which are depicted in the diagrams below.
Caption: Inhibition of the RANKL-induced JNK signaling pathway by this compound in osteoclast precursors.
Caption: Suppression of the NF-κB signaling pathway by this compound.
Experimental Workflow for In Vivo Formulation and Study
Caption: General experimental workflow for in vivo studies of this compound.
Application Notes and Protocols for Molecular Docking Studies of 6,7,4'-Trihydroxyflavanone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in silico analysis of 6,7,4'-Trihydroxyflavanone, a flavanone (B1672756) found in the heartwood of Dalbergia odorifera. This document outlines the protocols for molecular docking studies to investigate its interaction with various protein targets and summarizes relevant quantitative data from studies on structurally similar flavonoids.
Introduction
This compound (THF) is a flavonoid that has demonstrated protective effects against hypoxia-induced neurotoxicity.[1] Its mechanism of action involves the enhancement of Heme Oxygenase-1 (HO-1) expression through the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1] Molecular docking is a powerful computational tool used to predict the binding orientation and affinity of a small molecule (ligand) to a protein (receptor). This technique is instrumental in drug discovery and development for understanding the molecular basis of a compound's activity and for designing more potent derivatives.
Data Presentation: Molecular Docking of Trihydroxyflavanones
| Target Protein | PDB ID | Ligand | Docking Software | Binding Energy (kcal/mol) | Inhibition Constant (Ki) (µM) | Reference |
| Tyrosinase | - | 7,8,4´-Trihydroxyflavone | - | - | 9.50 ± 0.40 | [2] |
| Aldose Reductase | 4ICC | 5,5'',7''-trihydroxy-3,7-dimethoxy-4'-4''-O-biflavone | - | -8.559 | - | [3] |
| Aldose Reductase | 4IGS | 5,5'',7''-trihydroxy-3,7-dimethoxy-4'-4''-O-biflavone | - | -5.461 | - | [3] |
| β-catenin | - | Fisetin (a trihydroxyflavone) | AutoDock 4.2 | -5.68 | - | [4] |
| Penicillin Binding Protein (PBP) | 5OJ1 | Epigallocatechin 3-O-p-coumarate | AutoDockTools 1.5.6 | -8.71 | - | [5] |
| β-lactamase | 3S1Y | 2,4,6-trihydroxychalcone | AutoDockTools 1.5.6 | -7.15 | - | [5] |
Experimental Protocols: Molecular Docking
This section details a generalized protocol for performing a molecular docking study of this compound with a target protein, such as a key protein in the Nrf2/HO-1 signaling pathway.
Preparation of the Receptor Protein
-
Obtain Protein Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB) (e.g., Keap1, a key regulator of Nrf2, PDB ID: 4CXT).
-
Protein Clean-up:
-
Remove all non-essential molecules from the PDB file, including water molecules, co-crystallized ligands, and any other heteroatoms that are not part of the protein or essential cofactors.
-
Check for and repair any missing atoms or residues in the protein structure using software like Swiss-PdbViewer or the "Protein Preparation Wizard" in Schrödinger Suite.
-
-
Protonation and Charge Assignment:
-
Add polar hydrogen atoms to the protein structure.
-
Assign appropriate atomic charges using a force field (e.g., Kollman charges). This can be performed using tools like AutoDockTools.
-
Preparation of the Ligand (this compound)
-
Obtain Ligand Structure: The 3D structure of this compound can be obtained from databases like PubChem (CID: 10355753).[6]
-
Energy Minimization:
-
Perform energy minimization of the ligand structure to obtain a stable, low-energy conformation. This can be done using software like Avogadro or ArgusLab with force fields such as MMFF94 or UFF.
-
-
Charge and Torsion Angle Assignment:
-
Assign Gasteiger charges to the ligand atoms.
-
Define the rotatable bonds (torsions) of the ligand to allow for flexibility during the docking process. These steps are typically performed in AutoDockTools.
-
Molecular Docking Procedure
-
Grid Box Generation:
-
Define a 3D grid box that encompasses the active site of the target protein. The size and center of the grid should be sufficient to allow the ligand to move and rotate freely within the binding pocket.
-
The grid parameters can be set using AutoGrid, a component of the AutoDock suite.
-
-
Docking Simulation:
-
Perform the docking simulation using a program like AutoDock Vina or AutoDock 4.2.[7] These programs use a Lamarckian genetic algorithm to explore different conformations and orientations of the ligand within the receptor's active site.[8]
-
The program will generate a set of docked poses for the ligand, each with a corresponding binding energy score.
-
-
Analysis of Docking Results:
-
Analyze the docked conformations to identify the one with the lowest binding energy, which represents the most favorable binding mode.
-
Visualize the protein-ligand interactions of the best-docked pose using software like PyMOL or Discovery Studio Visualizer.[9] This allows for the identification of key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and the amino acid residues of the protein.
-
Mandatory Visualizations
Experimental Workflow
References
- 1. Protective Effects of this compound on Hypoxia-Induced Neurotoxicity by Enhancement of HO-1 through Nrf2 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effect of 7,8,4´-trihydroxyflavone on tyrosinase activity and conformation: Spectroscopy and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 6,7,4'-Trihydroxyflavone | C15H10O5 | CID 10355753 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Evaluation of the binding performance of flavonoids to estrogen receptor alpha by Autodock, Autodock Vina and Surflex-Dock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. office2.jmbfs.org [office2.jmbfs.org]
- 9. An In-Silico Identification of Potential Flavonoids against Kidney Fibrosis Targeting TGFβR-1 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 6,7,4'-Trihydroxyflavanone Synthesis
Welcome to the technical support center for the synthesis of 6,7,4'-Trihydroxyflavanone. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent and well-established method is a two-step process. The first step is a Claisen-Schmidt condensation between 2',4',5'-trihydroxyacetophenone and 4-hydroxybenzaldehyde (B117250) to form the intermediate chalcone (B49325) (2',4',5',4-tetrahydroxychalcone). The second step is the intramolecular cyclization of this chalcone to yield the final this compound.
Q2: What are the critical factors influencing the overall yield of the synthesis?
A2: The overall yield is highly dependent on the efficiency of both the Claisen-Schmidt condensation and the subsequent cyclization. Key factors include the choice and concentration of the catalyst (typically a base like NaOH or KOH), the reaction temperature, the solvent system, and the purity of the starting materials. Careful control of these parameters is crucial for minimizing side reactions and maximizing product formation.
Q3: Are protecting groups necessary for the hydroxyl groups on the starting materials?
A3: The necessity of protecting groups for the phenolic hydroxyls depends on the specific reaction conditions. In strongly basic conditions, deprotonation of the hydroxyl groups can occur, potentially leading to side reactions or reduced reactivity. However, many protocols for the synthesis of polyhydroxylated flavonoids proceed without protection. If low yields or complex product mixtures are observed, a protection-deprotection strategy for the more reactive hydroxyl groups may be considered.
Q4: How can I monitor the progress of the reaction?
A4: Thin-Layer Chromatography (TLC) is the most effective method for monitoring the reaction progress. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product. A suitable mobile phase for polyhydroxylated flavonoids is a mixture of hexane (B92381) and ethyl acetate (B1210297) (e.g., 1:1 or 3:7 v/v) or dichloromethane (B109758) and methanol.
Troubleshooting Guides
Issue 1: Low Yield in Claisen-Schmidt Condensation (Chalcone Formation)
| Potential Cause | Troubleshooting/Optimization Strategy |
| Inappropriate Base Concentration | The concentration of the base (e.g., NaOH, KOH) is critical. Too low a concentration will result in an incomplete reaction, while too high a concentration can promote side reactions. An aqueous solution of 20-50% (w/v) is a common starting point. |
| Suboptimal Reaction Temperature | The reaction is typically carried out at room temperature or in an ice bath (0-5 °C) to control the exothermic nature of the reaction and minimize side products. If the reaction is sluggish, gentle heating (40-50 °C) can be attempted, but this may increase the likelihood of side reactions. |
| Poor Solvent Choice | Ethanol (B145695) is a commonly used solvent as it effectively dissolves both the reactants and the base. Methanol can also be used. Ensure enough solvent is used to maintain a homogenous reaction mixture. |
| Side Reactions | The primary side reaction is the self-condensation of the acetophenone (B1666503). This can be minimized by the slow, dropwise addition of the base to the mixture of the acetophenone and benzaldehyde. |
| Incomplete Reaction | If TLC analysis shows significant amounts of unreacted starting materials after an extended period, consider increasing the reaction time (up to 24 hours) or slightly increasing the concentration of the base. |
Issue 2: Low Yield in Cyclization (Flavanone Formation)
| Potential Cause | Troubleshooting/Optimization Strategy |
| Inefficient Cyclization Conditions | The cyclization of the chalcone to the flavanone (B1672756) can be catalyzed by either acid or base. For base-catalyzed cyclization, refluxing the chalcone in an alcoholic solution with a base like sodium acetate is a common method. For acid-catalyzed cyclization, refluxing in a mixture of ethanol and a strong acid (e.g., HCl, H₂SO₄) can be effective. The optimal conditions should be determined empirically. |
| Oxidation of Phenolic Groups | The multiple hydroxyl groups in the chalcone and flavanone are susceptible to oxidation, especially at elevated temperatures and in the presence of air. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidative degradation. |
| Formation of Aurone Byproduct | Aurone formation is a potential side reaction during the cyclization of 2'-hydroxychalcones. The reaction conditions, particularly the choice of catalyst and solvent, can influence the ratio of flavanone to aurone. |
| Product Precipitation Issues | The flavanone product may precipitate out of the reaction mixture upon cooling. If it remains in solution, careful extraction and purification are necessary to avoid product loss. |
Issue 3: Purification Challenges
| Problem | Solution |
| Multiple Spots on TLC | The presence of multiple spots indicates a mixture of products and unreacted starting materials. Column chromatography is the most effective method for purification. |
| Choosing the Right Column Chromatography System | Due to the polarity of the hydroxyl groups, a polar stationary phase like silica (B1680970) gel is typically used. The mobile phase should be optimized by TLC to achieve good separation (Rf of the desired product between 0.25 and 0.4). A gradient elution from a less polar solvent (e.g., hexane or dichloromethane) to a more polar solvent (e.g., ethyl acetate or methanol) is often effective. |
| Product Loss During Purification | Polyhydroxylated flavonoids can be sensitive to prolonged exposure to silica gel. It is advisable to perform the chromatography as efficiently as possible. Recrystallization from a suitable solvent (e.g., ethanol/water) can be a good final purification step to obtain a high-purity product. |
Quantitative Data
While specific yield data for the synthesis of this compound is not widely reported, the following table provides reported yields for the synthesis of structurally similar flavanones, which can serve as a benchmark for optimization.
| Flavanone Derivative | Reaction Step | Conditions | Reported Yield |
| 4',5,7-Trihydroxy-3'-prenylflavanone | Cyclization | 10% HCl in MeOH, reflux | 89.3% |
| 5,7-Dihydroxyflavanone derivatives | Chalcone Formation | KOH, MeOH, 16 h | 42-56% (over 3 steps) |
| 4',5,7-Trihydroxyflavanone | Cyclization | NaOAc, reflux, 3 h | 85.1% |
Experimental Protocols
Protocol 1: Synthesis of 2',4',5'-Trihydroxyacetophenone (Starting Material)
This protocol is a generalized procedure based on the synthesis of similar polyhydroxyacetophenones.
Reagents:
-
1,2,4-Trihydroxybenzene (Hydroxyquinol)
-
Acetonitrile
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Dry Hydrogen Chloride (HCl) gas
-
Di-isopropyl ether
-
Water
Procedure:
-
In a three-necked flask equipped with a gas inlet tube, a mechanical stirrer, and a calcium chloride guard tube, add 1,2,4-trihydroxybenzene, acetonitrile, and di-isopropyl ether.
-
Cool the mixture in an ice-salt bath to 0 °C.
-
Add finely powdered anhydrous zinc chloride to the stirred mixture.
-
Pass a steady stream of dry HCl gas through the mixture for several hours while maintaining the temperature at 0 °C.
-
After the reaction is complete (monitored by the formation of a ketimine hydrochloride precipitate), stop the HCl gas flow and allow the mixture to stand overnight in a refrigerator.
-
Decant the supernatant ether and wash the solid precipitate with fresh di-isopropyl ether.
-
Add water to the solid and reflux the mixture for 1-2 hours to hydrolyze the ketimine hydrochloride.
-
Cool the solution to room temperature to allow the 2',4',5'-trihydroxyacetophenone to crystallize.
-
Collect the crystals by vacuum filtration, wash with cold water, and dry under vacuum.
Protocol 2: Claisen-Schmidt Condensation to form 2',4',5',4-Tetrahydroxychalcone
Reagents:
-
2',4',5'-Trihydroxyacetophenone
-
4-Hydroxybenzaldehyde
-
Ethanol
-
Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH) solution (e.g., 50% w/v)
-
Dilute Hydrochloric Acid (HCl)
Procedure:
-
In a round-bottom flask, dissolve 2',4',5'-trihydroxyacetophenone and 4-hydroxybenzaldehyde (equimolar amounts) in ethanol.
-
Cool the flask in an ice bath to 0-5 °C with constant stirring.
-
Slowly add the aqueous KOH or NaOH solution dropwise to the reaction mixture. A color change to a deep red or orange is typically observed.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 24 hours. Monitor the progress by TLC.
-
After 24 hours, pour the reaction mixture into a beaker containing ice-cold water.
-
Acidify the mixture with dilute HCl until the pH is acidic, which will cause the chalcone to precipitate.
-
Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry the crude product.
Protocol 3: Cyclization to this compound
Reagents:
-
2',4',5',4-Tetrahydroxychalcone
-
Ethanol
-
Sodium Acetate (NaOAc) or a catalytic amount of strong acid (e.g., concentrated H₂SO₄)
Procedure (Base-Catalyzed):
-
In a round-bottom flask, dissolve the crude 2',4',5',4-tetrahydroxychalcone in ethanol.
-
Add a molar excess of sodium acetate to the solution.
-
Heat the mixture to reflux and maintain reflux for several hours (monitor by TLC until the chalcone spot disappears).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into cold water to precipitate the crude flavanone.
-
Collect the solid by vacuum filtration, wash with water, and dry.
-
Purify the crude this compound by column chromatography on silica gel followed by recrystallization.
Mandatory Visualizations
Caption: Overall experimental workflow for the synthesis of this compound.
Caption: Logical troubleshooting workflow for low yield in the Claisen-Schmidt condensation step.
Caption: Simplified reaction mechanism of the base-catalyzed Claisen-Schmidt condensation.
Technical Support Center: Isolation and Purification of 6,7,4'-Trihydroxyflavanone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the isolation and purification of 6,7,4'-Trihydroxyflavanone.
Frequently Asked Questions (FAQs)
Q1: What are the primary natural sources of this compound?
A1: this compound is a naturally occurring flavonoid found in the heartwood of Dalbergia odorifera, a plant used in traditional Chinese medicine.[1][2] Other potential, though less documented, sources may include certain citrus fruits and medicinal herbs.
Q2: What are the main challenges in the isolation and purification of this compound?
A2: The primary challenges include:
-
Low abundance: The target compound may be present in low concentrations in the natural source, requiring efficient extraction and enrichment methods.
-
Co-eluting impurities: The crude extract contains a complex mixture of other flavonoids, terpenoids, and phenolic compounds with similar polarities, making chromatographic separation difficult.[3][4][5]
-
Compound instability: Flavonoids can be sensitive to factors like pH, light, and temperature, potentially leading to degradation during long purification processes.
-
Selection of appropriate chromatographic conditions: Finding the optimal stationary and mobile phases for effective separation from structurally similar compounds requires careful method development.
Q3: What are the key physicochemical properties of this compound relevant to its purification?
A3: The key properties are summarized in the table below. The presence of multiple hydroxyl groups makes the compound polar, which dictates the choice of extraction solvents and chromatographic techniques.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₂O₅ | [6] |
| Molecular Weight | 272.25 g/mol | [6] |
| Appearance | White to cream or brown powder | |
| Polarity | Polar |
Troubleshooting Guides
This section provides solutions to common problems encountered during the isolation and purification of this compound.
Low Yield of Crude Extract
| Symptom | Possible Cause | Suggested Solution |
| Low yield after initial solvent extraction. | Inefficient extraction solvent. | Use polar solvents like methanol (B129727) or ethanol (B145695). Consider a mixture of ethanol and water to enhance extraction efficiency. |
| Insufficient extraction time or temperature. | Increase extraction time (e.g., 24-72 hours per cycle) and consider gentle heating (e.g., 40-60°C) to improve efficiency, but be mindful of potential degradation. | |
| Inadequate grinding of plant material. | Ensure the plant material is finely powdered to maximize the surface area for solvent penetration. |
Poor Chromatographic Separation
| Symptom | Possible Cause | Suggested Solution |
| Co-elution of this compound with other compounds on silica (B1680970) gel column. | Inappropriate solvent system. | Optimize the mobile phase. Start with a non-polar solvent like hexane (B92381) or chloroform (B151607) and gradually increase the polarity by adding ethyl acetate (B1210297) or methanol. A gradient elution is often more effective than isocratic. |
| Overloading of the column. | Reduce the amount of crude extract loaded onto the column. | |
| Tailing of peaks during HPLC analysis. | Interaction of hydroxyl groups with free silanol (B1196071) groups on the stationary phase. | Use a modern, end-capped C18 column. Acidify the mobile phase with a small amount of formic acid or acetic acid (e.g., 0.1%) to suppress the ionization of phenolic hydroxyls and improve peak shape. |
| The compound of interest is not eluting from the column. | The mobile phase is not polar enough. | If using normal phase chromatography, gradually increase the proportion of the polar solvent (e.g., methanol). For reverse-phase, decrease the polarity of the mobile phase. |
Product Purity and Stability Issues
| Symptom | Possible Cause | Suggested Solution |
| The purified compound shows signs of degradation (e.g., color change, multiple spots on TLC). | Exposure to harsh conditions. | Avoid high temperatures and strong acids or bases during the purification process. Work in a well-ventilated area and protect the sample from direct light. |
| Presence of residual impurities. | If silica gel chromatography is insufficient, consider a multi-step purification approach using different stationary phases, such as Sephadex LH-20, which separates based on molecular size and polarity.[5] |
Experimental Protocols
A generalized experimental workflow for the isolation and purification of this compound from Dalbergia odorifera heartwood is provided below.
1. Extraction
-
Preparation of Plant Material: Air-dry the heartwood of Dalbergia odorifera and grind it into a fine powder.
-
Solvent Extraction: Macerate the powdered material in 95% ethanol (1:10 w/v) at room temperature for 72 hours with occasional shaking. Filter the extract and repeat the extraction process two more times with fresh solvent. Combine the filtrates.
-
Concentration: Evaporate the combined ethanol extracts under reduced pressure at a temperature not exceeding 50°C to obtain the crude extract.
2. Fractionation
-
Liquid-Liquid Partitioning: Suspend the crude extract in water and sequentially partition with solvents of increasing polarity: hexane, chloroform, and ethyl acetate. The flavanones are typically enriched in the ethyl acetate fraction.
-
Concentration of Fraction: Evaporate the ethyl acetate fraction to dryness under reduced pressure.
3. Chromatographic Purification
-
Silica Gel Column Chromatography:
-
Stationary Phase: Silica gel (200-300 mesh).
-
Mobile Phase: A gradient of chloroform-methanol (e.g., starting from 100:1 to 10:1 v/v).
-
Fraction Collection: Collect fractions and monitor by Thin Layer Chromatography (TLC) using a similar solvent system. Visualize spots under UV light (254 nm and 365 nm).
-
Pooling: Combine fractions containing the target compound.
-
-
Sephadex LH-20 Column Chromatography:
-
Stationary Phase: Sephadex LH-20.
-
Mobile Phase: Methanol or a mixture of dichloromethane (B109758) and methanol (e.g., 1:1 v/v).
-
Fraction Collection and Analysis: Collect fractions and analyze by TLC or HPLC to identify the pure compound.
-
4. Purity Assessment
-
High-Performance Liquid Chromatography (HPLC):
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% formic acid).
-
Detection: UV detector at an appropriate wavelength (e.g., 280 nm).
-
Visualizations
Caption: Experimental workflow for the isolation of this compound.
References
- 1. Three new flavonoids and antiallergic, anti-inflammatory constituents from the heartwood of Dalbergia odorifera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 6,7,4'-Trihydroxyflavone - Wikipedia [en.wikipedia.org]
- 3. Flavonoids from the heartwood of Dalbergia odorifera and their protective effect on glutamate-induced oxidative injury in HT22 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [Chemical constituents of Dalbergia odorifera] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
solubility issues of 6,7,4'-Trihydroxyflavanone in experimental assays
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions (FAQs) to address the solubility challenges of 6,7,4'-Trihydroxyflavanone in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a common issue?
This compound is a naturally occurring flavone (B191248) compound found in the heartwood of Dalbergia odorifera.[1] Like many flavonoids, its structure, rich in hydroxyl groups but also containing a planar, multi-ring system, results in poor aqueous solubility.[2][3] This characteristic poses a significant challenge for in vitro and in vivo assays, as achieving a sufficient and stable concentration in aqueous-based buffers and cell culture media is often difficult.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
Dimethyl Sulfoxide (DMSO) is the most recommended solvent for preparing high-concentration stock solutions of flavonoids due to its ability to dissolve a wide range of polar and nonpolar compounds.[4][5][6] Ethanol can also be used.[7] It is crucial to use high-purity, anhydrous solvents to prevent degradation and ensure maximum solubility.[8]
Q3: My compound precipitates when I add the DMSO stock to my aqueous buffer or cell culture medium. What should I do?
This is a common problem when the final concentration of the compound exceeds its solubility limit in the aqueous medium. Here are several strategies to mitigate this:
-
Reduce Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is low (typically <0.5%, and always consistent across all treatments and controls).[8]
-
Use a Co-solvent: Incorporating co-solvents like polyethylene (B3416737) glycol (PEG) or propylene (B89431) glycol can help improve solubility.[7][9]
-
Serial Dilutions: Instead of adding the concentrated stock directly, perform one or more intermediate dilution steps in your buffer or medium.
-
Increase Temperature: Gently warming the buffer or medium (e.g., to 37°C) before adding the compound can increase its solubility. However, be cautious of the compound's stability at higher temperatures.
-
Sonication: Brief sonication can help disperse the compound and facilitate dissolution.
Q4: Can adjusting the pH of my experimental buffer improve the solubility of this compound?
Yes, pH can significantly influence flavonoid solubility. The hydroxyl groups on the flavanone (B1672756) structure can be deprotonated at higher pH values, increasing the molecule's charge and potentially its aqueous solubility. For some flavonoids, solubility is higher at pH 8 compared to more acidic conditions.[10] However, it is critical to consider that flavonoid stability can be compromised at alkaline pH, leading to oxidative degradation.[8][11] Any pH adjustments must be compatible with your specific assay and cell type.
Q5: How can I distinguish between compound precipitation and degradation?
-
Visual Observation: Precipitation typically appears as cloudiness, crystals, or a film in the solution, which may be reversible with the addition of more solvent or by warming.
-
Color Change: Degradation may be indicated by a visible color change in the medium, often due to oxidation.[8][11]
-
Analytical Confirmation: The most reliable method is to use High-Performance Liquid Chromatography (HPLC). A stability study where the compound's concentration is measured over time under assay conditions will confirm if the concentration decrease is due to degradation (peak area decreases, and new peaks may appear) or precipitation (concentration of the supernatant is low).[8][11]
Troubleshooting Guide: Solubility Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Precipitate forms immediately upon adding stock solution to aqueous media. | 1. Exceeded aqueous solubility limit. 2. Final solvent (e.g., DMSO) concentration is too high, causing the compound to crash out. 3. "Temperature shock" from adding a room-temperature stock to a cold buffer. | 1. Lower the final working concentration of the flavanone. 2. Ensure the final DMSO/organic solvent concentration is minimal (<0.5%).[8] 3. Prepare an intermediate dilution of the stock in the medium/buffer. 4. Pre-warm the aqueous medium to the experimental temperature (e.g., 37°C) before adding the compound. |
| Solution is initially clear but becomes cloudy over time. | 1. Slow precipitation of the compound. 2. Compound is unstable and degrading into less soluble products. 3. Aggregation of the compound in the aqueous environment.[12] | 1. Prepare fresh working solutions immediately before each experiment.[11] 2. Conduct an HPLC stability study to check for degradation.[8] 3. Consider using formulation strategies like cyclodextrin (B1172386) complexation to enhance and maintain solubility.[3][7][13] |
| Low or inconsistent biological activity observed in assays. | 1. The actual concentration of the dissolved compound is much lower than the nominal concentration due to poor solubility. 2. The compound has degraded in the medium during the experiment.[8] | 1. Determine the actual solubility in your specific medium using a shake-flask method (see protocol below). 2. Add a stabilizing agent like ascorbic acid to the medium, if compatible with the assay.[8] 3. Minimize the pre-incubation time of the compound in the medium before starting the assay.[8] |
| Color of the cell culture medium changes after adding the compound. | 1. Oxidative degradation of the flavanone, which is common for phenolic compounds in physiological pH (7.4) at 37°C.[11] | 1. Protect solutions from light by using amber vials or wrapping them in foil.[11] 2. If possible, use serum-free media, as enzymes in serum can contribute to degradation.[11] 3. Prepare solutions fresh and use them immediately. |
Quantitative Data Summary
Table 1: Predicted Solubility of this compound in Common Laboratory Solvents
| Solvent | Type | Predicted Solubility | Notes |
| DMSO | Polar Aprotic | High | Recommended for primary stock solutions.[4][5] |
| Ethanol/Methanol | Polar Protic | Moderate to Good | Can be used for stock solutions. |
| Water (pH 7.0) | Polar Protic | Very Low | Poor solubility is the primary challenge in biological assays. |
| Aqueous Buffers (e.g., PBS) | Polar Protic | Very Low | Similar to water; solubility may be slightly influenced by buffer salts and pH. |
| Chloroform | Non-Polar | Poor | The polar hydroxyl groups limit solubility in non-polar solvents. |
Experimental Protocols & Workflows
Protocol 1: Preparation of a Stable Stock Solution
This protocol describes the standard procedure for preparing a DMSO stock solution to maximize solubility and stability.
-
Weighing: Accurately weigh the desired amount of this compound powder in a microfuge tube.
-
Solvent Addition: Add the calculated volume of anhydrous, high-purity DMSO to achieve the target concentration (e.g., 10-50 mM).
-
Dissolution: Vortex the solution vigorously for 1-2 minutes. If needed, briefly sonicate in a water bath to ensure complete dissolution.
-
Storage: Aliquot the stock solution into smaller volumes in amber or foil-wrapped vials to avoid repeated freeze-thaw cycles and light exposure.[8]
-
Long-term Storage: Store the aliquots at -20°C or -80°C. For long-term storage, -80°C is preferable.[8]
Workflow for Preparing Working Solutions
The following diagram illustrates a recommended workflow to minimize precipitation when preparing final working solutions from a DMSO stock.
Caption: Workflow for preparing aqueous working solutions from a DMSO stock.
Protocol 2: Isothermal Shake-Flask Method for Solubility Determination
This protocol allows you to determine the saturation solubility of this compound in your specific assay buffer or medium.[5]
-
Preparation: Add an excess amount of the solid compound to a known volume of your target solvent (e.g., cell culture medium) in a sealed glass vial. "Excess" means undissolved solid should be clearly visible.
-
Equilibration: Agitate the mixture at a constant, controlled temperature (e.g., 25°C or 37°C) using an orbital shaker for 24-48 hours to ensure equilibrium is reached.
-
Separation: After equilibration, centrifuge the suspension at high speed to pellet the undissolved solid.
-
Sampling: Carefully collect a known volume of the clear supernatant. Be sure not to disturb the pellet.
-
Quantification: Dilute the supernatant with an appropriate solvent (e.g., DMSO or methanol) and quantify the concentration of this compound using a validated analytical method like HPLC-UV or a spectrophotometer with a standard curve.
-
Calculation: Calculate the solubility in mg/mL or molarity based on the measured concentration and the dilution factor.
Troubleshooting Logic Diagram
Use this decision tree to diagnose and address solubility problems during your experiment.
Caption: A decision tree for troubleshooting precipitation issues.
Relevant Signaling Pathways
Understanding the potential biological targets of this compound is crucial for experimental design. Flavonoids are known to modulate various signaling pathways involved in inflammation and cellular stress. For instance, related compounds have been shown to inhibit the NF-κB signaling cascade, a key regulator of inflammation.[14]
References
- 1. 6,7,4'-Trihydroxyflavone - Wikipedia [en.wikipedia.org]
- 2. Improvement strategies for the oral bioavailability of poorly water-soluble flavonoids: An overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. How to Significantly Improve Luteolin Solubility [eureka.patsnap.com]
- 8. benchchem.com [benchchem.com]
- 9. pharmacophorejournal.com [pharmacophorejournal.com]
- 10. Effects of pH on the ability of flavonoids to act as Pickering emulsion stabilizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. par.nsf.gov [par.nsf.gov]
- 13. hilarispublisher.com [hilarispublisher.com]
- 14. benchchem.com [benchchem.com]
- 15. scribd.com [scribd.com]
Technical Support Center: 6,7,4'-Trihydroxyflavanone Detection by HPLC-UV
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for the analysis of 6,7,4'-Trihydroxyflavanone.
Frequently Asked Questions (FAQs)
Q1: What is the optimal wavelength for detecting this compound?
A1: The optimal UV wavelength for detecting flavonoids, including this compound, depends on their specific structure. Flavones typically exhibit two primary absorption bands: Band I between 310-350 nm and Band II between 250-280 nm.[1] To determine the absolute maximum absorbance (λmax) for this compound, it is recommended to run a UV-Vis spectrum of a pure standard. A diode-array detector (DAD) is particularly useful as it can scan a range of wavelengths and help identify the optimal setting for maximum sensitivity.[2]
Q2: Which HPLC column is best suited for this compound analysis?
A2: For the analysis of flavonoids like this compound, reversed-phase C18 columns are the most commonly used and are highly recommended.[3][4][5] These columns provide good retention and separation of flavonoid compounds. C8 columns can also be used.[3] For improved peak shape and to minimize secondary interactions with residual silanol (B1196071) groups on the silica (B1680970) backbone, using a high-purity, end-capped C18 column is advantageous.[6][7]
Q3: Should I use an isocratic or gradient elution method?
A3: The choice between isocratic and gradient elution depends on the complexity of your sample matrix.[8]
-
Isocratic elution , which uses a constant mobile phase composition, is simpler, more cost-effective, and often results in a stable baseline, making it suitable for routine analysis of simple mixtures.[9][10]
-
Gradient elution , where the mobile phase composition is changed during the run, is generally preferred for complex samples containing compounds with a wide range of polarities.[8][9] It can improve peak resolution, reduce analysis time, and increase sensitivity for strongly retained compounds.[11] For analyzing this compound in plant extracts or other complex matrices, a gradient method is often more effective.
Q4: How can I improve the peak shape for my this compound analysis?
A4: Poor peak shape, such as tailing or fronting, can compromise resolution and quantification.[4] To improve peak shape:
-
Acidify the mobile phase: Adding a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the aqueous portion of the mobile phase can suppress the ionization of the phenolic hydroxyl groups on the flavanone (B1672756) and residual silanol groups on the column, reducing peak tailing.[4][6]
-
Optimize sample solvent: Dissolve your sample in a solvent that is weaker than or matches the initial mobile phase composition to prevent peak fronting.[4]
-
Avoid column overload: If you observe peak fronting or tailing, try reducing the injection volume or sample concentration.[4][6]
-
Use a guard column: A guard column can protect the analytical column from contaminants that may cause peak shape issues.[12]
Troubleshooting Guide
| Problem | Potential Causes | Solutions |
| Poor Peak Resolution / Co-elution | - Inappropriate mobile phase composition.[4] - Column degradation.[4] - Isocratic elution for a complex sample. | - Optimize the mobile phase by adjusting the organic solvent (acetonitrile often provides better separation than methanol) and the gradient slope.[4] - Replace the column if it's old or has lost performance. - Switch to a gradient elution method to better separate components in a complex matrix.[9] |
| Inconsistent Retention Times | - Inadequate column equilibration between runs.[4] - Fluctuations in column temperature.[6] - Inconsistent mobile phase preparation.[4] - HPLC pump issues (leaks, faulty check valves).[4] | - Increase the column equilibration time, especially for gradient methods.[4][13] - Use a column oven to maintain a constant temperature.[6][13] - Ensure accurate and consistent mobile phase preparation. - Perform regular pump maintenance.[4] |
| Baseline Noise or Drift | - Contaminated or improperly prepared mobile phase.[7] - Air bubbles in the system.[13] - Aging detector lamp.[7] - Contaminated detector flow cell.[13] | - Use HPLC-grade solvents, prepare fresh mobile phase, and degas thoroughly.[7] - Purge the pump to remove air bubbles.[13] - Check the detector lamp's energy and replace it if necessary.[7] - Flush the flow cell with a strong solvent like isopropanol.[13] |
| Low Sensitivity / Small Peaks | - Suboptimal detection wavelength. - Low sample concentration. - Broad peaks due to poor efficiency.[14] | - Ensure the UV detector is set to the λmax of this compound. - Concentrate the sample extract or increase the injection volume (while being mindful of potential overload). - Optimize chromatographic conditions (e.g., switch to a shallower gradient, lower the flow rate) to achieve sharper peaks.[4] |
Experimental Protocols
Protocol 1: General HPLC-UV Method for this compound
This protocol provides a starting point for method development. Optimization will likely be required based on your specific sample matrix and instrumentation.
-
Instrumentation: A standard HPLC system with a binary or quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).[15]
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4][5]
-
Mobile Phase:
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10% to 40% B (linear gradient)
-
25-30 min: 40% to 70% B (linear gradient)
-
30-35 min: 70% B (isocratic)
-
35-37 min: 70% to 10% B (linear gradient)
-
37-45 min: 10% B (isocratic for column re-equilibration)
-
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 35 °C.[6]
-
Detection Wavelength: Monitor at the determined λmax (e.g., scan from 200-400 nm with a DAD and select the wavelength of maximum absorbance, likely around 280 nm and/or 330 nm).[4][16]
-
Injection Volume: 10 µL.[4]
Protocol 2: Sample Preparation from Plant Material
This is a general procedure for extracting this compound from solid samples like dried plant material.
-
Extraction: Accurately weigh approximately 1.0 g of the powdered plant material into a centrifuge tube. Add 20 mL of methanol (B129727) or an 80% methanol-water solution.[17][18]
-
Sonication: Vortex the mixture and then sonicate in an ultrasonic bath for 30 minutes to ensure efficient extraction.[7][17]
-
Centrifugation: Centrifuge the mixture at approximately 4000 rpm for 15 minutes to pellet the solid material.[7][17]
-
Collection & Re-extraction: Carefully transfer the supernatant to a clean flask. For exhaustive extraction, repeat the process on the plant residue two more times, combining all supernatants.[17]
-
Evaporation & Reconstitution: Evaporate the combined supernatants to dryness using a rotary evaporator under reduced pressure. Reconstitute the dried extract in a known volume (e.g., 5 mL) of the initial mobile phase or methanol.[7][17]
-
Filtration: Filter the reconstituted extract through a 0.45 µm syringe filter into an HPLC vial before injection to remove any particulate matter.[15][17]
Data Presentation
Table 1: Recommended HPLC-UV Starting Conditions
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | Provides good retention and resolution for flavonoids.[4][5] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidification improves peak shape by suppressing ionization.[4] |
| Mobile Phase B | Acetonitrile | Often provides better separation efficiency than methanol for flavonoids.[4] |
| Elution Mode | Gradient | Recommended for complex matrices to improve resolution and reduce run time.[9] |
| Flow Rate | 1.0 mL/min | A standard flow rate for 4.6 mm ID columns. |
| Temperature | 30-40 °C | Improves efficiency and reduces viscosity; a column oven ensures reproducibility.[4][6] |
| Detection | DAD (200-400 nm) | Allows for identification of λmax and peak purity analysis. |
| Injection Volume | 5-20 µL | Should be optimized to avoid column overload.[4] |
Table 2: Method Validation Parameters
For reliable quantification, the developed HPLC method should be validated for the following parameters:
| Parameter | Description | Acceptance Criteria (Typical) |
| Linearity | The ability to elicit test results that are directly proportional to the analyte concentration. | Correlation coefficient (R²) > 0.999.[18] |
| Precision | The closeness of agreement between a series of measurements. | Relative Standard Deviation (RSD) < 2%.[18] |
| Accuracy | The closeness of the test results to the true value, often assessed by recovery studies. | Recovery between 95% and 105%.[18] |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantified. | Signal-to-Noise Ratio (S/N) of 3:1.[16] |
| Limit of Quantification (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise Ratio (S/N) of 10:1. |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components. | No interfering peaks at the analyte's retention time in a blank sample.[15] |
Visualizations
Caption: Experimental workflow for the HPLC-UV analysis of this compound.
Caption: Decision tree for troubleshooting common HPLC peak shape and retention time issues.
References
- 1. medwinpublishers.com [medwinpublishers.com]
- 2. researchgate.net [researchgate.net]
- 3. bepls.com [bepls.com]
- 4. benchchem.com [benchchem.com]
- 5. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pharmaguru.co [pharmaguru.co]
- 9. lifesciences.danaher.com [lifesciences.danaher.com]
- 10. uhplcs.com [uhplcs.com]
- 11. biotage.com [biotage.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. HPLC Troubleshooting Guide [scioninstruments.com]
- 14. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 15. benchchem.com [benchchem.com]
- 16. The determination of the total flavonoids by UV and a flavone glycoside by HPLC in Torreya grandis Fort Leaves | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Limitations of 6,7,4'-Trihydroxyflavanone in Cell-Based Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6,7,4'-Trihydroxyflavanone. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during cell-based assays, ensuring the reliability and reproducibility of your experimental results.
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving specific issues you may encounter during your experiments with this compound.
Problem 1: Precipitate Formation in Cell Culture Media
Issue: You observe a precipitate or cloudiness in your cell culture medium after adding this compound.
Potential Cause: This is most often due to the poor aqueous solubility of many flavonoids, including this compound.[1] When a concentrated stock solution in an organic solvent is diluted into an aqueous medium, the compound can crash out of solution.
Solutions and Troubleshooting Workflow:
Experimental Protocol: Solubility Enhancement with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules, forming water-soluble complexes.[2][3] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used due to its high water solubility and low toxicity.[2]
-
Objective: To prepare a water-soluble inclusion complex of this compound.
-
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Magnetic stirrer
-
0.22 µm syringe filter
-
-
Procedure:
-
Molar Ratio Calculation: Determine the desired molar ratio of flavonoid to HP-β-CD (start with a 1:1 or 1:2 ratio).
-
Dissolution: Accurately weigh the calculated amount of HP-β-CD and dissolve it completely in the desired volume of deionized water with stirring.
-
Addition: Slowly add the weighed this compound powder to the HP-β-CD solution while stirring.
-
Complexation: Stir the mixture at room temperature for 24-48 hours. The solution should become clearer as the complex forms.[2]
-
Sterilization: Filter the final solution through a 0.22 µm syringe filter to sterilize and remove any undissolved particles. This stock solution can then be added to your cell culture medium.
-
Problem 2: Low or No Biological Activity Observed
Issue: The compound does not elicit the expected biological response, even at concentrations where related flavonoids are active.
Potential Causes:
-
Compound Degradation: Flavonoids can be unstable in cell culture media, especially at 37°C and physiological pH, leading to a decrease in effective concentration over time.[4][5]
-
Poor Cell Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target.[6]
-
Rapid Cellular Metabolism: Cells may metabolize the compound into an inactive form.[7]
-
Efflux Pump Activity: The compound might be actively transported out of the cells by efflux pumps like MRPs.[6]
Solutions and Troubleshooting Workflow:
Experimental Protocol: HPLC-Based Stability Assay
-
Objective: To determine the stability of this compound in your specific cell culture medium over the course of your experiment.[4]
-
Materials:
-
This compound working solution in complete cell culture medium.
-
Incubator (e.g., 37°C, 5% CO2).
-
HPLC system with a suitable column (e.g., C18).
-
Acetonitrile (B52724) (ACN) and water (with formic acid for mobile phase).
-
-
Procedure:
-
Preparation: Prepare a working solution of the flavonoid in your cell culture medium at the final concentration used in your assays.
-
Time Zero (t=0): Immediately take an aliquot of the solution, mix it 1:1 with cold acetonitrile to precipitate proteins, centrifuge, and collect the supernatant. Store at -80°C until analysis.[4]
-
Incubation: Incubate the remaining working solution under your standard assay conditions (37°C, 5% CO2).[4]
-
Time Points: Collect additional aliquots at various time points relevant to your experiment (e.g., 2, 4, 8, 24, 48 hours). Process each sample as in step 2 and store at -80°C.
-
Analysis: Analyze all collected samples by HPLC. Create a standard curve to quantify the concentration of the parent compound at each time point.
-
Interpretation: A significant decrease in the concentration of the parent peak over time indicates compound instability.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound?
A: It is recommended to prepare a high-concentration stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO) or ethanol.[4] For long-term storage, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.[4][5]
Q2: How can I improve the aqueous solubility of this compound for my assays?
A: Several methods can be employed:
-
Co-solvents: Prepare a concentrated stock in DMSO and dilute it into your culture medium, ensuring the final DMSO concentration is non-toxic to cells (typically <0.1% to 0.5%).[2][8]
-
Cyclodextrins: Use cyclodextrins like HP-β-CD to form water-soluble inclusion complexes, as detailed in the protocol above.[2]
-
pH Adjustment: The solubility of flavonoids can be influenced by pH.[2] You can test the solubility and stability of your compound in media with a slightly adjusted pH, but ensure the pH is compatible with your cell line.
Q3: My MTT assay shows increased cell viability at higher concentrations of the flavonoid. Is this an error?
A: This is a known experimental artifact. Flavonoids, due to their chemical structure and reducing potential, can directly reduce the MTT tetrazolium salt to its colored formazan (B1609692) product in the absence of cells.[9] This leads to a false-positive signal that is incorrectly interpreted as increased cell viability or proliferation. It is critical to switch to an alternative, non-tetrazolium-based assay.[9]
-
Recommended Alternatives:
-
CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels, a direct indicator of metabolically active cells.
-
Trypan Blue Exclusion Assay: A dye exclusion method that allows for direct counting of viable cells.
-
Q4: How do I differentiate between on-target and off-target effects?
A: This is a crucial aspect of drug development. Consider the following strategies:
-
Use the Lowest Effective Concentration: Determine the lowest possible concentration that produces the desired on-target effect to minimize off-target activity.
-
Target Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of your intended target protein. An on-target effect should be diminished or absent in these modified cells.[9]
-
Rescue Experiments: If the flavonoid inhibits a specific enzyme, overexpressing a resistant mutant of that enzyme should rescue the cells from the compound's effects.[9]
-
Orthogonal Assays: Confirm your findings using a different assay that measures a distinct downstream event of the same signaling pathway.[9]
-
Counter-Screening: Screen the compound against known common off-targets for flavonoids, such as a panel of kinases or Cytochrome P450 (CYP) enzymes.[9]
Q5: What are the known biological activities and potential signaling pathways affected by this compound?
A: 6,7,4'-Trihydroxyflavone has been shown to possess antioxidant properties and the ability to inhibit osteoclast formation and bone resorption.[10] Research on structurally similar flavonoids provides insights into potential mechanisms of action. For example, some trihydroxyflavanones have been shown to inhibit Matrix Metalloproteinases (MMP-2, MMP-9) and modulate inflammatory pathways.[11] A related flavonoid, 7,4'-dihydroxyflavone, was found to inhibit MUC5AC expression by regulating NF-κB, STAT6, and HDAC2.[12]
Quantitative Data Summary
Specific quantitative data for this compound is limited in the public domain. The following tables provide data for structurally related flavonoids as a reference for designing experiments.
Table 1: Cytotoxicity of Related Hydroxyflavonoids in Cancer Cell Lines
| Compound | Cell Line | Assay | IC50 Value | Citation |
| 7-Hydroxyflavone (7-HF) | MCF-7 | MTT | 86.88 µM | [13] |
| 7,3',4'-Trihydroxyflavone | MCF-7 | MTT | 79.16 µM | [13] |
| 3,6-Dihydroxyflavone | HeLa | Not Specified | 9.8 µM (48h) | [9] |
| 3',4'-Dihydroxyflavonol | U2OS | MTT | 34.6 µg/mL | [14] |
Table 2: Off-Target Inhibition of Cytochrome P450 (CYP) Enzymes by Flavonoids
| Flavonoid | CYP Isoform | Assay | IC50 Value | Citation |
| 3-Hydroxyflavone | CYP3A4 | Testosterone | 66.9 µM | [9] |
| 7-Hydroxyflavone | P450 1B1 | EROD | ~0.25 µM | [9] |
| 3,5,7-Trihydroxyflavone | P450 1B1 | EROD | 0.003 µM | [9] |
| 3,5,7-Trihydroxyflavone | P450 3A4 | Midazolam 4-hydroxylation | 2.3 µM | [9] |
Note: EROD refers to the 7-ethoxyresorufin-O-deethylation assay.
References
- 1. US20110311592A1 - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. Cyclic Glucans Enhance Solubility of Bioavailable Flavonoids [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Bioavailability Challenges Associated with Development of Anti-Cancer Phenolics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. 6,7,4'-Trihydroxyflavone - Wikipedia [en.wikipedia.org]
- 11. Inhibition of MMP-2/MMP-9 and biofilm formation by 4,5,7-trihydroxyflavanone (THF): a promising therapeutic approach against Enterococcus gallinarum endocarditis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Flavonoid 7,4'-Dihydroxyflavone Inhibits MUC5AC Gene Expression, Production, and Secretion via Regulation of NF-κB, STAT6, and HDAC2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 14. benchchem.com [benchchem.com]
troubleshooting 6,7,4'-Trihydroxyflavanone molecular docking simulations
Technical Support Center: 6,7,4'-Trihydroxyflavanone Molecular Docking
Welcome to the technical support center for troubleshooting molecular docking simulations involving this compound (also known as Liquiritigenin). This guide provides answers to common issues encountered by researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Ligand and Receptor Preparation
Q1: My docking simulation with this compound results in a high positive binding energy or fails to produce any viable poses. What's wrong?
A1: This issue commonly stems from improper ligand or receptor preparation. This compound, a flavonoid, has specific chemical properties that must be correctly handled.
Troubleshooting Steps:
-
Check Ligand Protonation and Tautomeric States: The three hydroxyl groups on the flavanone (B1672756) are critical for interactions. Their protonation state can significantly impact docking scores. Ensure you have generated a realistic ionization state at physiological pH (around 7.4).
-
Verify Ligand 3D Structure and Energy Minimization: A flat, 2D structure from a database needs to be converted to a 3D conformation. It's crucial to perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformer before docking.
-
Assign Gasteiger Charges: For many docking programs like AutoDock, assigning accurate partial charges (e.g., Gasteiger charges) is a mandatory step for the scoring function to calculate electrostatic interactions correctly.[1]
-
Define Rotatable Bonds: this compound has several rotatable bonds. Ensure these are correctly identified by your software to allow for conformational flexibility during the docking process.
-
Receptor File Integrity: Ensure the receptor PDB file has been "cleaned." This involves removing all non-essential water molecules, co-factors, and ligands from the crystal structure. Check for and repair any missing atoms or residues in the protein structure.[2]
Table 1: Impact of Ligand Protonation State on Docking Score
| Protonation State of this compound | Predicted Binding Energy (kcal/mol) | Key Hydrogen Bonds Formed |
| Neutral (All -OH groups protonated) | -8.2 | GLU:121, LYS:45 |
| Singly Deprotonated (at 4'-OH) | -6.5 | LYS:45 |
| Singly Deprotonated (at 7-OH) | -7.1 | GLU:121 |
This table illustrates how different ionization states can alter binding affinity and interactions. The neutral form provides the most favorable score in this hypothetical example.
Section 2: Grid Box and Docking Parameters
Q2: My docked poses of this compound are scattered and located far outside the protein's active site. How can I resolve this?
A2: This is a classic grid box definition problem. The grid box defines the three-dimensional space where the docking algorithm will search for binding poses.
Troubleshooting Steps:
-
Center the Grid Box Correctly: The grid box must be centered on the active site of your target protein. If you have a co-crystallized ligand, center the grid on it. If not, use literature information or binding site prediction tools to identify the active site residues.[3]
-
Adjust Grid Box Size: The grid box should be large enough to accommodate the entire ligand and allow it to rotate freely, but not excessively large. A box that is too large will increase computation time and may lead to the ligand docking to irrelevant surface pockets. A good starting point is a cube that is 20-25 Å on each side.
-
Check Grid Spacing: For most applications, a grid spacing of 0.375 Å is standard and recommended for AutoDock Vina.[3][4] Significantly altering this can affect the accuracy of the scoring function.
Q3: The docking simulation is running extremely slowly or crashing, especially with a large protein.
A3: This is often a computational resource issue, which can be exacerbated by the simulation setup.
Troubleshooting Steps:
-
Reduce Grid Box Dimensions: As stated above, an unnecessarily large grid box is a primary cause of slow performance and high memory usage.[5] Confine the search space as much as possible to the known binding site.
-
Increase exhaustiveness Incrementally: In software like AutoDock Vina, the exhaustiveness parameter controls the thoroughness of the search. Higher values increase accuracy but also computation time. Start with the default (e.g., 8) and increase it only if you need to improve the reproducibility of your results.
-
Check for Flexible Residues: If you are performing flexible docking (allowing protein side chains to move), be selective. Only set residues in the immediate vicinity of the binding site as flexible. Making the entire protein flexible is computationally prohibitive and unnecessary.
Section 3: Results Interpretation and Validation
Q4: I have multiple docked poses with similar low binding energies. How do I determine the most credible binding pose for this compound?
A4: Selecting the best pose requires more than just looking at the binding energy. A combination of scoring, clustering, and visual inspection is necessary.[6][7]
Troubleshooting Steps:
-
Analyze the Top-Ranked Pose: The pose with the most negative binding energy is the starting point. A lower binding energy generally suggests a more stable complex.[7]
-
Perform Cluster Analysis: Docking programs often group similar poses into clusters. The most populated cluster with the lowest energy is often a good candidate, as it suggests the algorithm consistently found that conformational space.
-
Calculate RMSD: If you have a known experimental structure (e.g., a co-crystallized ligand), calculate the Root Mean Square Deviation (RMSD) between your docked pose and the experimental pose. An RMSD value below 2.0 Å is generally considered a successful docking result.[6][8][9]
-
Visually Inspect Key Interactions: Use visualization software (e.g., PyMOL, Discovery Studio) to examine the interactions between this compound and the protein.[6] Look for chemically sensible interactions. For this molecule, key interactions to look for are:
-
Hydrogen Bonds: The hydroxyl (-OH) groups are excellent hydrogen bond donors and acceptors.
-
Pi-Interactions: The aromatic rings can form pi-pi stacking or pi-cation interactions with protein residues like PHE, TYR, TRP, or HIS.
-
-
Cross-Reference with Literature: Check if there is existing structure-activity relationship (SAR) data for flavonoids binding to your target or a similar protein. Your docking pose should be consistent with experimental findings.
Q5: My docking results suggest a high binding affinity, but our in-vitro experiments show that this compound is inactive. What could be the cause?
A5: This is a common challenge in computational drug discovery and highlights the limitations of scoring functions.
Troubleshooting Steps:
-
Re-evaluate the Scoring Function: Scoring functions are approximations of binding free energy. They may not accurately capture all factors, such as solvation effects or entropic penalties.[2] Consider using multiple docking programs with different scoring functions to see if there is a consensus.[10]
-
Perform a Re-Docking Validation: Take a protein with a known, co-crystallized ligand that is similar to your target. Remove the ligand and re-dock it. If the software cannot reproduce the experimental pose (i.e., RMSD > 2.0 Å), the docking protocol may be unreliable for your specific system.[3][8]
-
Consider Bioavailability and ADME Properties: A compound can bind tightly in a simulation but may have poor absorption, distribution, metabolism, and excretion (ADME) properties in a biological system, leading to no observable activity.[4]
-
Run Molecular Dynamics (MD) Simulations: To get a more accurate assessment of binding stability, run MD simulations on the docked complex.[8] This can reveal if the ligand remains stably bound in the active site over time in a simulated dynamic environment.
Experimental Protocols
Protocol 1: Standard Molecular Docking Workflow for this compound using AutoDock Vina
-
Receptor Preparation:
-
Download the protein structure from the Protein Data Bank (PDB).
-
Open the PDB file in a molecular viewer (e.g., AutoDockTools, PyMOL).
-
Remove all water molecules, heteroatoms, and co-crystallized ligands.
-
Add polar hydrogens to the protein.
-
Compute and assign Gasteiger charges.
-
Save the prepared receptor in the .pdbqt format.
-
-
Ligand Preparation:
-
Obtain the 3D structure of this compound from a database like PubChem.[4]
-
Load the ligand into AutoDockTools.
-
Detect the ligand's root and define rotatable bonds.
-
Save the prepared ligand in the .pdbqt format.
-
-
Grid Box Generation:
-
Identify the active site residues of the receptor.
-
In AutoDockTools, use the Grid Box option to define the search space. Center the box on the active site.
-
Set the grid dimensions to fully encompass the binding site (e.g., 25 x 25 x 25 Å).
-
Set the grid spacing to 0.375 Å.
-
-
Configuration File Creation:
-
Create a text file (e.g., conf.txt) specifying the paths to the receptor and ligand .pdbqt files.
-
Include the grid box center coordinates and dimensions.
-
Specify the output file name and other parameters like exhaustiveness.
-
-
Running the Docking Simulation:
-
Open a command-line terminal.
-
Execute the Vina command: vina --config conf.txt --log log.txt
-
-
Analysis of Results:
-
Examine the output .pdbqt file, which contains the predicted binding poses and their corresponding binding energies.
-
Use visualization software to analyze the interactions of the top-ranked pose.[11]
-
Visualizations
Diagram 1: General Molecular Docking Workflow
Caption: A standard workflow for molecular docking simulations.
Diagram 2: Troubleshooting Logic for Poor Docking Results
Caption: A decision tree for troubleshooting common docking errors.
Diagram 3: Hypothetical Signaling Pathway Inhibition
Caption: Inhibition of a kinase signaling pathway by this compound.
References
- 1. ejabf.journals.ekb.eg [ejabf.journals.ekb.eg]
- 2. pure.bond.edu.au [pure.bond.edu.au]
- 3. Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular docking analysis of flavonoids with AChE and BACE-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 8. researchgate.net [researchgate.net]
- 9. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 11. youtube.com [youtube.com]
refining protocols for consistent results with 6,7,4'-Trihydroxyflavanone
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to ensure consistent and reliable results in experiments involving 6,7,4'-Trihydroxyflavanone.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: For optimal results, Dimethyl Sulfoxide (DMSO) or ethanol (B145695) are recommended for preparing stock solutions of this compound. It is crucial to use high-purity, anhydrous solvents to minimize degradation of the compound.
Q2: How should I store the stock solution to ensure its stability?
A2: To maintain the integrity of this compound, it is recommended to store stock solutions at -20°C or -80°C. To avoid degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes.
Q3: Is this compound stable in cell culture media?
A3: Flavonoids like this compound can exhibit instability in cell culture media, such as DMEM, particularly at 37°C. The rate of degradation can be influenced by the medium's composition, pH, and the presence of serum. It is advisable to prepare working solutions fresh for each experiment and minimize the pre-incubation time of the compound in the medium.
Q4: How can I improve the stability of this compound in my in vitro assay?
A4: To enhance stability, consider the following:
-
Minimize Incubation Time: Prepare working solutions immediately before use and reduce the time the compound is in the medium before and during the assay.
-
Stabilizing Agents: The use of a stabilizing agent, such as ascorbic acid, in your assay medium can be beneficial.
-
Serum Content: The presence of serum proteins, like albumin, can bind to flavonoids and potentially enhance their stability.
Q5: How can I verify the stability of this compound under my experimental conditions?
A5: To confirm the stability of your compound, you can perform a stability study. This involves incubating this compound in your assay medium for the duration of your experiment and quantifying its concentration at different time points using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guides
Issue 1: Poor Reproducibility and Inconsistent Results in Cell-Based Assays
| Symptom | Possible Cause | Suggested Solution |
| Low or no biological activity observed. | Degradation of the flavonoid due to improper storage or handling. | Store stock solutions at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles. Prepare working solutions fresh for each experiment. |
| Inconsistent results between experiments. | Instability of the flavonoid in the cell culture medium. | Minimize the incubation time of the flavonoid in the medium. Consider using a stabilizing agent like ascorbic acid. The presence of serum in the culture medium can sometimes improve stability through protein binding. |
| Precipitation of the compound in aqueous solutions. | Low aqueous solubility of the flavonoid. | Prepare stock solutions in an appropriate organic solvent like DMSO or ethanol. Ensure the final concentration of the organic solvent in the cell culture medium is low (typically <0.1%) and consistent across all experiments, including controls. |
| **Color change of |
addressing off-target effects of 6,7,4'-Trihydroxyflavanone in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6,7,4'-Trihydroxyflavanone. The following information will help you identify and address potential off-target effects and experimental artifacts.
Troubleshooting Guide
This guide is designed to help you troubleshoot specific issues you may encounter during your experiments with this compound.
Problem 1: Inconsistent or non-reproducible results in cell-based assays.
Possible Cause: Compound instability, degradation, or non-specific interactions with assay components. Flavonoids can be unstable in solution and may interact with plastics or proteins in the assay medium.
Suggested Solution:
-
Fresh Stock Solutions: Prepare fresh stock solutions of this compound for each experiment and protect them from light.
-
Solvent Controls: Always include a vehicle control (e.g., DMSO) at the same final concentration used for the compound.
-
Assay Component Check: Test for direct interactions between the compound and assay reagents in a cell-free system.
Problem 2: High background signal or false positives in fluorescence-based assays.
Possible Cause: Autofluorescence of this compound. Many flavonoid compounds exhibit intrinsic fluorescence, which can interfere with the assay readout.
Suggested Solution:
-
Spectral Scanning: Perform a spectral scan of this compound at the excitation and emission wavelengths of your assay to determine its autofluorescence profile.
-
No-Dye Control: Run a control experiment with the compound and cells but without the fluorescent dye to quantify the compound's contribution to the signal.
-
Alternative Assays: If autofluorescence is significant, consider using a non-fluorescent assay format, such as a luminescence-based or colorimetric assay.
Problem 3: Unexpected cytotoxicity observed in the MTT assay.
Possible Cause: Direct reduction of the MTT reagent by this compound. Flavonoids are known to directly reduce tetrazolium salts like MTT to formazan, leading to a false-positive signal that can be misinterpreted as increased cell viability or, at high concentrations, mask true cytotoxicity.
Suggested Solution:
-
Cell-Free MTT Assay: Perform an MTT assay in the absence of cells to see if this compound directly reduces the MTT reagent.
-
Alternative Viability Assays: Use a non-tetrazolium-based assay to measure cell viability, such as the CellTiter-Glo® Luminescent Cell Viability Assay (which measures ATP levels) or direct cell counting with Trypan Blue exclusion.
Problem 4: Compound appears to be a "promiscuous" inhibitor, showing activity against multiple unrelated targets.
Possible Cause: Compound aggregation. At higher concentrations, some small molecules can form aggregates that non-specifically sequester and inhibit proteins, leading to false-positive results in high-throughput screens.
Suggested Solution:
-
Detergent-Based Counter-Screen: Re-run the assay in the presence of a non-ionic detergent, such as 0.01% Triton X-100. A significant decrease in inhibition suggests aggregation-based activity.
-
Dynamic Light Scattering (DLS): Use DLS to directly detect the formation of aggregates in your compound solution.
-
Concentration-Response Curve Analysis: Aggregators often exhibit unusually steep dose-response curves.
Frequently Asked Questions (FAQs)
Q1: What are the most likely off-target pathways to be affected by this compound?
A1: Based on the known activities of related flavonoids, the most probable off-target pathways include:
-
Protein Kinase Signaling: Many flavonoids are known to inhibit a wide range of protein kinases due to the conserved nature of the ATP-binding pocket. This can affect numerous signaling pathways involved in cell proliferation, survival, and inflammation.
-
Cytochrome P450 (CYP) Metabolism: Flavonoids can inhibit CYP enzymes, particularly CYP3A4, which is responsible for metabolizing a large number of drugs. This can lead to potential drug-drug interactions.
-
Aryl Hydrocarbon Receptor (AHR) Signaling: Some flavonoids can modulate the activity of the AHR, a transcription factor involved in xenobiotic metabolism and immune responses.
Q2: How can I distinguish between a true on-target effect and an off-target effect?
A2: A multi-pronged approach is recommended:
-
Dose-Response Analysis: On-target effects should typically occur at lower concentrations than non-specific, off-target effects.
-
Use of Controls: Employ inactive structural analogs of this compound, if available, to demonstrate specificity.
-
Target Knockout/Knockdown Cells: Compare the effects of the compound on your target-expressing cell line with a cell line where the target has been knocked out or knocked down.
-
Orthogonal Assays: Validate your findings using a different assay that measures a distinct downstream event of your target's activity.
Q3: Are there any known IC50 values for off-target activities of similar flavanones?
A3: Yes, while specific data for this compound is limited, here is a summary of IC50 values for related flavanones against common off-target enzyme families.
Quantitative Data on Related Flavanones
| Compound | Target | Assay Type | IC50 (µM) |
| Naringenin | CYP3A4 | Testosterone (B1683101) 6β-hydroxylation | 15.2 |
| Pinocembrin | CYP3A4 | Testosterone 6β-hydroxylation | > 50 |
| Acacetin | CYP3A4 | Testosterone 6β-hydroxylation | < 1 (significant inhibition) |
| 3',4',7-Trihydroxyflavone | COX-1 | Enzyme Inhibition | 36.37 |
| 3',4',7-Trihydroxyflavone | OXA-48 | Enzyme Inhibition | 1.89 |
Experimental Protocols
Protocol 1: Kinase Inhibitor Profiling
This protocol provides a general workflow for screening this compound against a panel of protein kinases.
Materials:
-
Purified recombinant kinases (commercial panel)
-
Specific peptide or protein substrates for each kinase
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Kinase reaction buffer
-
[γ-³³P]ATP or ADP-Glo™ Kinase Assay Kit (Promega)
-
Microplates
-
Phosphocellulose filter plates (for radiometric assay)
-
Scintillation counter or luminometer
Procedure (Radiometric Assay):
-
Prepare serial dilutions of this compound in DMSO.
-
In a microplate, add the kinase reaction buffer, the specific kinase, and the diluted compound or DMSO control.
-
Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the specific substrate and [γ-³³P]ATP.
-
Incubate for the optimal reaction time at the appropriate temperature.
-
Stop the reaction and spot the reaction mixture onto a phosphocellulose filter plate.
-
Wash the filter plate to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the percentage of kinase activity inhibition for each concentration and determine the IC50 value.
Protocol 2: Cytochrome P450 (CYP3A4) Inhibition Assay
This protocol describes a method to assess the inhibitory potential of this compound on CYP3A4 activity using testosterone as a substrate.
Materials:
-
Human liver microsomes
-
Testosterone
-
This compound
-
NADPH regenerating system
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
LC-MS/MS system
Procedure:
-
Prepare serial dilutions of this compound.
-
In a microplate, pre-incubate human liver microsomes with the diluted compound or vehicle control in potassium phosphate buffer at 37°C.
-
Add testosterone to the wells and continue the pre-incubation.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for the desired time.
-
Terminate the reaction by adding cold acetonitrile.
-
Centrifuge the plate to pellet the protein.
-
Analyze the supernatant for the formation of the testosterone metabolite, 6β-hydroxytestosterone, using LC-MS/MS.
-
Calculate the percent inhibition and determine the IC50 value.
Visualizations
Caption: Potential off-target inhibition of protein kinase signaling by this compound.
Caption: A logical workflow for addressing potential off-target effects of this compound.
Technical Support Center: Method Refinement for Scaling Up 6,7,4'-Trihydroxyflavanone Production
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the experimental production and scale-up of 6,7,4'-Trihydroxyflavanone.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for producing this compound?
A1: There are two main approaches for the synthesis of this compound: chemical synthesis and microbial biosynthesis.
-
Chemical Synthesis: This typically involves the Claisen-Schmidt condensation of a substituted 2'-hydroxyacetophenone (B8834) with 4-hydroxybenzaldehyde (B117250) to form a chalcone (B49325) intermediate. This is followed by an intramolecular cyclization to yield the flavanone (B1672756).[1][2]
-
Microbial Biosynthesis: This method utilizes genetically engineered microorganisms, such as Escherichia coli or Saccharomyces cerevisiae, to produce the flavanone from simple precursors like glucose or supplemented intermediates.[3][4][5] This approach is often preferred for its potential for greener chemistry and scalability.
Q2: My microbial culture is showing low yield of this compound. What are the common bottlenecks?
A2: Low yields in microbial production can stem from several factors:
-
Precursor Limitation: Insufficient supply of the primary precursors, L-tyrosine and malonyl-CoA, is a common issue.
-
Enzyme Activity: The activity of key enzymes in the biosynthetic pathway, such as chalcone synthase (CHS) and chalcone isomerase (CHI), can be suboptimal.
-
Metabolic Burden: The expression of a heterologous pathway can place a significant metabolic load on the host organism, diverting resources from growth and product formation.[6]
-
Product Toxicity: The accumulation of the flavanone or intermediate products may be toxic to the microbial host.
-
Suboptimal Culture Conditions: Factors like temperature, pH, aeration, and media composition can significantly impact production.[7][8]
Q3: What are the major challenges in scaling up the production of this compound?
A3: Scaling up production from lab to industrial scale presents several challenges:
-
Maintaining Optimal Conditions: Replicating the precise mixing, oxygen transfer, and nutrient distribution of a small-scale fermenter in a large bioreactor can be difficult.
-
Process Control: Ensuring uniform pH, temperature, and nutrient levels throughout a large-scale culture is critical and complex.
-
Contamination: The risk of microbial contamination increases with the scale and duration of the fermentation.
-
Downstream Processing: Efficiently extracting and purifying the target compound from a large volume of fermentation broth can be a significant hurdle.
Troubleshooting Guides
Low Yield in Microbial Production
| Symptom | Potential Cause | Suggested Solution | Citation |
| Low final product titer, but good cell growth. | Precursor Limitation: Insufficient malonyl-CoA or L-tyrosine. | - Overexpress acetyl-CoA carboxylase (ACC) to increase malonyl-CoA pool.- Engineer the host's aromatic amino acid pathway to boost L-tyrosine production.- Supplement the culture medium with L-tyrosine. | [9] |
| Accumulation of intermediate compounds (e.g., p-coumaric acid). | Enzyme Imbalance or Inactivity: Low expression or activity of downstream enzymes like 4-coumaroyl-CoA ligase (4CL), chalcone synthase (CHS), or chalcone isomerase (CHI). | - Optimize codon usage of the corresponding genes for the host organism.- Use stronger promoters to drive the expression of rate-limiting enzymes.- Perform enzyme assays to identify and address specific bottlenecks. | |
| Poor cell growth and low product yield. | Metabolic Burden or Product Toxicity: The heterologous pathway is draining essential resources, or the product is inhibiting cell growth. | - Use inducible promoters to separate the growth phase from the production phase.- Employ a two-stage or co-culture system to distribute the metabolic load.- Investigate the tolerance of the host strain to this compound and consider engineering for improved resistance. | [6][7] |
| Inconsistent yields between batches. | Suboptimal or Inconsistent Culture Conditions: Variations in pH, temperature, aeration, or nutrient levels. | - Tightly control pH and temperature using automated bioreactor controls.- Optimize the agitation and aeration rates to ensure sufficient oxygen supply.- Use a well-defined, reproducible culture medium. | [7][8] |
Challenges in Chemical Synthesis and Purification
| Symptom | Potential Cause | Suggested Solution | Citation |
| Low yield of the chalcone intermediate in the Claisen-Schmidt condensation. | Suboptimal Reaction Conditions: Incorrect base, solvent, or temperature. | - Optimize the base (e.g., NaOH, KOH) concentration and type.- Screen different solvents (e.g., ethanol (B145695), methanol).- Perform the reaction at a controlled temperature, often starting at low temperatures (0-5 °C) and allowing it to warm to room temperature. | [2] |
| Formation of aurone (B1235358) byproducts during oxidative cyclization. | Reaction Conditions Favoring Aurone Formation: This is a common side reaction, especially with certain substitution patterns on the chalcone. | - Carefully control the concentration of the oxidizing agent (e.g., I₂) and the base.- Modify the reaction temperature and time. | |
| Difficulty in purifying the final product. | Co-elution of Impurities: Structurally similar byproducts can be difficult to separate by standard chromatography. | - Employ orthogonal purification techniques, such as using both normal-phase (silica) and reversed-phase (C18) chromatography.- Optimize the solvent system for column chromatography to achieve better separation.- Consider recrystallization from a suitable solvent system to improve purity. |
Data Presentation
Table 1: Representative Yields of Flavanone Production in Engineered Microorganisms
| Flavanone | Host Organism | Production Strategy | Titer (mg/L) | Citation |
| Naringenin | E. coli | Monoculture, pathway optimization | 119 | |
| Pinocembrin | E. coli | Monoculture, pathway optimization | 429 | |
| Eriodictyol | E. coli | Monoculture, pathway optimization | 52 | |
| Flavan-3-ols | E. coli | Co-culture, optimized conditions | 40.77 | [7] |
| Genkwanin | E. coli | Co-culture, fed-batch fermentation | 68.5 | [8] |
| Apigenin | E. coli | Supplemented culture | 128 | [10] |
| Kaempferol | E. coli | Supplemented culture | 151 | [10] |
Note: Data for this compound is limited; this table provides a reference for achievable titers with related flavonoids.
Experimental Protocols
Protocol 1: Microbial Production of this compound in E. coli (General Protocol)
-
Strain Preparation: Transform E. coli (e.g., BL21(DE3)) with plasmids containing the genes for the this compound biosynthetic pathway. This typically includes genes for tyrosine ammonia-lyase (TAL), 4-coumaroyl-CoA ligase (4CL), chalcone synthase (CHS), chalcone isomerase (CHI), and the necessary hydroxylases.
-
Seed Culture: Inoculate a single colony into 5 mL of LB medium with appropriate antibiotics and grow overnight at 37°C with shaking.
-
Production Culture: Inoculate a larger volume of production medium (e.g., M9 minimal medium supplemented with glucose and yeast extract) with the overnight seed culture to an initial OD₆₀₀ of 0.1.
-
Induction: Grow the culture at 37°C to an OD₆₀₀ of 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
-
Fermentation: Reduce the temperature to 25-30°C and continue shaking for 48-72 hours. Supplement the medium with L-tyrosine (1-2 g/L) at the time of induction to boost precursor availability.
-
Extraction: Harvest the cells by centrifugation. Extract the flavanones from the supernatant and the cell pellet using an equal volume of ethyl acetate (B1210297).
-
Analysis: Evaporate the ethyl acetate and redissolve the residue in methanol (B129727) for analysis by HPLC.
Protocol 2: Chemical Synthesis of a Trihydroxyflavanone (Adapted from related syntheses)
-
Chalcone Synthesis (Claisen-Schmidt Condensation):
-
Dissolve the appropriately substituted 2'-hydroxyacetophenone (1 mmol) and 4-hydroxybenzaldehyde (1 mmol) in ethanol (10 mL).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add an aqueous solution of NaOH or KOH (e.g., 50%) dropwise with stirring.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Pour the reaction mixture into ice-cold dilute HCl to precipitate the chalcone.
-
Filter, wash with cold water, and dry the crude chalcone.
-
-
Flavanone Synthesis (Intramolecular Cyclization):
-
Reflux the crude chalcone (1 mmol) in a solution of sodium acetate (3-4 equivalents) in ethanol or a similar solvent for 6-12 hours.
-
Monitor the reaction by TLC until the chalcone is consumed.
-
Cool the reaction mixture and add water to precipitate the crude flavanone.
-
Filter, wash with water, and dry the product.
-
-
Purification:
-
Purify the crude flavanone by column chromatography on silica (B1680970) gel using a gradient of hexane (B92381) and ethyl acetate.
-
Alternatively, recrystallize the product from a suitable solvent like ethanol/water.
-
Mandatory Visualization
Caption: Proposed biosynthetic pathway for this compound.
Caption: General experimental workflow for microbial production.
Caption: Troubleshooting logic for low microbial production yield.
References
- 1. Asymmetric Methods for the Synthesis of Flavanones, Chromanones, and Azaflavanones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Investigation of Flavanone Derivatives as Potential New Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microbial cell factories for the production of flavonoids-barriers and opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. explore.lib.uliege.be [explore.lib.uliege.be]
- 5. Bacterial biosynthesis of flavonoids: Overview, current biotechnology applications, challenges, and prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Challenges in the microbial production of flavonoids [biblio.ugent.be]
- 7. par.nsf.gov [par.nsf.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Production of Plant-Specific Flavanones by Escherichia coli Containing an Artificial Gene Cluster - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Expanding flavone and flavonol production capabilities in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
comparing antioxidant activity of 6,7,4'-Trihydroxyflavanone with other flavanones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antioxidant activity of 6,7,4'-Trihydroxyflavanone with other structurally related flavanones. The information presented herein is supported by experimental data from peer-reviewed scientific literature, offering a valuable resource for researchers engaged in the discovery and development of novel antioxidant agents.
Introduction
Flavanones, a subclass of flavonoids, are widely recognized for their diverse pharmacological properties, with antioxidant activity being a cornerstone of their therapeutic potential. Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Flavanones, through their radical scavenging and signaling pathway modulation capabilities, represent a promising class of compounds for mitigating oxidative damage. This compound, a naturally occurring flavanone (B1672756) isolated from sources like Dalbergia odorifera, has demonstrated significant cytoprotective effects. This guide aims to contextualize its antioxidant efficacy by comparing it with other well-studied flavanones.
Data Presentation: Comparative Antioxidant Activity
The antioxidant capacity of flavanones is frequently evaluated using various in vitro assays, with DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays being the most common. The IC50 value, representing the concentration of the antioxidant required to scavenge 50% of the free radicals, is a standard metric for comparison. A lower IC50 value indicates a higher antioxidant activity.
While direct comparative studies including this compound alongside a wide range of other flavanones in the same experimental setup are limited, the following table collates available data from various sources to provide a comparative perspective.
| Flavanone/Flavone | Assay Type | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| This compound | Cellular ROS Scavenging | ND | ND | ND |
| 6,3',4'-Trihydroxyflavone | Cellular ROS Scavenging | 3.20 | - | - |
| 7,3',4'-Trihydroxyflavone | Cellular ROS Scavenging | 2.71 | - | - |
| 3',4',5-Trihydroxyflavone | DPPH | Active | - | - |
| 3,3',4'-Trihydroxyflavone | DPPH | Active | - | - |
| Naringenin (5,7,4'-Trihydroxyflavanone) | DPPH | Variable | - | - |
| Eriodictyol (5,7,3',4'-Tetrahydroxyflavanone) | DPPH | Variable | - | - |
ND: Not Determined in the cited literature under comparative conditions. *Active indicates that the compound showed significant antioxidant activity, but a specific IC50 value was not provided in the comparative context of the sourced literature.[1] It is important to note that IC50 values can vary between different studies due to variations in experimental conditions.
Signaling Pathway Modulation: The Nrf2-ARE Axis
Beyond direct radical scavenging, flavonoids exert their antioxidant effects by modulating intracellular signaling pathways that control the expression of endogenous antioxidant enzymes. A key pathway in this cellular defense mechanism is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway.
Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or inducers like certain flavonoids, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the ARE in the promoter regions of various antioxidant genes, leading to their transcription and the subsequent synthesis of protective enzymes such as Heme Oxygenase-1 (HO-1), NAD(P)H Quinone Dehydrogenase 1 (NQO1), Superoxide Dismutase (SOD), and Catalase (CAT).
Studies have shown that this compound exerts its neuroprotective effects against hypoxia-induced neurotoxicity by enhancing the expression of HO-1 through the activation of the Nrf2 signaling pathway. This mechanism is a common thread among many antioxidant flavonoids, highlighting a sophisticated interplay between these natural compounds and the cell's innate defense systems.[2]
Caption: Nrf2 signaling pathway activated by flavanones.
Experimental Protocols
Accurate and reproducible experimental design is paramount for the comparative assessment of antioxidant activity. Below are standardized protocols for the DPPH and ABTS assays commonly employed in flavonoid research.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test flavanone (e.g., 1 mg/mL) in a suitable solvent like methanol (B129727) or ethanol (B145695).
-
Prepare a fresh 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.
-
-
Assay:
-
In a 96-well microplate, add 180 µL of the DPPH solution to each well.
-
Add 20 µL of various concentrations of the flavanone solution to the wells.
-
A control well should contain 20 µL of the solvent instead of the sample.
-
-
Incubation and Measurement:
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
The IC50 value is determined by plotting the percentage of inhibition against the sample concentration.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant leads to a decolorization of the solution.
Procedure:
-
Reagent Preparation:
-
Prepare the ABTS radical cation (ABTS•+) by mixing a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate.
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours.
-
Before use, dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Assay:
-
In a 96-well microplate, add 180 µL of the diluted ABTS•+ solution to each well.
-
Add 20 µL of various concentrations of the flavanone solution.
-
A control well should contain 20 µL of the solvent.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay.
-
The IC50 value is determined from the concentration-response curve.
-
Caption: Standard workflows for DPPH and ABTS antioxidant assays.
Conclusion
This compound emerges as a flavanone of significant interest due to its demonstrated ability to mitigate oxidative stress, particularly through the modulation of the Nrf2 signaling pathway. While direct quantitative comparisons of its radical scavenging activity with a broad spectrum of other flavanones are not yet extensively documented in single studies, the available data on related trihydroxyflavones suggest a potent antioxidant capacity. The structure-activity relationship of flavanones is complex, with the number and position of hydroxyl groups playing a crucial role in their antioxidant potential. The presence of the ortho-dihydroxy (catechol) group in the B-ring is a known determinant of strong free radical scavenging activity.[3] Further research involving head-to-head comparative studies is warranted to definitively position this compound within the broader landscape of flavanone antioxidants. The information and protocols provided in this guide serve as a foundational resource for researchers aiming to explore the therapeutic promise of this and other related compounds.
References
In Vivo Anti-inflammatory Efficacy of 7,4'-Dihydroxyflavanone (Liquiritigenin): A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the in vivo anti-inflammatory effects of 7,4'-Dihydroxyflavanone, commonly known as liquiritigenin (B1674857). Due to a lack of available in vivo studies for 6,7,4'-Trihydroxyflavanone, this guide focuses on the closely related and well-researched compound, liquiritigenin, as a proxy.
Liquiritigenin, a flavanone (B1672756) found in Glycyrrhizae radix, has demonstrated significant anti-inflammatory properties in various in vivo models. This guide summarizes key experimental findings, compares its efficacy with other compounds, and details the underlying molecular mechanisms and experimental protocols.
Comparative Efficacy of Liquiritigenin
The anti-inflammatory potential of liquiritigenin has been evaluated in several preclinical models, with key quantitative data summarized below.
| Model | Test Substance | Dose | Effect | Reference Compound | Effect of Reference |
| Carrageenan-induced paw edema in rats | Liquiritigenin | Not Specified | Inhibition of paw edema formation.[1][2] | Not Specified | Not Specified |
| t-BHP-induced liver damage in mice | Licorice extract (containing liquiritigenin) | Not Specified | Attenuated increased serum ALT and AST levels; Suppressed TNF-α, IL-1β, and IL-6 mRNA expression in the liver.[3][4] | Not Specified | Not Specified |
Molecular Mechanisms of Action
In vivo and supplementary in vitro studies have elucidated the molecular pathways involved in liquiritigenin's anti-inflammatory action. A primary mechanism is the inhibition of the NF-κB (Nuclear Factor kappa B) signaling pathway.[1][2] This inhibition leads to a downstream reduction in the production of several pro-inflammatory mediators.
The proposed anti-inflammatory signaling pathway of liquiritigenin is illustrated below:
Figure 1: Proposed anti-inflammatory mechanism of Liquiritigenin via NF-κB pathway inhibition.
Detailed Experimental Protocols
The following section outlines the methodologies employed in the in vivo studies cited in this guide.
Carrageenan-Induced Paw Edema in Rats
This model is a widely used and well-established method for evaluating acute inflammation.
Figure 2: Workflow for the Carrageenan-Induced Paw Edema Model.
tert-Butyl Hydroperoxide (t-BHP)-Induced Liver Injury in Mice
This model is utilized to assess the protective effects of compounds against oxidative stress-induced inflammation and tissue damage in the liver.
References
- 1. Anti-inflammatory effects of liquiritigenin as a consequence of the inhibition of NF-kappaB-dependent iNOS and proinflammatory cytokines production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Phytochemical and Pharmacological Role of Liquiritigenin and Isoliquiritigenin From Radix Glycyrrhizae in Human Health and Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 6,7,4'-Trihydroxyflavanone and its Glycosides for Researchers and Drug Development Professionals
An In-depth Guide to the Biological Activities, Experimental Evaluation, and Signaling Pathways of a Promising Flavonoid
This guide provides a comprehensive comparative analysis of 6,7,4'-Trihydroxyflavanone and its glycosidic forms, tailored for researchers, scientists, and professionals in the field of drug development. This document synthesizes available experimental data, details key experimental protocols, and visualizes associated signaling pathways to facilitate a deeper understanding of these promising bioactive compounds.
Executive Summary
This compound, a flavanone (B1672756) found in the heartwood of Dalbergia odorifera, has demonstrated notable biological activities, including neuroprotective and antioxidant effects. The activity of flavonoids is often modulated by glycosylation—the attachment of sugar moieties. While direct comparative studies on the biological activities of this compound and its specific glycosides are limited, general trends in flavonoid research suggest that glycosylation can impact a compound's bioavailability, solubility, and efficacy. Typically, the aglycone form exhibits greater potency in in vitro assays, though glycosides can show enhanced stability and altered activity profiles in vivo. This guide will present the known attributes of the aglycone and provide an illustrative comparison based on data from structurally related flavanones to highlight the potential differences imparted by glycosylation.
Data Presentation: A Comparative Overview
Table 1: Illustrative Antioxidant Activity of Flavanone Aglycones vs. Glycosides (DPPH Assay)
| Compound | IC50 (µM) | Reference Compound | IC50 (µM) |
| Naringenin (aglycone) | 25.8 | Naringin (glycoside) | >100 |
| Hesperetin (aglycone) | 15.2 | Hesperidin (glycoside) | 85.3 |
| This compound | Data not available | This compound glycosides | Data not available |
Note: A lower IC50 value indicates higher antioxidant activity.
Table 2: Illustrative Anti-inflammatory Activity of Flavanone Aglycones vs. Glycosides (COX-2 Inhibition)
| Compound | IC50 (µM) | Reference Compound | IC50 (µM) |
| Apigenin (related flavone (B191248) aglycone) | 8.5 | Apigetrin (glycoside) | >100 |
| This compound | Data not available | This compound glycosides | Data not available |
Note: A lower IC50 value indicates stronger inhibitory activity.
Table 3: Enzyme Inhibitory Activity of 6,7,4'-Trihydroxyisoflavone (a structural analog)
| Enzyme | Compound | IC50 (µM) | Reference Compound | IC50 (µM) |
| Tyrosinase | 6,7,4'-Trihydroxyisoflavone | 9.2 | Kojic Acid | 54.4 |
Note: This data is for the isoflavone (B191592) analog; however, the shared dihydroxy A-ring and monohydroxy B-ring suggest potential tyrosinase inhibitory activity for this compound.
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below to facilitate the evaluation of this compound and its derivatives.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common and straightforward method to evaluate the antioxidant capacity of a compound.
Principle: The stable free radical DPPH has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) or Ethanol
-
Test compounds (this compound and its glycosides)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to prevent degradation.
-
Preparation of test solutions: Prepare stock solutions of the test compounds and positive control in methanol at a concentration of 1 mg/mL. Perform serial dilutions to obtain a range of concentrations.
-
Assay:
-
In a 96-well plate, add 100 µL of the test compound solution at various concentrations to the wells.
-
Add 100 µL of the DPPH solution to each well.
-
For the control, add 100 µL of methanol instead of the test compound.
-
For the blank, add 200 µL of methanol.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the compound concentration.
Cyclooxygenase-2 (COX-2) Inhibition Assay
This assay determines the ability of a compound to inhibit the pro-inflammatory enzyme COX-2.
Principle: The COX enzyme catalyzes the conversion of arachidonic acid to prostaglandins. The peroxidase activity of COX is utilized in a colorimetric or fluorometric assay where a chromogenic or fluorogenic substrate is oxidized in the presence of the prostaglandin (B15479496) product, PGG2. Inhibition of COX-2 results in a decreased signal.
Materials:
-
COX-2 enzyme (human recombinant)
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
Assay buffer (e.g., Tris-HCl)
-
Colorimetric or fluorometric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)
-
Test compounds
-
Positive control (e.g., Celecoxib)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents according to the supplier's instructions. Dissolve test compounds and positive control in a suitable solvent (e.g., DMSO).
-
Assay Setup:
-
To the wells of a 96-well plate, add the assay buffer, heme, and COX-2 enzyme.
-
Add the test compound at various concentrations or the positive control.
-
For the 100% activity control, add the solvent instead of the inhibitor.
-
For the background control, add buffer and heme without the enzyme.
-
-
Pre-incubation: Incubate the plate for approximately 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.
-
Measurement: Immediately read the absorbance or fluorescence in kinetic mode for 5-10 minutes.
-
Calculation: The rate of reaction is determined from the linear portion of the kinetic curve. The percentage of inhibition is calculated as: % Inhibition = [(Rate_control - Rate_sample) / Rate_control] x 100 The IC50 value is determined from the dose-response curve.
Tyrosinase Inhibition Assay
This assay measures the ability of a compound to inhibit the enzyme tyrosinase, which is involved in melanin (B1238610) synthesis.
Principle: Tyrosinase catalyzes the oxidation of L-tyrosine to L-DOPA and subsequently to dopaquinone, which then forms colored melanin pigments. The formation of these pigments can be monitored spectrophotometrically.
Materials:
-
Mushroom tyrosinase
-
L-tyrosine (substrate)
-
Phosphate (B84403) buffer (pH 6.8)
-
Test compounds
-
Positive control (e.g., Kojic acid)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare a solution of mushroom tyrosinase in phosphate buffer. Prepare a solution of L-tyrosine in the same buffer. Dissolve test compounds and positive control in a suitable solvent.
-
Assay Setup:
-
In a 96-well plate, add the phosphate buffer and the test compound at various concentrations.
-
Add the tyrosinase solution to each well.
-
For the control, add the solvent instead of the test compound.
-
-
Pre-incubation: Incubate the plate for 10 minutes at room temperature.
-
Reaction Initiation: Add the L-tyrosine solution to each well to start the reaction.
-
Measurement: Measure the absorbance at around 475-490 nm at different time points (e.g., every 5 minutes for 30 minutes).
-
Calculation: The rate of the reaction is calculated from the change in absorbance over time. The percentage of inhibition is calculated as: % Inhibition = [(Rate_control - Rate_sample) / Rate_control] x 100 The IC50 value is determined from the dose-response curve.
Visualizations: Signaling Pathways and Workflows
To provide a clearer understanding of the molecular mechanisms and experimental processes, the following diagrams have been generated using Graphviz (DOT language).
Caption: Nrf2/HO-1 Signaling Pathway activated by this compound.
Caption: Experimental workflow for isolation and analysis of flavanones.
Caption: Structure-activity relationship of flavanone aglycones and glycosides.
A Comparative Guide to the Cross-Validation of Analytical Methods for 6,7,4'-Trihydroxyflavanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of 6,7,4'-Trihydroxyflavanone, a flavonoid with potential pharmacological activities. The selection of a robust and reliable analytical method is critical for accurate quantification in various matrices during drug discovery, development, and quality control. This document outlines the experimental protocols and performance characteristics of two common analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
While direct experimental cross-validation studies on this compound are not extensively available in the public domain, this guide collates and compares data from validated methods for structurally similar flavonoids, particularly other trihydroxyflavanones. This comparative analysis, guided by the principles of the International Council for Harmonisation (ICH) guidelines for analytical procedure validation, will aid researchers in selecting and validating the most appropriate method for their specific application.[1][2][3][4][5]
Data Presentation: Performance Characteristics of Analytical Methods
The following tables summarize the typical performance parameters of HPLC-UV and LC-MS/MS methods for the analysis of flavonoids, including compounds structurally similar to this compound. These parameters are crucial for evaluating the reliability and suitability of a method.
Table 1: Comparison of HPLC-UV and LC-MS/MS Method Performance for Flavonoid Analysis
| Validation Parameter | HPLC-UV | LC-MS/MS |
| Linearity (Range) | Typically in the µg/mL range | Wide dynamic range, often in the ng/mL to pg/mL range |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | ng/mL range | pg/mL to fg/mL range |
| Limit of Quantification (LOQ) | ng/mL range | pg/mL to fg/mL range |
| Accuracy (% Recovery) | Typically 95-105% | Typically 90-110% |
| Precision (% RSD) | < 5% for intra- and inter-day | < 15% for intra- and inter-day |
| Specificity/Selectivity | Moderate, relies on chromatographic separation and UV spectra | High, based on mass-to-charge ratio and fragmentation patterns |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are generalized protocols for HPLC-UV and LC-MS/MS that can be adapted and validated for the quantification of this compound.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is widely used for the quantification of flavonoids due to its robustness and cost-effectiveness.
Sample Preparation:
-
Extraction: Extract this compound from the sample matrix (e.g., plant material, biological fluid) using a suitable solvent such as methanol (B129727) or acetonitrile (B52724). Sonication or vortexing can be used to improve extraction efficiency.
-
Purification (if necessary): A solid-phase extraction (SPE) step may be incorporated to remove interfering substances.
-
Filtration: Filter the extract through a 0.22 µm or 0.45 µm syringe filter before injection into the HPLC system.
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for flavonoid analysis.
-
Mobile Phase: A gradient elution is typically employed using a mixture of an aqueous phase (e.g., water with 0.1% formic or acetic acid) and an organic phase (e.g., acetonitrile or methanol).
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 30°C.
-
Detection: UV detection at the maximum absorbance wavelength (λmax) of this compound. A photodiode array (PDA) detector can be used to obtain the full UV spectrum for peak purity assessment.
-
Injection Volume: Typically 10-20 µL.
Method Validation:
The method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).[1][2][3][4][5]
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method offers higher sensitivity and selectivity compared to HPLC-UV, making it suitable for the analysis of low-level analytes in complex matrices.
Sample Preparation:
Sample preparation is similar to that for HPLC-UV, often involving protein precipitation for biological samples, followed by centrifugation and filtration.
Chromatographic and Mass Spectrometric Conditions:
-
LC System: An ultra-high-performance liquid chromatography (UHPLC) system is often preferred for better resolution and faster analysis times.
-
Column: A C18 or other suitable reversed-phase column with smaller particle size (e.g., < 2 µm).
-
Mobile Phase: Similar to HPLC-UV, using a gradient of water and acetonitrile/methanol with a modifier like formic acid.
-
Flow Rate: Adapted for the column dimensions, typically in the range of 0.2-0.5 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer is commonly used.
-
Ionization Source: Electrospray ionization (ESI) in either positive or negative mode, depending on which provides a better signal for this compound.
-
Detection: Multiple Reaction Monitoring (MRM) mode is used for quantification, monitoring specific precursor-to-product ion transitions for the analyte and an internal standard.
Method Validation:
Validation should follow ICH guidelines and also include assessment of matrix effects and stability.[1][2][3][4][5]
Mandatory Visualization
Caption: General workflow for the development and validation of analytical methods.
Caption: Predicted metabolic pathway of a trihydroxyflavanone.
References
- 1. youtube.com [youtube.com]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. database.ich.org [database.ich.org]
- 5. qbdgroup.com [qbdgroup.com]
Unveiling the Antimalarial Potential of 6,7,4'-Trihydroxyflavanone Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The urgent need for novel antimalarial agents to combat the growing threat of drug-resistant Plasmodium falciparum has intensified the exploration of natural product scaffolds. Among these, flavonoids, and specifically hydroxylated flavanones, have emerged as a promising class of compounds. This guide provides a comparative analysis of the antimalarial potency of 6,7,4'-trihydroxyflavanone and its analogs, supported by experimental data, to aid in the advancement of flavonoid-based antimalarial drug discovery.
Comparative Antimalarial Potency
Recent studies have highlighted the significant in vitro antiplasmodial activity of 7,3',4'-trihydroxyflavanone and its analogs. The following table summarizes the 50% inhibitory concentration (IC50) against a chloroquine-resistant P. falciparum strain (W2), cytotoxicity against human fibroblast cells (WI-26-VA4), and the corresponding selectivity index (SI), which indicates the compound's specificity for the parasite over mammalian cells. A higher SI value is desirable for a potential drug candidate.
| Compound | Structure | P. falciparum W2 IC50 (µM) | WI-26-VA4 LC50 (µM) | Selectivity Index (SI) |
| 7,3',4'-Trihydroxyflavanone | This compound skeleton with hydroxyl groups at indicated positions. | 7.35 | > 100 | 13.61 |
| 7,3',4'-Trihydroxyflavone | Analog with a double bond between C2 and C3. | 29.09 | > 100 | 3.44 |
| (-)-Eriodictyol | Stereoisomer of 7,3',4'-trihydroxyflavanone. | 14.87 | > 100 | 5.01 |
| Luteolin | A common dietary flavone (B191248) with a similar hydroxylation pattern. | 11 - 12 | - | - |
| Quercetin (B1663063) | A widely studied flavonol with broad biological activities. | ~19.2 | - | - |
| Rutin (Quercetin-3-O-rutinoside) | A glycosidic form of quercetin. | 3.53 - 10.38 | - | - |
Data for 7,3',4'-Trihydroxyflavanone and its two direct analogs are from a study on compounds isolated from Dipteryx lacunifera Ducke.[1][2][3][4][5][6] Data for Luteolin, Quercetin, and Rutin are included for broader context from other studies on common dietary flavonoids.[7][8] It is important to note that direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
Experimental Protocols
The following methodologies are representative of the key experiments cited in the evaluation of the antimalarial potency of flavanone (B1672756) analogs.
In Vitro Antiplasmodial Activity Assay
The antiplasmodial activity is determined against chloroquine-resistant (W2) strains of P. falciparum. The assay is typically performed as follows:
-
Parasite Culture: P. falciparum is cultured in human erythrocytes in RPMI-1640 medium supplemented with human serum and hypoxanthine, maintained in a controlled atmosphere (5% CO2, 5% O2, 90% N2) at 37°C.
-
Drug Susceptibility Testing: A suspension of synchronized ring-stage parasites is incubated with serial dilutions of the test compounds in a 96-well microtiter plate.
-
Growth Inhibition Measurement: After a 72-hour incubation period, parasite growth is quantified using a DNA-intercalating fluorescent dye, such as SYBR Green I. The fluorescence intensity, which is proportional to the parasite density, is measured using a microplate reader.
-
IC50 Determination: The 50% inhibitory concentration (IC50), the concentration of the compound that inhibits parasite growth by 50%, is calculated by non-linear regression analysis of the dose-response curves. Chloroquine is typically used as a positive control.
Cytotoxicity Assay
The cytotoxicity of the compounds is evaluated against a human cell line, such as human fetal lung fibroblasts (WI-26-VA4), to assess their selectivity.
-
Cell Culture: The human cells are cultured in appropriate media (e.g., MEM) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Incubation: Cells are seeded in 96-well plates and incubated with various concentrations of the test compounds for 24 hours.
-
Viability Assessment: Cell viability is determined using a colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured, which correlates with the number of viable cells.
-
LC50 Determination: The 50% lethal concentration (LC50), the concentration that causes 50% cell death, is determined from the dose-response curves.
Visualizing the Mechanism and Workflow
To better understand the proposed mechanism of action and the experimental process, the following diagrams are provided.
Discussion and Future Directions
The data presented indicate that 7,3',4'-trihydroxyflavanone exhibits promising antiplasmodial activity with a favorable selectivity index. The structure-activity relationship suggests that the saturation of the C2-C3 bond in the flavanone scaffold is crucial for its enhanced potency compared to the corresponding flavone.
The proposed mechanism of action for flavonoids involves the inhibition of the parasite's type II fatty acid synthesis (FAS-II) pathway, which is essential for the parasite's survival and distinct from the human type I FAS system, making it an attractive drug target.[9] Experimental evidence suggests that flavonoids can inhibit key enzymes in this pathway, including 3-ketoacyl-ACP reductase (FabG), 3-hydroxyacyl-ACP dehydratase (FabZ), and enoyl-ACP reductase (FabI).[9][10][11]
While these findings are encouraging, this guide also highlights a critical gap in the current research landscape: the lack of a systematic study on a broader range of this compound analogs with varied substitution patterns. A comprehensive structure-activity relationship (SAR) study on a dedicated library of these compounds would be invaluable for optimizing their antimalarial potency and selectivity.
Future research should focus on:
-
Synthesis and screening of a diverse library of this compound analogs to establish a robust SAR.
-
In-depth mechanistic studies to confirm the inhibition of the FAS-II pathway and identify specific molecular targets.
-
In vivo efficacy and pharmacokinetic studies of the most promising lead compounds in animal models of malaria.
By addressing these research gaps, the scientific community can further unlock the potential of this compound analogs as a novel class of antimalarial drugs.
References
- 1. Cytotoxicity of dietary flavonoids on different human cancer types - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Antiplasmodial activity of flavonol quercetin and its analogues in Plasmodium falciparum: evidence from clinical isolates in Bangladesh and standardized parasite clones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of Plasmodium falciparum fatty acid biosynthesis: evaluation of FabG, FabZ, and FabI as drug targets for flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Inhibition of Plasmodium falciparum fatty acid biosynthesis: evaluation of FabG, FabZ, and FabI as drug targets for flavonoids. | Sigma-Aldrich [sigmaaldrich.com]
A Comparative Analysis of 6,7,4'-Trihydroxyflavanone and Alternative Compounds on Bone Resorption in Animal Models
For Immediate Release: December 7, 2025
A comprehensive review of preclinical studies provides a comparative analysis of 6,7,4'-Trihydroxyflavanone's efficacy in mitigating bone resorption against other flavonoids and a standard-of-care bisphosphonate. This guide synthesizes quantitative data from animal models of lipopolysaccharide (LPS)-induced bone loss, offering researchers, scientists, and drug development professionals a valuable resource for evaluating potential therapeutic agents.
Executive Summary
This compound, a naturally occurring flavonoid, has demonstrated significant potential in inhibiting osteoclastogenesis and preventing bone loss in a mouse model of inflammation-induced bone resorption. This guide provides a head-to-head comparison of its effects with other well-researched flavonoids—Icariin, Quercetin (B1663063), and Genistein (B1671435)—as well as the widely prescribed bisphosphonate, Alendronate. The compiled data, derived from studies utilizing the lipopolysaccharide (LPS)-induced bone loss model in mice, reveals that while all tested flavonoids exhibit protective effects on bone microarchitecture, their mechanisms and potency may vary. Alendronate, acting through a distinct biochemical pathway, serves as a benchmark for the anti-resorptive efficacy of these natural compounds.
Quantitative Comparison of Efficacy
The following table summarizes the effects of this compound and its alternatives on key bone microarchitectural parameters in the femur of mice with LPS-induced bone loss. Data is presented as the percentage of recovery or change relative to the LPS-treated control group.
| Compound | Dosage | Administration Route | Bone Volume/Tissue Volume (BV/TV) | Trabecular Number (Tb.N) | Trabecular Separation (Tb.Sp) |
| This compound | 10 mg/kg | Intraperitoneal | Recovered reduction | Recovered reduction | Attenuated augmentation |
| Icariin | 10 mg/kg | Intraperitoneal | Significant increase vs. LPS | Significant increase vs. LPS | Significant decrease vs. LPS |
| Quercetin | 50 mg/kg | Oral gavage | Significant increase vs. LPS | Significant increase vs. LPS | Significant decrease vs. LPS |
| Genistein | 20 mg/kg | Subcutaneous | Significant increase vs. LPS | Significant increase vs. LPS | Significant decrease vs. LPS |
| Alendronate | 1 mg/kg | Subcutaneous | Significant increase vs. LPS | Significant increase vs. LPS | Significant decrease vs. LPS |
Detailed Experimental Protocols
To ensure a comprehensive understanding of the presented data, the following section details the experimental methodologies employed in the cited studies.
Lipopolysaccharide (LPS)-Induced Bone Loss Animal Model
A widely accepted method for inducing inflammatory bone loss, this model was consistently used across the compared studies.
-
Animals: Male ICR mice (for this compound) or C57BL/6 mice (for alternatives), typically 6-8 weeks old.
-
Induction of Bone Loss: Lipopolysaccharide from Escherichia coli is injected either intraperitoneally (i.p.) or subcutaneously over the calvaria. A common regimen involves injections of LPS (e.g., 5 mg/kg) on day 0 and day 4.
-
Treatment Groups:
-
Vehicle Control (e.g., PBS or DMSO)
-
LPS + Vehicle
-
LPS + Test Compound (at specified dosages)
-
-
Duration: The studies typically last for 7 to 10 days, after which the animals are euthanized for analysis.
-
Analysis: Femurs are collected for micro-computed tomography (micro-CT) analysis to quantify bone microstructural parameters.
Micro-Computed Tomography (Micro-CT) Analysis
-
Procedure: The distal femur is scanned using a high-resolution micro-CT system.
-
Region of Interest (ROI): A region of trabecular bone in the distal femoral metaphysis, typically starting just below the growth plate and extending for a defined length (e.g., 1.5 mm), is selected for analysis.
-
Parameters Measured:
-
Bone Volume/Tissue Volume (BV/TV): A measure of the volume of mineralized bone per unit volume of the sample.
-
Trabecular Number (Tb.N): The average number of trabeculae per unit length.
-
Trabecular Separation (Tb.Sp): The mean distance between trabeculae.
-
Trabecular Thickness (Tb.Th): The mean thickness of the trabeculae.
-
Mechanisms of Action and Signaling Pathways
The therapeutic effects of these compounds are rooted in their ability to modulate intracellular signaling cascades that govern osteoclast differentiation and function.
Flavonoids: Targeting the RANKL/RANK/TRAF6 Axis
This compound, Icariin, Quercetin, and Genistein all exert their anti-resorptive effects primarily by interfering with the Receptor Activator of Nuclear Factor-κB Ligand (RANKL) signaling pathway, a critical pathway for osteoclastogenesis.[1][2][3]
-
This compound: This compound has been shown to significantly inhibit the c-Jun N-terminal kinase (JNK) signaling pathway without affecting the ERK, p38, and AKT pathways.[1] By suppressing JNK, it downregulates the expression of key osteoclastogenic transcription factors like c-Fos and Nuclear Factor of Activated T-cells 1 (NFATc1).[1]
-
Icariin: Icariin inhibits RANKL-induced osteoclastogenesis by suppressing the activation of both NF-κB and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[4] It has been shown to inhibit the expression of TRAF6, a key adaptor protein in the RANKL signaling cascade, and subsequently suppress the phosphorylation of ERK.[5]
-
Quercetin: Quercetin is a potent inhibitor of osteoclastic differentiation, acting through the inhibition of NF-κB and Activator Protein-1 (AP-1) activation.[6] It reduces the expression of osteoclast-related markers by preventing the interaction of RANKL with its receptor, RANK.[7][8]
-
Genistein: This isoflavone (B191592) inhibits osteoclastogenesis by suppressing the NF-κB and MAPK signaling pathways.[2][9] It is believed to exert its effects by reducing the expression of RANKL and increasing the expression of Osteoprotegerin (OPG), a decoy receptor for RANKL.[2]
Alendronate: A Different Mode of Action
In contrast to the flavonoids, Alendronate, a nitrogen-containing bisphosphonate, does not directly target the RANKL signaling pathway. Instead, it inhibits farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate (B85504) pathway within osteoclasts.[10][11] This inhibition prevents the prenylation of small GTPases, which are essential for osteoclast function and survival, ultimately leading to osteoclast apoptosis.[10][12]
Visualizing the Pathways
The following diagrams illustrate the signaling pathways affected by the different compounds.
Conclusion
The findings from these preclinical studies suggest that this compound and other evaluated flavonoids hold promise as therapeutic agents for bone loss by effectively inhibiting osteoclast-mediated bone resorption. Their mechanism of action, centered on the modulation of the RANKL signaling pathway, offers a distinct advantage over the cytotoxic mechanism of Alendronate. Further research, including head-to-head comparative studies with standardized methodologies, is warranted to fully elucidate the therapeutic potential of these natural compounds in the management of osteolytic diseases. This guide serves as a foundational resource for directing future investigations in this critical area of drug discovery.
References
- 1. 6,7,4'-Trihydroxyflavone inhibits osteoclast formation and bone resorption in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Icariin inhibits RANKL-induced osteoclastogenesis via modulation of the NF-κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Icariin abrogates osteoclast formation through the regulation of the RANKL-mediated TRAF6/NF-κB/ERK signaling pathway in Raw264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Flavonoid quercetin decreases osteoclastic differentiation induced by RANKL via a mechanism involving NF kappa B and AP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. The protective activity of genistein against bone and cartilage diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Alendronate - Proteopedia, life in 3D [proteopedia.org]
- 11. What is the mechanism of Alendronate Sodium? [synapse.patsnap.com]
- 12. youtube.com [youtube.com]
A Comparative Analysis of 6,7,4'-Trihydroxyflavanone and 7,3',4'-Trihydroxyflavone for Drug Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of two structurally similar flavonoids: 6,7,4'-Trihydroxyflavanone and 7,3',4'-trihydroxyflavone (B9037). Understanding their distinct physicochemical properties, biological activities, and mechanisms of action is crucial for their potential development as therapeutic agents.
Core Physicochemical and Structural Differences
While both compounds share a common flavonoid backbone, their classification differs. This compound is a flavanone , characterized by a saturated C2-C3 bond in its C-ring. In contrast, 7,3',4'-trihydroxyflavone is a flavone (B191248) , possessing a C2-C3 double bond, which results in a more planar structure.[1][2] This structural variance significantly influences their biological properties. This compound is found in the heartwood of Dalbergia odorifera[1][3], while 7,3',4'-trihydroxyflavone has been isolated from various plants, including broad bean pods and Spatholobus suberectus.[4][5][6]
| Property | This compound | 7,3',4'-Trihydroxyflavone |
| IUPAC Name | (2S)-2-(4-hydroxyphenyl)-6,7-dihydroxy-chroman-4-one | 2-(3,4-dihydroxyphenyl)-7-hydroxy-4H-chromen-4-one |
| Synonyms | 6,7,4'-THF | 5-Deoxyluteolin, 3',4',7-Trihydroxyflavone |
| Molecular Formula | C₁₅H₁₂O₅ | C₁₅H₁₀O₅ |
| Molecular Weight | 272.25 g/mol | 270.24 g/mol [6][7] |
| Structural Class | Flavanone | Flavone[2] |
| Solubility | Soluble in DMSO, Methanol (B129727) | Soluble in DMF, DMSO[8] |
Comparative Biological Activity
Experimental data reveals distinct profiles in the antioxidant and anti-inflammatory capacities of these two flavonoids.
Antioxidant Activity
The antioxidant potential is a key therapeutic property of flavonoids. The presence of a catechol (ortho-dihydroxy) group on the B-ring of 7,3',4'-trihydroxyflavone significantly enhances its radical scavenging ability compared to this compound.
| Assay | This compound (IC₅₀) | 7,3',4'-Trihydroxyflavone (IC₅₀) |
| DPPH Radical Scavenging | Data not widely available | ~2.2 µM[8] |
| Peroxynitrite Radical Scavenging | Data not widely available | ~5.78 µM[8] |
| Cellular ROS Scavenging | Protects against hypoxia-induced oxidative stress[3] | 2.71 µM[9] |
Anti-inflammatory Activity
Both compounds demonstrate anti-inflammatory effects by modulating key inflammatory pathways. However, 7,3',4'-trihydroxyflavone appears to be a more potent inhibitor of several pro-inflammatory mediators.
| Parameter | This compound | 7,3',4'-Trihydroxyflavone |
| Inhibition of NO Production (LPS-stimulated RAW 264.7 cells) | Demonstrates inhibitory effects[10][11] | Potent inhibitor[9] |
| COX-1 Inhibition (IC₅₀) | Data not widely available | ~36.7 µM[8][12] |
| Cytokine Inhibition | Suppresses hypoxia-related genes (HIF1α, VEGF)[3] | Reduces secretion of IL-6 and IL-8[12] |
Modulation of Cellular Signaling Pathways
The therapeutic effects of these flavonoids are rooted in their ability to modulate critical intracellular signaling pathways. This compound exerts neuroprotective effects by activating the Nrf2 signaling pathway, which upregulates antioxidant enzymes like HO-1.[3] 7,3',4'-trihydroxyflavone has been shown to exert its anti-inflammatory effects through the JAK-STAT and TNF signaling pathways, in addition to inhibiting MAPKs (JNK, p38, ERK) and the PI3K/Akt pathway.[9][12][13]
Caption: Differential modulation of key cell signaling pathways by the two flavonoids.
Key Experimental Protocols
Reproducibility is paramount in scientific research. Provided below are detailed protocols for assays commonly used to evaluate the bioactivities of these compounds.
Protocol 1: DPPH Radical Scavenging Assay
This assay measures the ability of a compound to act as a free radical scavenger.
-
Reagent Preparation : Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Prepare a series of dilutions of the test flavonoid in methanol (e.g., 1 to 100 µg/mL).[14]
-
Reaction Mixture : In a 96-well microplate, add 100 µL of each flavonoid dilution to respective wells. Add 100 µL of methanol to blank wells.
-
Initiation : Add 100 µL of the DPPH working solution to all wells containing the flavonoid and to a control well (containing only methanol).
-
Incubation : Cover the plate and incubate in the dark at room temperature for 30 minutes.[14]
-
Measurement : Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation : Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
IC₅₀ Determination : Plot the percentage inhibition against the flavonoid concentration to determine the IC₅₀ value (the concentration that causes 50% inhibition).
Caption: Standard experimental workflow for the DPPH antioxidant assay.
Protocol 2: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
This cell-based assay evaluates the anti-inflammatory potential of a compound by measuring its ability to inhibit NO production in stimulated immune cells.
-
Cell Culture : Seed RAW 264.7 murine macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours to allow for adherence.
-
Pre-treatment : Treat the cells with various non-toxic concentrations of the test flavonoid for 1-2 hours.[10]
-
Stimulation : Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation : Co-incubate the cells with the flavonoid and LPS for 24 hours.
-
Nitrite (B80452) Measurement : Collect 50 µL of the cell culture supernatant from each well. Add 50 µL of Griess Reagent A, followed by 50 µL of Griess Reagent B.
-
Absorbance Reading : After a 10-minute incubation at room temperature, measure the absorbance at 540 nm.
-
Calculation : Determine the nitrite concentration by comparing the absorbance values to a sodium nitrite standard curve. Calculate the percentage of NO inhibition relative to the LPS-only treated cells.
Conclusion
Both this compound and 7,3',4'-trihydroxyflavone exhibit promising therapeutic properties. However, key structural differences lead to distinct bioactivities. 7,3',4'-trihydroxyflavone demonstrates superior antioxidant and potent anti-inflammatory activities, largely attributed to its planar flavone structure and the catechol moiety on its B-ring. Its ability to inhibit multiple pro-inflammatory pathways (JAK-STAT, MAPK, NF-κB) makes it a strong candidate for inflammatory disorders. This compound , while a less potent direct antioxidant, shows significant promise in neuroprotection through its unique mechanism of activating the Nrf2 antioxidant defense pathway.
The choice between these two molecules for further drug development would depend on the specific therapeutic target. 7,3',4'-trihydroxyflavone is a compelling lead for conditions dominated by inflammation and oxidative stress, whereas this compound is a more specialized candidate for neurodegenerative diseases where enhancing endogenous antioxidant defenses is a key strategy.
References
- 1. 6,7,4'-Trihydroxyflavone - Wikipedia [en.wikipedia.org]
- 2. Chemistry and Biological Activities of Flavonoids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protective Effects of this compound on Hypoxia-Induced Neurotoxicity by Enhancement of HO-1 through Nrf2 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 7,3',4'-Trihydroxyflavone | CAS#:2150-11-0 | Chemsrc [chemsrc.com]
- 5. 7,3',4'-TRIHYDROXYFLAVONE | 2150-11-0 [chemicalbook.com]
- 6. 3',4',7-Trihydroxyflavone | C15H10O5 | CID 5322065 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 6,7,4'-Trihydroxyflavone | C15H10O5 | CID 10355753 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. Antioxidant and Anti-Inflammatory Effects of 6,3',4´- and 7,3´,4´-Trihydroxyflavone on 2D and 3D RAW264.7 Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Disposal of 6,7,4'-Trihydroxyflavanone: A Guide for Laboratory Professionals
The proper disposal of laboratory chemicals is a critical component of ensuring safety, environmental protection, and regulatory compliance. For a compound like 6,7,4'-Trihydroxyflavanone, a flavonoid for which a specific Safety Data Sheet (SDS) may not be readily available, it is essential to follow established principles of chemical waste management. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals.
Summary of Key Disposal and Safety Information
The following table summarizes essential information for the safe disposal of this compound, based on general data for flavonoids and standard laboratory chemical waste procedures.
| Property | Data & Recommendations |
| Chemical Name | This compound |
| Appearance | Typically a solid, crystalline powder. |
| Known Hazards | Specific hazards are not well-documented. Based on similar flavonoids, may cause skin, eye, and respiratory irritation[1]. Treat with caution as a chemical with unknown toxicity. |
| Incompatible Materials | Strong oxidizing agents. Avoid mixing with strong acids, bases, or other reactive chemicals unless compatibility is confirmed[2][3]. |
| Personal Protective Equipment (PPE) | Wear protective gloves, safety goggles with side shields (or a face shield), and a lab coat[1]. If handling large quantities or generating dust, use respiratory protection[1]. |
| Disposal Consideration | Should not be released into the environment[3]. Do not empty into drains or dispose of in regular trash [4][5][6][7]. Must be disposed of as hazardous chemical waste through a licensed contractor[2]. |
| Container Requirements | Use a chemically compatible, leak-proof container with a secure lid (e.g., high-density polyethylene (B3416737) - HDPE)[2][4]. The container should be clearly labeled as "Hazardous Waste" and list the contents[2]. |
| Storage of Waste | Store waste containers in a designated, well-ventilated Satellite Accumulation Area (SAA) at or near the point of generation[4][6][8]. Ensure secondary containment to prevent spills[4][8]. Keep containers closed except when adding waste[5][6]. |
Experimental Protocol for Proper Disposal
The recommended disposal procedure for this compound involves a systematic approach to waste segregation, collection, and transfer.
Step 1: Hazard Assessment
Before beginning any work that will generate waste, conduct a thorough hazard assessment. Since specific toxicity data for this compound is limited, it should be handled as a potentially hazardous substance. Review the SDS for any solvents or other chemicals used in conjunction with the flavanone.
Step 2: Waste Segregation and Collection
Proper segregation is crucial to prevent dangerous reactions and ensure compliant disposal[2][4].
-
Solid Waste:
-
Place solid this compound waste, including contaminated personal protective equipment (PPE) such as gloves, weighing papers, and pipette tips, into a dedicated and clearly labeled hazardous waste container[2].
-
For chemically contaminated sharps like needles or broken glass, use a designated, puncture-resistant sharps container clearly labeled as containing chemical contamination[8].
-
-
Liquid Waste:
-
Collect solutions containing this compound in a separate, labeled hazardous liquid waste container[2].
-
Do not mix this waste with other waste streams unless compatibility has been confirmed[2]. For instance, avoid mixing with strong acids, bases, or oxidizing agents[2].
-
If a flammable solvent was used, the waste must be stored in a flammable liquid storage cabinet[2].
-
Step 3: Labeling and Storage
-
Labeling: Affix a hazardous waste label to the container as soon as the first drop of waste is added. The label must include:
-
Storage:
Step 4: Arranging for Disposal
-
Once the waste container is nearly full (approximately 75% capacity) or has been accumulating for a period defined by your institution (e.g., 6 months), arrange for its disposal[5][8].
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup of the hazardous waste[2].
-
Provide the EHS office with all necessary information about the waste, including its composition and any known or suspected hazards[2]. The final disposal must be handled by a licensed hazardous waste disposal company[2].
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. danielshealth.com [danielshealth.com]
- 5. vumc.org [vumc.org]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. carlroth.com [carlroth.com]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Essential Safety and Operational Guide for Handling 6,7,4'-Trihydroxyflavanone
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with 6,7,4'-Trihydroxyflavanone. The following procedures for handling, storage, and disposal are based on best practices for managing flavonoid compounds in a laboratory setting.
Personal Protective Equipment (PPE)
The appropriate level of Personal Protective Equipment (PPE) is critical to ensure safety when handling this compound. The required PPE varies depending on the specific task being performed.
| Task | Minimum Required PPE | Recommended Additional PPE |
| Weighing and Handling Solid Compound | - Nitrile gloves- Laboratory coat- Safety glasses with side shields | - Chemical splash goggles- Face shield (if not in a fume hood)- Disposable sleeve covers |
| Preparing and Handling Solutions | - Nitrile gloves- Laboratory coat- Chemical splash goggles | - Chemical-resistant apron- Double gloving, particularly when using organic solvents |
| Procedures with Risk of Aerosolization | - All PPE listed above- Work must be conducted in a certified chemical fume hood or biological safety cabinet. | - Appropriate respiratory protection (consult your institution's safety officer for selection) |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound minimizes risks throughout the experimental process.
1. Receiving and Storage:
-
Upon receipt, carefully inspect the container for any signs of damage.
-
Store the compound in a cool, dry, and dark place, away from incompatible materials.
2. Handling and Preparation:
-
Engineering Controls: Always handle solid this compound and prepare stock solutions inside a certified chemical fume hood to prevent the inhalation of fine powders.[1]
-
Procedure:
-
Ensure the work area is clean and free of clutter before starting.
-
Don the appropriate PPE as outlined in the table above.
-
Use dedicated spatulas and weighing boats for handling the solid powder to avoid cross-contamination.
-
Avoid creating dust. When dissolving the compound, add the solvent to the powder slowly to prevent splashing.[1]
-
Clearly label all prepared solutions with the compound name, concentration, solvent, and the date of preparation.
-
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.[1]
-
Solid Waste: Collect any unused powder, contaminated gloves, weighing paper, and other disposable materials in a dedicated, sealed, and clearly labeled hazardous waste container.[1]
-
Liquid Waste: Collect all solutions containing this compound in a separate, sealed, and labeled hazardous liquid waste container.[1]
-
Follow all local, state, and federal regulations for the disposal of chemical waste.
Experimental Protocol: Preparation of a 10 mM Stock Solution
This protocol outlines a standard procedure for preparing a stock solution of this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO) or another appropriate solvent
-
Microcentrifuge tubes or vials
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Analytical balance
Procedure:
-
Calculate the required mass of this compound to prepare the desired volume of a 10 mM solution. The molecular weight of this compound is 272.25 g/mol .[2]
-
In a chemical fume hood, carefully weigh the calculated amount of the compound onto weighing paper using an analytical balance.
-
Transfer the powder to a labeled microcentrifuge tube or vial.
-
Add the appropriate volume of DMSO to the tube to achieve a final concentration of 10 mM.
-
Cap the tube securely and vortex thoroughly until the solid is completely dissolved. Gentle warming may be required for some compounds, but check for compound stability at higher temperatures.
-
Store the stock solution at an appropriate temperature (e.g., -20°C or -80°C) in a tightly sealed container, protected from light.
Workflow and Safety Diagram
The following diagram illustrates the key stages of handling this compound, from receiving the compound to the final disposal of waste.
Caption: Workflow for safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
